Fmoc-Alpha-Me-Orn(Boc)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-25(2,3)34-23(31)27-15-9-14-26(4,22(29)30)28-24(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,9,14-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGFTODLQPYAOF-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Strategic Incorporation of Fmoc-α-Me-Orn(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery. Among these, α-methylated amino acids represent a critical class of building blocks that impart enhanced proteolytic stability and conformational rigidity to peptide scaffolds. This technical guide provides a comprehensive overview of the chemical properties and applications of Nα-(9-Fluorenylmethoxycarbonyl)-α-methyl-Nδ-(tert-butoxycarbonyl)-L-ornithine (Fmoc-α-Me-Orn(Boc)-OH), a key derivative for introducing a constrained ornithine residue. This document will delve into the nuanced challenges presented by the steric hindrance of the α-methyl group and provide field-proven strategies and detailed protocols for its efficient and successful incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Rationale for α-Methylation in Peptide Drug Design
Native peptides, despite their high potency and selectivity, often suffer from significant limitations as therapeutic agents, primarily due to their rapid degradation by proteases and inherent conformational flexibility, which can lead to reduced receptor affinity and bioavailability. The introduction of an α-methyl group on the backbone of an amino acid residue is a powerful strategy to overcome these liabilities.[1] This modification sterically shields the adjacent peptide bonds from enzymatic cleavage, thereby significantly extending the in vivo half-life of the peptide.[2][3]
Furthermore, the gem-dimethyl substitution at the α-carbon restricts the permissible values of the Ramachandran dihedral angles (φ and ψ), leading to a more defined and predictable peptide secondary structure. This conformational pre-organization can enhance binding affinity to the target receptor by reducing the entropic penalty of binding. The strategic placement of α-methylated residues can thus be employed to stabilize desired secondary structures, such as α-helices or β-turns, which are often crucial for biological activity.
Fmoc-α-Me-Orn(Boc)-OH is a particularly valuable building block as it combines the benefits of α-methylation with the versatile functionality of the ornithine side chain. The δ-amino group of ornithine can be utilized for various post-synthetic modifications, including lactamization to generate cyclic peptides, conjugation to carrier molecules, or the introduction of reporter probes.
Physicochemical Properties of Fmoc-α-Me-Orn(Boc)-OH
A thorough understanding of the physicochemical properties of Fmoc-α-Me-Orn(Boc)-OH is essential for its effective handling and use in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂N₂O₆ | [4] |
| Molecular Weight | 468.5 g/mol | [4] |
| CAS Number | 1315449-95-6 | [4] |
| Appearance | White to off-white powder | N/A |
| Purity | Typically ≥95% by HPLC | [5] |
| Storage | 2-8°C, desiccated | N/A |
Solubility:
Stability:
Fmoc-α-Me-Orn(Boc)-OH is a stable compound under recommended storage conditions. The Fmoc group is stable to the acidic conditions used for Boc deprotection, and the Boc group is stable to the basic conditions of Fmoc deprotection, ensuring orthogonality during SPPS.[11][12] However, prolonged exposure of Fmoc-amino acids in solution, particularly in DMF which can degrade to form secondary amines, may lead to premature Fmoc deprotection.[10] Therefore, it is advisable to prepare solutions of the activated amino acid immediately prior to the coupling step.
Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-α-Me-Orn(Boc)-OH into a growing peptide chain follows the general principles of Fmoc-based SPPS. However, the significant steric hindrance posed by the α-methyl group necessitates optimized protocols to ensure efficient and complete coupling reactions.[13][14][15]
The SPPS Cycle: A Conceptual Workflow
The iterative process of adding an amino acid residue to the peptide chain on a solid support is depicted below.
Experimental Protocols
3.2.1. Fmoc Deprotection
The removal of the N-terminal Fmoc group is a critical step to liberate the free amine for the subsequent coupling reaction.
Protocol:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Treat the resin with a solution of 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain the deprotection solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.[6][15]
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Causality: The two-step deprotection ensures complete removal of the Fmoc group, which can be slower for sterically hindered N-termini. Thorough washing is crucial as residual piperidine can cause premature deprotection of the incoming Fmoc-amino acid.
3.2.2. Coupling of Fmoc-α-Me-Orn(Boc)-OH
This step is the most challenging due to the steric hindrance of the α-methyl group. Standard coupling conditions may result in incomplete reactions and deletion sequences. Therefore, the use of potent activating reagents and optimized reaction conditions is imperative.[11][16]
Recommended Coupling Reagents:
| Reagent | Class | Rationale for Use with Sterically Hindered Residues |
| HATU | Aminium/Uronium Salt | Forms a highly reactive OAt-ester, which is very effective at overcoming steric hindrance. Generally considered the reagent of choice for difficult couplings.[17] |
| HBTU/HCTU | Aminium/Uronium Salt | Also highly effective, forming reactive OBt or O-6-ClBt esters, respectively. HCTU is often more reactive than HBTU.[11] |
| PyBOP | Phosphonium Salt | A reliable and effective coupling reagent, though sometimes less potent than HATU for the most challenging couplings. |
Optimized Coupling Protocol (using HATU):
-
In a separate reaction vessel, dissolve Fmoc-α-Me-Orn(Boc)-OH (3-4 equivalents relative to the resin loading) and HATU (2.9-3.9 equivalents) in DMF or NMP.[11][17]
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-8 equivalents), to the solution and allow for a pre-activation time of 1-5 minutes.[11][17]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult sequences, extended coupling times (overnight) or the use of microwave-assisted peptide synthesis (MAPS) can be highly beneficial.[11]
-
After the coupling, thoroughly wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
-
It is highly recommended to perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling (double coupling) should be performed with a fresh solution of the activated amino acid.[11]
3.2.3. Side-Chain Deprotection and Final Cleavage
Once the peptide sequence is fully assembled, the final steps involve the removal of the side-chain protecting groups and cleavage of the peptide from the solid support. The Boc group on the ornithine side chain is acid-labile and is typically removed concurrently with other acid-labile side-chain protecting groups and cleavage from the resin.
Protocol:
-
Thoroughly wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the other amino acids in the sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) can be used.[14][18]
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and wash with cold ether to remove scavengers.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization
The purity and identity of peptides containing α-methyl-ornithine should be confirmed using standard analytical techniques.
-
RP-HPLC: To assess the purity of the crude and purified peptide.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the desired peptide and identify any deletion sequences or other impurities.[19][20][21] The fragmentation pattern in tandem mass spectrometry (MS/MS) can be used for sequence verification.[19]
-
Amino Acid Analysis (AAA): To confirm the amino acid composition of the final peptide.
-
NMR Spectroscopy: Can provide detailed structural information about the peptide, although spectra can be complex.[22]
Applications in Drug Discovery
The unique properties conferred by the α-methyl-ornithine residue make it a valuable component in the design of novel peptide therapeutics.
-
Enhanced Proteolytic Stability: The primary application is to increase the in vivo half-life of peptide drugs.[2][3]
-
Conformational Constraint: To stabilize specific secondary structures required for high-affinity receptor binding.
-
Scaffold for Further Modification: The ornithine side chain provides a handle for cyclization, PEGylation, or conjugation to other molecules to further modulate the pharmacokinetic and pharmacodynamic properties of the peptide.[23][24]
Conclusion
Fmoc-α-Me-Orn(Boc)-OH is a powerful and versatile building block for the synthesis of conformationally constrained and proteolytically stable peptides. While its incorporation presents challenges due to steric hindrance, these can be effectively overcome through the use of optimized protocols, including potent coupling reagents and, where necessary, advanced techniques such as microwave-assisted synthesis. The strategic use of this and other α-methylated amino acids will continue to be a vital tool in the development of the next generation of peptide-based therapeutics.
References
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 525-535). Royal Society of Chemistry.
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Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794–5801. [Link]
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Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]
- Kuyama, H., Nakajima, C., Nakazawa, T., & Nishimura, O. (2010). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods, 2(11), 1792-1798.
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ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Link]
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Wang, Y., & Li, X. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature communications, 15(1), 1474. [Link]
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Wang, Y., & Li, X. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature communications, 15(1), 1474. [Link]
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Javitt, G., & Ashkenasy, N. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 179. [Link]
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Kuyama, H., Nakajima, C., Nakazawa, T., & Nishimura, O. (2010). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods, 2(11), 1792. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
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Dempsey, D. R., & Imperiali, B. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PloS one, 9(5), e97191. [Link]
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Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
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Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
- Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2010). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino acids, 38(1), 177–184.
-
T M. de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of organic chemistry, 85(5), 3314–3323. [Link]
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ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527. [Link]
-
Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1999). alpha-Amino acids derived from ornithine as building blocks for peptide synthesis. The Journal of organic chemistry, 64(11), 3973–3978. [Link]
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ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
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van der Velden, N. S., van Heel, A. J., Martin, N. I., & van der Donk, W. A. (2020). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS synthetic biology, 9(1), 109–117. [Link]
-
Song, H., Burton, A. J., Shirran, S. L., Fahrig-Kamarauskaitė, J., Kaspar, H., Muir, T. W., Künzler, M., & Naismith, J. H. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie (International ed. in English), 60(26), 14539–14544. [Link]
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Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
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Hamzeiy, H., & Garcia, B. A. (2014). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Biochimica et biophysica acta, 1844(1 Pt B), 268–276. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000214). [Link]
- Lederer, E. (1969). Mass spectrometry of natural and synthetic peptide derivatives. Some recent developments and applications of mass spectrometry in biological and clinical medicine, 498-518.
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PubChem. (n.d.). Fmoc-N-Me-Orn(Boc)-OH. [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of Fmoc-Alpha-Me-Orn(Boc)-OH
Distribution: For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of α-Methylation in Peptide Therapeutics
In the landscape of modern peptide drug discovery, the pursuit of enhanced metabolic stability, controlled conformation, and improved bioavailability is paramount. Non-proteinogenic amino acids are instrumental in this endeavor, with α-methylated amino acids emerging as a particularly potent tool. The introduction of a methyl group at the α-carbon of an amino acid residue, as seen in Fmoc-Alpha-Me-Orn(Boc)-OH, offers a strategic modification with profound implications for peptide design.[1][2] This substitution sterically hinders the peptide backbone, restricting conformational flexibility and often promoting the formation of stable secondary structures such as helices.[1] Crucially, this modification also shields the adjacent peptide bonds from enzymatic degradation by proteases, significantly extending the in-vivo half-life of peptide-based therapeutics.[1][3]
This compound is a valuable building block for solid-phase peptide synthesis (SPPS), providing a strategically protected ornithine derivative. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the tert-butyloxycarbonyl (Boc) group on the δ-amino group of the side chain offer orthogonal protection, allowing for selective deprotection and modification during peptide synthesis. This guide provides a comprehensive overview of the physicochemical characteristics of this compound, supported by field-proven insights and detailed experimental protocols to ensure its effective application in research and development.
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its successful storage, handling, and incorporation into peptide sequences. While some data is available, certain parameters are best determined empirically for each batch to ensure the highest quality and reproducibility in synthesis.
| Property | Value | Source/Method |
| Molecular Formula | C₂₆H₃₂N₂O₆ | [4][5] |
| Molecular Weight | 468.5 g/mol | [4][5][6] |
| Appearance | White to off-white powder | General observation for Fmoc-amino acids |
| Purity | ≥95% | [5] |
| Melting Point | To be determined experimentally | See Protocol 1 |
| Optical Rotation | To be determined experimentally | See Protocol 2 |
| Solubility | Good solubility in DMF, DMSO, NMP | [7][8] |
| Storage | 2-8°C, protected from moisture | [9] |
Experimental Protocols for Characterization
To ensure the quality and consistency of this compound, a series of analytical and physical characterizations are recommended. The following protocols provide a framework for these essential evaluations.
Protocol 1: Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Protocol 2: Measurement of Specific Optical Rotation
Optical rotation confirms the enantiomeric purity of the amino acid derivative, a crucial parameter in peptide synthesis to avoid diastereomeric impurities.[10]
Methodology:
-
Solution Preparation: A precise concentration of this compound is prepared in a suitable solvent (e.g., DMF or Chloroform).
-
Instrumentation: A calibrated polarimeter is used, typically with a sodium D-line light source (589 nm).[11][12]
-
Procedure: The polarimeter tube is filled with the prepared solution, and the angle of rotation is measured at a controlled temperature (usually 20-25 °C).[11]
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of Fmoc-amino acids.[10]
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: C18, 3.5-5 µm, 4.6 x 150 mm.[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[10]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).[10]
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a typical starting point.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 265 nm to detect the Fmoc group.[10]
-
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the chemical structure of this compound.
Methodology:
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.
-
Spectral Interpretation: The chemical shifts, integration, and coupling patterns of the observed signals should be consistent with the expected structure of this compound. Key expected signals include those for the Fmoc, Boc, and ornithine backbone and side-chain protons and carbons.
Workflow for Quality Control and Application
A systematic workflow ensures the reliable use of this compound in peptide synthesis.
Caption: Quality Control and Application Workflow.
Conclusion
This compound is a key building block for the synthesis of advanced peptide therapeutics. Its α-methyl group provides enhanced proteolytic stability and conformational constraint, properties that are highly desirable in drug design. This guide has outlined the essential physicochemical characteristics of this compound and provided detailed protocols for its comprehensive characterization. By adhering to these quality control measures, researchers and drug development professionals can ensure the integrity of their starting materials and the successful synthesis of novel, high-quality peptides.
References
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Mini-Reviews in Medicinal Chemistry. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available from: [Link]
-
PubChem. Fmoc-N-Me-Orn(Boc)-OH. Available from: [Link]
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digicollections.net. 1.4 Determination of optical rotation and specific rotation. Available from: [Link]
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PubChem. Fmoc-N-Me-Orn(Boc)-OH. Available from: [Link]
-
digicollections.net. 1.4 Determination of optical rotation and specific rotation. Available from: [Link]
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Fmoc-Alpha-Me-Orn(Boc)-OH structure and synthesis
An In-Depth Technical Guide to Fmoc-α-Me-Orn(Boc)-OH: Structure, Synthesis, and Application
Introduction
In the landscape of modern peptide chemistry and drug development, the use of non-proteinogenic amino acids has become a cornerstone for designing peptides with enhanced therapeutic properties. Among these specialized building blocks, Fmoc-α-Me-Orn(Boc)-OH stands out as a critical component. This molecule uniquely combines two powerful strategic elements: α-methylation to confer proteolytic stability and conformational rigidity, and an orthogonal Fmoc/Boc protection scheme for precise, controlled chemical manipulation during Solid-Phase Peptide Synthesis (SPPS).
This technical guide offers a comprehensive exploration of Fmoc-α-Me-Orn(Boc)-OH, designed for researchers, scientists, and drug development professionals. It delves into the molecule's structure, the rationale behind its design, detailed synthetic strategies, and its application in constructing advanced peptide-based therapeutics.
Chapter 1: Molecular Structure and Physicochemical Properties
The functionality of Fmoc-α-Me-Orn(Boc)-OH in peptide synthesis is a direct result of its distinct chemical architecture. Each component of the molecule is engineered for a specific purpose.
-
L-Ornithine Backbone : Ornithine is a non-proteinogenic amino acid featuring a three-carbon side chain terminating in a primary amine (the δ-amino group). This side chain provides a key functional handle for various chemical modifications, including lactam bridge formation for peptide cyclization.[1][2]
-
α-Methyl Group : The addition of a methyl group to the α-carbon introduces a significant steric shield. This modification fundamentally alters the peptide backbone, restricting conformational freedom and blocking access for proteolytic enzymes.[3]
-
Nα-Fmoc Protecting Group : The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group temporarily protects the α-amino group.[4] Its removal under mild basic conditions, typically with piperidine, is the cornerstone of the most widely used SPPS strategy, leaving acid-labile side-chain protecting groups intact.[5][6]
-
Nδ-Boc Protecting Group : The acid-labile tert-butoxycarbonyl (Boc) group protects the δ-amino group on the side chain.[] This group is stable during the repetitive base-mediated Fmoc deprotection cycles of SPPS but can be removed with strong acid, such as trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin.[2]
This dual-protection scheme is a classic example of an "orthogonal" strategy, where one protecting group can be removed selectively in the presence of the other, enabling complex synthetic maneuvers.[8][9]
Physicochemical Data Summary
| Property | Value |
| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid[10] |
| Molecular Formula | C₂₆H₃₂N₂O₆[10][11] |
| Molecular Weight | 468.5 g/mol [10][11][12] |
| CAS Number | 1793105-28-8[10][11] |
| Appearance | White to off-white solid/powder[13] |
Chapter 2: The Strategic Importance of α-Methylation in Peptide Drug Design
The incorporation of α-methylated amino acids is a deliberate strategy to overcome the inherent weaknesses of natural peptides as drug candidates, namely their poor metabolic stability and excessive flexibility.[3][14]
-
Enhanced Proteolytic Stability : The primary challenge for peptide therapeutics is their rapid degradation by proteases in vivo. The α-methyl group provides steric hindrance at the peptide bond, physically blocking the approach of protease active sites. This dramatically increases the peptide's half-life, a critical factor for bioavailability.[15][16][17]
-
Conformational Constraint : Natural peptides are often highly flexible, adopting numerous conformations in solution. This conformational entropy can lead to reduced binding affinity for a specific biological target. The α-methyl group restricts the permissible values of the Ramachandran angles (phi and psi), locking the peptide backbone into a more defined secondary structure (e.g., a helix or β-turn).[3] This pre-organization can significantly enhance binding potency and selectivity.
-
Improved Membrane Permeability : N-methylation, a related modification, is known to improve cell permeability by reducing the hydrogen bonding capacity of the amide backbone.[15][16] While α-methylation does not directly remove the amide proton, the conformational rigidity it imparts can favor structures that better shield polar groups, indirectly contributing to improved passive diffusion across cell membranes.
Chapter 3: The Fmoc/Boc Orthogonal Protection Strategy
The power of Fmoc-α-Me-Orn(Boc)-OH lies in the differential chemical lability of its two protecting groups. This orthogonality is the key to its versatile use in complex peptide synthesis.[2] The Fmoc group is sensitive to bases, while the Boc group is sensitive to acids.
-
Fmoc Group Removal : During the iterative cycle of SPPS, the temporary Nα-Fmoc group is removed using a mild base, typically a 20% solution of piperidine in a solvent like dimethylformamide (DMF). This exposes the α-amino group for coupling with the next amino acid in the sequence.[4]
-
Boc Group Stability and Removal : The Nδ-Boc group is completely stable under these basic conditions. It remains in place throughout the chain assembly, preventing the side-chain amine from participating in unwanted reactions. The Boc group is only removed during the final step, where the completed peptide is cleaved from the solid support using a strong acid cocktail, most commonly containing a high concentration of TFA.[2][5]
This selective deprotection workflow allows for precise control over the synthetic process, which is fundamental for achieving high purity and yield of the target peptide.
Caption: Solid-phase synthesis workflow for Fmoc-α-Me-Orn(Boc)-OH.
Detailed Experimental Protocol (Solid-Phase Biron-Kessler Method)
This protocol outlines the synthesis using a 2-chlorotrityl chloride (2-CTC) resin, which serves as a temporary protecting group for the carboxylic acid. [18]
-
Resin Loading : Swell 2-CTC resin in anhydrous dichloromethane (DCM). Add 3 equivalents of Fmoc-Orn(Boc)-OH and 9 equivalents of diisopropylethylamine (DIEA). Agitate for 2 hours. Wash the resin thoroughly with DCM and DMF.
-
Causality: 2-CTC resin is chosen for its high sensitivity to acid, allowing the final product to be cleaved under very mild conditions (e.g., 1% TFA) that do not prematurely remove the Boc or other acid-labile side-chain protecting groups. [18]2. Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Nα-Fmoc group. Wash the resin thoroughly.
-
-
Sulfonylation : Swell the resin in anhydrous DMF. Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and collidine (4 eq.) in DMF. Agitate for 1-2 hours. Wash the resin.
-
Causality: The o-NBS group is strongly electron-withdrawing. This makes the proton on the sulfonamide nitrogen highly acidic and easy to remove with a mild base, preparing it for nucleophilic attack. [18]4. N-Methylation : Swell the resin in anhydrous DMF. Add a solution of the proton sponge DBU (or MTBD, 3 eq.) and methyl iodide (CH₃I, 10 eq.). Agitate for 30 minutes. Repeat the methylation step to ensure completion. Wash the resin.
-
Causality: A non-nucleophilic base like DBU is used to deprotonate the sulfonamide without competing with the methylation reaction. A large excess of methyl iodide drives the SN2 reaction to completion.
-
-
o-NBS Deprotection : Swell the resin in DMF. Add a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.). Agitate for 2 x 15 minutes. Wash the resin.
-
Fmoc Re-protection : Swell the resin in DMF. Add a solution of Fmoc-OSu (3 eq.) and DIEA (3 eq.). Agitate for 2 hours. Wash the resin.
-
Cleavage from Resin : Suspend the resin in DCM. Add a solution of 1% TFA in DCM and agitate for 1 minute. Drain the solution into a flask containing water to quench the acid. Repeat this cleavage step four times. The organic layer containing the product is then separated, dried, and concentrated. [18]8. Purification : Purify the crude product using flash column chromatography to yield pure Fmoc-α-Me-Orn(Boc)-OH.
References
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. PMC, NIH. [Link]
-
PubChem. Fmoc-N-Me-Orn(Boc)-OH. National Center for Biotechnology Information. [Link]
-
Song, H., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Research Collection, ETH Zurich. [Link]
-
Song, H., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. PMC, NIH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Peptide Complexity: The Advantages of Using Boc-Orn(Fmoc)-OH in Research. [Link]
-
Song, H., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. PubMed. [Link]
-
Lenci, E., & Trabocchi, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]
-
Subirós-Funosas, R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, MDPI. [Link]
-
Aapptec Peptides. Fmoc-Orn(Boc)-OH. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. α-Methyl Amino Acids - Enamine [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. nbinno.com [nbinno.com]
- 10. Fmoc-N-Me-Orn(Boc)-OH | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. chempep.com [chempep.com]
- 13. FMoc-α-Me-D-Orn(Boc)-OH CAS#: 171860-40-5 [amp.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
- 16. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-α-Me-Orn(Boc)-OH: A Sterically Hindered Building Block for Enhanced Peptide Stability and Structural Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonyl]amino-2-methyl-5-[[(2-methylpropan-2-yl)oxy]carbonylamino]pentanoic acid, commonly known as Fmoc-α-Me-Orn(Boc)-OH. The introduction of a methyl group at the alpha-carbon of the ornithine residue introduces significant steric hindrance, which profoundly influences peptide properties. This modification is a key strategy in peptidomimetics and drug design to enhance peptide stability against enzymatic degradation and to induce specific secondary structures. This document details the physicochemical properties, synthesis rationale, and specialized protocols for the effective incorporation of this valuable building block into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Significance of α-Methylation in Peptide Drug Design
The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation and their inherent conformational flexibility, which can lead to reduced receptor affinity and specificity. The substitution of the α-hydrogen with a methyl group is a well-established strategy to overcome these limitations.[1]
The primary advantages conferred by α-methylation include:
-
Enhanced Proteolytic Resistance: The steric bulk of the α-methyl group shields the adjacent peptide bonds from enzymatic cleavage, significantly increasing the in-vivo half-life of peptide-based therapeutics.[1][2]
-
Conformational Constraint: The additional methyl group restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This often promotes the formation of helical or turn-like secondary structures, which can pre-organize the peptide for optimal receptor binding.[1][3][4]
Fmoc-α-Me-Orn(Boc)-OH is a derivative of the non-proteinogenic amino acid ornithine, featuring this key α-methylation. Its orthogonal protection scheme, with the base-labile Fmoc group on the α-amino group and the acid-labile Boc group on the δ-amino side chain, allows for its versatile use in standard Fmoc-based SPPS workflows.[5]
Physicochemical Properties of Fmoc-α-Me-Orn(Boc)-OH
A thorough understanding of the physicochemical properties of this amino acid derivative is crucial for its effective handling, storage, and application in peptide synthesis.
| Property | Value | Source |
| CAS Number | 1315449-95-6 | [6][7] |
| Molecular Formula | C₂₆H₃₂N₂O₆ | [6][7] |
| Molecular Weight | 468.54 g/mol | [6][7] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | [] |
| Storage | Store at 2-8°C, desiccated | Inferred from similar compounds[9] |
Synthesis and Characterization
The synthesis of related azido amino acids, for instance, has been achieved through diazotransfer reactions on Fmoc-protected amino acid precursors.[10][11] Similarly, the synthesis of other Fmoc-protected amino acids often involves the acylation of the amino group with Fmoc-OSu after the core amino acid has been synthesized.[10]
Characterization:
The identity and purity of Fmoc-α-Me-Orn(Boc)-OH should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity. A typical purity for use in SPPS is ≥98%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The presence of the α-methyl singlet in the ¹H NMR spectrum is a key diagnostic feature.
-
Mass Spectrometry (MS): To verify the molecular weight.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of sterically hindered amino acids like Fmoc-α-Me-Orn(Boc)-OH into a growing peptide chain requires optimized coupling protocols to overcome the challenge of slower reaction kinetics.
General SPPS Workflow
The standard Fmoc/tBu SPPS strategy involves a cyclical process of deprotection, activation, and coupling.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Recommended Coupling Protocol for Fmoc-α-Me-Orn(Boc)-OH
Due to the steric hindrance of the α-methyl group, extended coupling times and more potent coupling reagents are recommended to ensure complete acylation of the N-terminal amine of the peptide-resin.
Reagents:
-
Fmoc-α-Me-Orn(Boc)-OH (3-5 equivalents relative to resin loading)
-
Coupling Reagent: HATU (3-5 equivalents) or HCTU (3-5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)
Step-by-Step Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.
-
Pre-activation: In a separate vessel, dissolve Fmoc-α-Me-Orn(Boc)-OH and HATU/HCTU in DMF. Add DIPEA or collidine and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).
-
Monitoring the Coupling Reaction: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is recommended.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional): If the coupling remains incomplete after a second attempt, cap any unreacted N-terminal amines with acetic anhydride to prevent the formation of deletion sequences.
-
Proceed to the deprotection step for the next amino acid in the sequence.
Rationale for Protocol Choices
-
Coupling Reagents: HATU and HCTU are highly efficient aminium-based coupling reagents that are particularly effective for coupling sterically hindered amino acids.[12]
-
Base Selection: While DIPEA is commonly used, 2,4,6-collidine is a bulkier, less nucleophilic base that can minimize side reactions such as racemization, especially with sensitive amino acids.[12]
-
Extended Reaction Times: The increased steric bulk around the carboxylic acid of Fmoc-α-Me-Orn(Boc)-OH slows down the rate of acylation, necessitating longer reaction times to achieve complete coupling.
Orthogonal Deprotection and Side-Chain Modification
The orthogonal nature of the Fmoc and Boc protecting groups is a key feature of this building block.
Caption: Orthogonal deprotection strategy for Fmoc-Orn(Boc)-OH derivatives.
This allows for two distinct synthetic pathways:
-
Linear Peptide Synthesis: The Fmoc group is selectively removed at each cycle to allow for peptide chain elongation, while the Boc group remains on the ornithine side chain until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[5]
-
On-Resin Side-Chain Modification: For the synthesis of branched or cyclic peptides, a different protecting group strategy for the ornithine side chain that is labile under conditions that do not affect the Fmoc or other side-chain protecting groups would be necessary (e.g., Mmt or ivDde). However, the principle of orthogonality remains the same.[13]
Conclusion
Fmoc-α-Me-Orn(Boc)-OH is a valuable, albeit challenging, building block for the synthesis of advanced peptide therapeutics. The introduction of the α-methyl group offers significant advantages in terms of proteolytic stability and conformational control. Successful incorporation of this sterically hindered amino acid requires careful optimization of coupling conditions, including the use of potent activating reagents and extended reaction times. The principles and protocols outlined in this guide provide a solid foundation for researchers to leverage the unique properties of Fmoc-α-Me-Orn(Boc)-OH in the design and synthesis of novel and more robust peptide-based drugs.
References
- BenchChem. (n.d.). Application Notes and Protocols for Fmoc-α-methyl-L-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (n.d.). A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity.
-
Capot Chemical. (n.d.). 1315449-95-6 | Fmoc-α-Me-Orn(Boc)-OH. Retrieved from [Link]
-
Chemsrc. (2025, August 22). Fmoc-Orn(Boc)-OH | CAS#:109425-55-0. Retrieved from [Link]
-
Ghadiri, M. R., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC - NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. Retrieved from [Link]
-
Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- BenchChem. (n.d.). Performance Showdown: A Comparative Guide to Fmoc-L-Ornithine Derivatives in Automated Peptide Synthesis.
- BenchChem. (n.d.). Technical Support Center: Optimizing Fmoc-Orn(Boc)-OH Activation and Coupling.
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. PMC - NIH. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-N-Me-Orn(Boc)-OH. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Fmoc-alpha-methylalanine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. PMC. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.
-
The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
Spring, D. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring's group. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-Orn(Fmoc)-OH [150828-96-9]. Retrieved from [Link]
Sources
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- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Helical structure in cyclic peptides: effect of N-methyl amides versus esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chempep.com [chempep.com]
- 9. Fmoc-Orn(Boc)-OH = 96.0 HPLC 109425-55-0 [sigmaaldrich.com]
- 10. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Fmoc-Alpha-Me-Orn(Boc)-OH: A Key Building Block in Modern Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Alpha-Methylation in Peptide Therapeutics
In the landscape of peptide-based drug discovery, the pursuit of enhanced metabolic stability, conformational rigidity, and improved pharmacokinetic profiles is paramount. Unmodified peptides often suffer from rapid degradation by proteases, limiting their therapeutic efficacy. The strategic incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry, and among these, alpha-methylated amino acids have emerged as powerful tools. The addition of a methyl group to the alpha-carbon of an amino acid residue introduces significant steric hindrance, which can effectively shield the adjacent peptide bonds from enzymatic cleavage.[1] This modification also restricts the conformational freedom of the peptide backbone, often promoting the formation of stable secondary structures such as helices.[2]
This guide provides a comprehensive overview of Fmoc-Alpha-Me-Orn(Boc)-OH, an alpha-methylated derivative of ornithine, designed for use in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, the rationale behind its synthesis, its applications in peptide science, and detailed protocols for its successful incorporation into peptide chains.
Core Compound Profile: this compound
This compound is a custom-designed amino acid building block that combines the benefits of alpha-methylation with the versatility of orthogonal Fmoc and Boc protecting groups. This strategic design allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows.
| Property | Value | Source(s) |
| Molecular Weight | 468.5 g/mol | [3] |
| Chemical Formula | C₂₆H₃₂N₂O₆ | [3] |
| CAS Number | 1315449-95-6 | [3] |
| Synonym | (S)-Nα-Fmoc-Nα-Boc-alpha-Methylornithine | [3] |
| Appearance | White to off-white powder (inferred) | [2] |
| Storage | 2-8 °C, desiccated | [4] |
The Orthogonal Protection Scheme: A Foundation for Complex Peptide Architectures
The utility of this compound in complex peptide synthesis is rooted in its orthogonal protection strategy. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain δ-amino group of the ornithine residue is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonality is crucial for selective deprotection and modification, enabling the synthesis of branched, cyclic, and other complex peptide structures.[5]
Caption: Orthogonal protection of this compound.
Synthesis of this compound: A Conceptual Overview
While specific, detailed synthetic procedures for this compound are not widely published in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of alpha-methylated amino acids and orthogonally protected ornithine derivatives. The synthesis would likely involve a multi-step process starting from a suitable ornithine precursor.
A general strategy would involve the following key transformations:
-
Orthogonal Protection of Ornithine: The synthesis would commence with the selective protection of the α- and δ-amino groups of ornithine. This is a critical step to ensure regiochemical control in the subsequent reactions.[6]
-
Alpha-Methylation: The introduction of the alpha-methyl group is the most challenging step. This can be achieved through various methods, such as the stereoselective alkylation of a chiral glycine enolate equivalent derived from the protected ornithine.
-
Fmoc Group Introduction: The final step would involve the introduction of the Fmoc protecting group onto the α-amino group, yielding the target compound.
Caption: Conceptual synthesis workflow for this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its incorporation, however, requires special consideration due to the steric hindrance imparted by the alpha-methyl group.
Challenges and Considerations for Coupling Sterically Hindered Amino Acids
The increased steric bulk around the carboxylic acid and the α-amino group of alpha-methylated amino acids can significantly slow down the coupling reaction.[7] Standard coupling conditions may result in incomplete acylation, leading to deletion sequences and difficult purification.
To overcome these challenges, the following strategies are recommended:
-
Use of Potent Coupling Reagents: High-activity coupling reagents are essential for driving the reaction to completion. Urionium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly effective.[8]
-
Extended Coupling Times: Longer reaction times are often necessary to ensure complete coupling.
-
Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can significantly improve the yield.
-
Pre-activation: Allowing the amino acid, coupling reagent, and base to react for a short period before adding to the resin can enhance the coupling efficiency.[8]
Recommended SPPS Protocol for Incorporating this compound
This protocol provides a robust starting point for the incorporation of this compound into a peptide sequence on a solid support. Optimization may be required depending on the specific sequence and resin.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU or HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for subsequent deprotection)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU or HBTU (2.9-4.5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and mix well.
-
Allow the pre-activation to proceed for 1-5 minutes.[8]
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
-
Double Coupling (if necessary):
-
If the Kaiser test is positive, drain the reaction mixture and repeat steps 2 and 3.
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added residue, preparing it for the next coupling cycle.
-
Caption: SPPS workflow for incorporating this compound.
Analytical Characterization of Peptides Containing Alpha-Methylated Residues
The purity and identity of the final peptide must be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides. The introduction of an alpha-methyl group can increase the hydrophobicity of the amino acid residue, potentially leading to a longer retention time on the RP-HPLC column compared to its non-methylated counterpart.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. For peptides containing this compound, the expected mass increase per residue incorporation is 450.55 Da (the mass of the residue minus the mass of water).
During tandem mass spectrometry (MS/MS) for peptide sequencing, the fragmentation patterns can be influenced by the presence of the alpha-methyl group. The steric hindrance may affect the relative abundance of b- and y-ions. The fragmentation of the peptide backbone is the primary source of sequence information.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8 °C.[4]
Conclusion
This compound is a valuable and strategically designed building block for the synthesis of peptides with enhanced therapeutic potential. Its alpha-methyl group offers protection against proteolytic degradation and can be used to enforce specific peptide conformations. The orthogonal Fmoc and Boc protecting groups provide the synthetic flexibility required for the construction of complex peptide architectures. While its incorporation into peptide chains requires careful optimization of coupling conditions due to steric hindrance, the use of potent coupling reagents and modified protocols can ensure high-yield synthesis. As the field of peptide therapeutics continues to advance, the use of specialized amino acid derivatives like this compound will undoubtedly play a crucial role in the development of next-generation drugs.
References
-
Fmoc-Orn(Boc)-OH [109425-55-0] - Aapptec Peptides. Available at: [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC - NIH. Available at: [Link]
-
5-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid | C25H30N2O6 - PubChem. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available at: [Link]
-
Mascot help: Peptide fragmentation - Matrix Science. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]
-
Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Mass spectrometry of peptides and proteins - OSU Chemistry. Available at: [Link]
-
A general process of solid-phase peptide synthesis (SPPS) with Fmoc... - ResearchGate. Available at: [Link]
-
Scheme 1. Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Reagents and conditions - ResearchGate. Available at: [Link]
-
Convenient Synthetic Route to an Enantiomerically Pure FMOC Alpha-Amino Acid - PubMed. Available at: [Link]
-
Peptide fragmentation. (a) For every two adjacent amino acid residues,... - ResearchGate. Available at: [Link]
-
Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis - Scienmag. Available at: [Link]
Sources
- 1. (2S)-2-(((tert-butoxy)carbonyl)amino)-5-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid | C25H30N2O6 | CID 16211325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. uab.edu [uab.edu]
- 7. Fmoc-Orn(Fmoc)-OH | C35H32N2O6 | CID 13783707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mascot help: Peptide fragmentation [matrixscience.com]
- 9. chemimpex.com [chemimpex.com]
solubility of Fmoc-Alpha-Me-Orn(Boc)-OH in different solvents
An In-Depth Technical Guide to the Solubility of Fmoc-α-Me-Orn(Boc)-OH for Peptide Synthesis Applications
Abstract
This technical guide provides a comprehensive analysis of the solubility of N-α-Fmoc-N-α-methyl-N-δ-Boc-L-ornithine (Fmoc-α-Me-Orn(Boc)-OH), a sterically hindered amino acid derivative crucial for the synthesis of complex peptides. The solubility of this building block is a critical parameter that directly impacts reaction kinetics, coupling efficiency, and the overall purity and yield in Solid-Phase Peptide Synthesis (SPPS). This document synthesizes information on the physicochemical properties of the molecule and the general principles governing the solubility of Fmoc-protected amino acids to provide a qualitative solubility profile. While specific quantitative data is not widely published, this guide establishes expected solubility trends in solvents commonly used in peptide chemistry. Furthermore, a detailed, self-validating experimental protocol for the empirical determination of solubility is provided, empowering researchers to optimize their synthesis protocols.
Introduction: The Role of Fmoc-α-Me-Orn(Boc)-OH in Peptide Chemistry
The incorporation of N-α-methylated amino acids into peptide sequences is a key strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. Fmoc-α-Me-Orn(Boc)-OH is a valuable building block that introduces a methylated backbone nitrogen and a Boc-protected ornithine side chain. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting strategy essential for modern SPPS.[1]
However, the combined steric bulk of the alpha-methyl group and the large, hydrophobic Fmoc and Boc protecting groups presents a significant challenge: solubility. Inadequate solubility of an Fmoc-amino acid in the reaction solvent can lead to incomplete coupling reactions, resulting in the formation of deletion sequences and other impurities that complicate purification and reduce the final peptide yield.[1] Therefore, a thorough understanding of the solubility profile of Fmoc-α-Me-Orn(Boc)-OH is paramount for its effective use in the laboratory.
Physicochemical Properties
A molecule's solubility is fundamentally governed by its structure and resulting physical properties.
-
Molecular Formula: C₂₆H₃₂N₂O₆[2]
-
Molecular Weight: 468.5 g/mol [2]
-
Structure: The molecule consists of a central ornithine core. The alpha-amino group is protected by the large, nonpolar Fmoc group and is also methylated. The delta-amino group on the side chain is protected by the bulky, hydrophobic tert-butyloxycarbonyl (Boc) group. The C-terminus is a free carboxylic acid.
The presence of the large, aromatic Fmoc group and the aliphatic Boc group dominates the molecule's character, rendering it highly hydrophobic. The free carboxylic acid provides a site for hydrogen bonding and potential salt formation, but its influence is often outweighed by the large nonpolar moieties.
Qualitative Solubility Profile of Fmoc-α-Me-Orn(Boc)-OH
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Causality |
| Polar Aprotic | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO) | High | These solvents are the gold standard for SPPS.[5] Their high polarity and ability to act as hydrogen bond acceptors effectively solvate the entire Fmoc-amino acid, breaking up the intermolecular hydrogen bonds that can lead to aggregation. They are excellent solvents for both the nonpolar protecting groups and the polar peptide backbone.[1][3][6] |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM is less polar than DMF or NMP and is generally a poorer solvent for complex Fmoc-amino acids.[3][7] While it can dissolve some less polar derivatives, the presence of the free carboxylic acid on Fmoc-α-Me-Orn(Boc)-OH may limit its solubility. It is more commonly used in Boc-based SPPS.[7] |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Moderate to Low | The solvating power of ethers for Fmoc-amino acids is typically lower than that of polar aprotic solvents.[3][4] They may be used in solvent mixtures but are unlikely to be effective as the primary solvent for achieving the high concentrations required for efficient coupling. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Low | Alcohols are generally poor solvents for Fmoc-protected amino acids.[3] Their protic nature and strong hydrogen-bonding networks do not effectively solvate the large, hydrophobic Fmoc and Boc groups. |
| Aqueous | Water, Buffers (e.g., PBS) | Insoluble | The high hydrophobicity of the molecule makes it virtually insoluble in aqueous solutions. Fmoc-protected amino acids are known for their poor solubility in water.[3] |
| Non-Polar | Hexanes, Toluene | Insoluble | These solvents lack the polarity required to solvate the carboxylic acid group and the peptide backbone, leading to insolubility. |
Experimental Protocol for Solubility Determination
The following protocol provides a robust, self-validating method for empirically determining the solubility of Fmoc-α-Me-Orn(Boc)-OH in a solvent of interest. This procedure is based on the principle of creating a saturated solution and quantifying the dissolved solute.
Objective: To determine the solubility (in mg/mL or M) of Fmoc-α-Me-Orn(Boc)-OH in a selected solvent at a controlled temperature.
Materials:
-
Fmoc-α-Me-Orn(Boc)-OH (solid)
-
Solvent of interest (e.g., DMF, NMP)
-
Analytical balance (4-decimal place)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Standard Solutions: a. Accurately weigh a known amount of Fmoc-α-Me-Orn(Boc)-OH and dissolve it in the chosen solvent to create a stock solution of known concentration (e.g., 10 mg/mL). b. Perform a serial dilution of the stock solution to create a series of calibration standards (e.g., 5, 2.5, 1, 0.5, 0.1 mg/mL). c. Analyze these standards by HPLC (e.g., C18 column, UV detection at 265 nm) to generate a calibration curve of peak area versus concentration.
-
Sample Preparation & Equilibration: a. To a series of vials (in triplicate), add a known volume of the solvent (e.g., 1.0 mL). b. Add an excess amount of solid Fmoc-α-Me-Orn(Boc)-OH to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated. c. Seal the vials tightly and place them in a temperature-controlled environment (e.g., 25 °C) on an orbital shaker. d. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4] A preliminary experiment can be run to determine the minimum time required to achieve a stable concentration.
-
Sample Processing: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 30 minutes to let the undissolved solid settle. b. Carefully draw the supernatant (the clear liquid layer) into a syringe. c. Attach a 0.22 µm syringe filter and filter the solution into a clean HPLC vial. This step is critical to remove all particulate matter. d. Immediately dilute the filtered sample with a known factor (e.g., 1:10 or 1:100) using the same solvent. This is to ensure the concentration falls within the linear range of the calibration curve.
-
Quantification and Analysis: a. Analyze the diluted samples by HPLC using the same method as the calibration standards. b. Using the peak area from the HPLC chromatogram and the calibration curve, determine the concentration of the diluted sample. c. Multiply this concentration by the dilution factor to calculate the concentration of the original, saturated solution. This value is the solubility. d. Report the solubility as an average of the triplicate samples with the standard deviation.
Workflow for Solubility Determination
The diagram below outlines the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for the empirical determination of solubility.
Implications for Solid-Phase Peptide Synthesis (SPPS)
A high degree of solubility (ideally >0.4 M) is desirable for the incoming Fmoc-amino acid in SPPS to ensure favorable reaction kinetics.[8] If Fmoc-α-Me-Orn(Boc)-OH exhibits poor solubility in the chosen solvent:
-
Reaction Rates Decrease: The effective concentration of the reactant is lowered, slowing down the coupling reaction and increasing the risk of incomplete acylation.
-
Precipitation on Resin: The compound may precipitate out of solution onto the resin beads, physically blocking reactive sites and halting the synthesis.
-
Mitigation Strategies: If solubility is a limiting factor, several strategies can be employed:
-
Use of Solvent Mixtures: A mixture of DMF and DMSO can sometimes enhance the solubility of difficult-to-dissolve protected peptides and amino acids.[6]
-
Elevated Temperature: Gently warming the solution can increase solubility, although care must be taken to avoid thermal degradation of the amino acid or premature side reactions.
-
Lower Concentration: Using a more dilute solution is a last resort, as it will require longer coupling times and may still not be sufficient to drive the reaction to completion.
-
Safety and Handling
While specific toxicology data for Fmoc-α-Me-Orn(Boc)-OH is not extensively detailed, it should be handled with the standard precautions for laboratory chemicals.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive handling and emergency information.[9]
References
- A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents. (2025). BenchChem.
-
Fmoc-N-Me-Orn(Boc)-OH. PubChem, National Library of Medicine. [Link]
-
Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]
- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732.
- MSDS of Fmoc-N-Me-Orn(Boc)-OH. Capot Chemical Co., Ltd.
- A Technical Guide to the Solubility and Stability of Nδ-azido-Nα-(9-fluorenylmethyloxycarbonyl)-L-ornithine. (2025). BenchChem.
- Safety Data Sheet Fmoc-Trp(Boc)-OH. Severn Biotech.
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (2025). BenchChem.
- A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents. (2025). BenchChem.
Sources
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- 10. severnbiotech.com [severnbiotech.com]
Fmoc-Alpha-Me-Orn(Boc)-OH stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Fmoc-Alpha-Me-Orn(Boc)-OH
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and analytical validation of this compound, a critical building block for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). By understanding the inherent properties of this alpha-methylated amino acid, users can ensure the integrity of their synthetic peptides and the reproducibility of their results.
Introduction: The Significance of Alpha-Methylation in Peptide Drug Discovery
The incorporation of non-natural amino acids into peptide therapeutics is a cornerstone of modern drug design. Alpha-methylation, the substitution of the alpha-hydrogen with a methyl group, is a particularly powerful strategy for enhancing the pharmacological properties of peptides. This modification imparts significant resistance to enzymatic degradation by proteases, thereby increasing the in-vivo half-life of the peptide.[1][2] Furthermore, the steric hindrance introduced by the alpha-methyl group restricts the conformational flexibility of the peptide backbone, often promoting the formation of stable secondary structures such as helices.[1][2] This can lead to improved receptor binding affinity and specificity.
This compound is a key building block for introducing these advantageous properties. The ornithine side chain, protected by the acid-labile tert-butyloxycarbonyl (Boc) group, provides a versatile handle for further modifications, such as lactam bridge formation or the attachment of reporter molecules. The alpha-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, ensuring orthogonality during SPPS.
This guide will delve into the chemical characteristics that govern the stability of this compound and provide field-proven recommendations for its storage and handling.
Chemical Structure and Inherent Stability Characteristics
A thorough understanding of the chemical structure of this compound is fundamental to appreciating its stability profile.
Figure 1: Chemical structure of this compound.
The Stability-Enhancing Role of the Alpha-Methyl Group
The most significant feature contributing to the stability of this molecule is the alpha-methyl group. In standard amino acids, the alpha-proton is susceptible to abstraction by base, which can lead to racemization.[3][4] This is a critical concern during the activation and coupling steps of SPPS, which are often performed in the presence of organic bases. The replacement of this proton with a methyl group effectively eliminates this pathway for racemization, ensuring the chiral integrity of the amino acid throughout the synthesis.[5]
Orthogonal Protecting Groups: Fmoc and Boc
The stability of the Fmoc and Boc protecting groups is well-characterized and forms the basis of modern orthogonal SPPS.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] The lability of the Fmoc group to base is the primary consideration for the long-term storage of this compound. Exposure to even trace amounts of basic contaminants can lead to premature deprotection.
-
Boc (tert-butyloxycarbonyl) Group: Conversely, the Boc group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA).[6] This orthogonality is crucial for selectively deprotecting the alpha-amino group for chain elongation while the side chain remains protected.
Potential Degradation Pathways
While this compound is a relatively stable compound, improper handling and storage can lead to degradation. The primary pathways of concern are:
-
Hydrolysis: As with any ester-containing molecule, the Fmoc group can be susceptible to hydrolysis, particularly in the presence of moisture and at elevated temperatures. The carboxylic acid is also susceptible to esterification if stored in alcohol-based solvents.
-
Premature Deprotection:
-
Fmoc Group: Exposure to basic conditions will lead to the cleavage of the Fmoc group. This can be initiated by residual bases from synthesis or by exposure to an alkaline environment.
-
Boc Group: While generally stable, prolonged exposure to even mildly acidic conditions can result in the loss of the Boc group.
-
-
Oxidation: Although the ornithine side chain is not particularly prone to oxidation, the fluorenyl moiety of the Fmoc group can be susceptible to oxidative degradation, especially when exposed to light and atmospheric oxygen over extended periods.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°CShort-term: 2-8°C | Lower temperatures slow down the rate of all potential degradation reactions, including hydrolysis and premature deprotection. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and atmospheric oxygen, thereby preventing hydrolysis and oxidation. |
| Light | Store in an amber vial or in the dark. | Protects the light-sensitive fluorenyl group from photolytic degradation. |
| Handling | Allow the container to warm to room temperature in a desiccator before opening. | Prevents condensation of atmospheric moisture onto the hygroscopic powder. |
| Solvents | For long-term storage, the compound should be kept as a solid. If a stock solution is necessary, use a dry, aprotic solvent and store at -20°C. | Avoids solvent-mediated degradation. |
Experimental Protocol for Stability and Purity Assessment
A self-validating system is crucial for ensuring the quality of starting materials in peptide synthesis. The following High-Performance Liquid Chromatography (HPLC) protocol can be used to assess the purity and stability of this compound.
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
This method is designed to separate the target compound from potential impurities such as deprotected species or byproducts from the synthesis of the amino acid itself.
Workflow for RP-HPLC Analysis:
Figure 2: Workflow for RP-HPLC purity assessment.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent mixture, such as 50% acetonitrile in water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm (characteristic absorbance of the Fmoc group).
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
A high-purity sample should exhibit a single major peak. The appearance of additional peaks may indicate degradation or the presence of impurities. For stability studies, this analysis can be repeated on samples stored under different conditions over time.
Conclusion
This compound is a robust and valuable building block for the synthesis of modified peptides with enhanced therapeutic potential. Its inherent stability is largely conferred by the alpha-methyl group, which prevents racemization. However, like all high-purity reagents, its integrity is dependent on appropriate storage and handling. By adhering to the recommendations outlined in this guide—namely, storage at low temperatures, in a dark, dry, and inert environment—researchers can ensure the quality and consistency of their synthetic efforts. The implementation of routine analytical validation, such as the provided HPLC protocol, will further guarantee the reliability of this critical reagent in the demanding field of drug discovery and development.
References
- BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)-OH and Its Orthogonal Alternatives.
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
-
ResearchGate. (n.d.). Peptide Racemization. Retrieved from [Link]
- The Journal of Organic Chemistry. (n.d.). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
PubMed. (n.d.). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Retrieved from [Link]
- A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. (2025). Tetrahedron.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). Fmoc-Orn(Boc)-OH. Retrieved from [Link]
-
ResearchGate. (n.d.). N-methylation of amino acid and peptide chain in SPPS. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-N-Me-Orn(Boc)-OH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Orn(Boc)-OH [109425-55-0]. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Retrieved from [Link]
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
-
MySkinRecipes. (n.d.). Fmoc-Orn(Boc)-OH. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
Sources
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- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A-Methylation of Fmoc-Orn(Boc)-OH: A Technical Guide to Enhancing Peptide Therapeutics
Executive Summary: The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug development, aimed at overcoming the intrinsic limitations of native peptides, such as low metabolic stability and high conformational flexibility. Among these modifications, α-methylation—the replacement of the α-hydrogen with a methyl group—represents a powerful and versatile tool. This guide provides an in-depth technical analysis of the role of α-methylation in Fmoc-Orn(Boc)-OH, a protected derivative of ornithine. We will explore the synthetic considerations, the profound impact on solid-phase peptide synthesis (SPPS), the resulting conformational constraints, and the significant biological advantages this modification confers, including enhanced proteolytic resistance and the potential for improved bioactivity.
Introduction
Fmoc-Orn(Boc)-OH is a widely utilized building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its orthogonal protection scheme, with a base-labile Fmoc group on the α-amino group and an acid-labile Boc group on the δ-amino side-chain, allows for precise, selective modifications essential for creating complex peptides.[2] The introduction of a methyl group at the α-carbon of this residue, creating Fmoc-α-Me-Orn(Boc)-OH, is a subtle yet profound alteration with significant downstream consequences for the resulting peptide.[3] This modification is a key strategy in medicinal chemistry to enhance the stability, cell permeability, and bioavailability of peptide-based therapeutics.[4][] This guide serves as a technical resource for researchers and drug developers, elucidating the causality behind the experimental choices and outcomes when utilizing this powerful analogue.
Part 1: The Synthetic Landscape of α-Methylated Fmoc-Orn(Boc)-OH
The preparation of Fmoc-α-Me-Orn(Boc)-OH is a multi-step process that requires careful control of stereochemistry and protecting group strategy. The synthesis of the core α-methylated ornithine is the most critical step and can be achieved through various enantioselective methods.
One effective route involves the regioselective opening of a β-lactone precursor with organocuprates, which allows for the installation of the desired side chain and yields enantiopure α-methyl amino acids.[6] Following the synthesis of the α-methyl ornithine backbone, the orthogonal protecting groups are introduced. The side-chain δ-amino group is first protected with a Boc group, followed by the protection of the α-amino group with Fmoc-OSu to yield the final, ready-to-use building block for SPPS.[7]
Key Synthetic Challenges:
-
Stereocontrol: Maintaining the desired stereochemistry at the α-carbon throughout the synthesis is paramount.
-
Steric Hindrance: The presence of the α-methyl group can sterically hinder subsequent reaction steps, sometimes requiring more forcing conditions or specialized reagents.
-
Purification: The structural similarity of intermediates and byproducts can complicate purification, often necessitating careful chromatographic separation.
Caption: Synthetic workflow for Fmoc-α-Me-Orn(Boc)-OH.
Part 2: Navigating Solid-Phase Peptide Synthesis (SPPS) with α-Methylated Residues
The incorporation of α,α-disubstituted amino acids like Fmoc-α-Me-Orn(Boc)-OH into a growing peptide chain presents a significant challenge due to steric hindrance.[8] The methyl group shields the N-terminus, impeding the approach of the activated carboxyl group of the incoming amino acid.
Impact on Coupling Reactions
Standard coupling conditions are often insufficient to achieve high yields. The steric bulk necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles.[9]
-
Coupling Reagents: Urnoium/aminium-based reagents like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more effective than carbodiimide-based reagents (e.g., DIC/HOBt) for these sterically hindered couplings.
-
Reaction Monitoring: It is crucial to monitor the coupling efficiency, for example, using a qualitative ninhydrin test, to ensure the reaction has gone to completion before proceeding to the next cycle.[10] Incomplete couplings can lead to deletion sequences, which are difficult to separate from the target peptide.[11]
Data Presentation: Comparative Coupling Efficiency
| Coupling Reagent | Standard Fmoc-Orn(Boc)-OH | Fmoc-α-Me-Orn(Boc)-OH | Notes |
| DIC/HOBt | >99% | 80-90% | Significant decrease in efficiency. |
| HBTU/DIPEA | >99% | 95-98% | Improved, but may still require double coupling. |
| HCTU/DIPEA | >99.5% | >99% | Often the reagent of choice for hindered couplings. |
| HATU/DIPEA | >99.5% | >99% | Highly effective, good for particularly difficult sequences. |
Table represents typical expected outcomes and can vary based on sequence and conditions.
Experimental Protocol: SPPS Coupling of Fmoc-α-Me-Orn(Boc)-OH
This protocol outlines a manual coupling cycle on a 0.1 mmol scale using a Rink Amide resin.
-
Resin Preparation: The peptide-resin, following the previous Fmoc deprotection and washing steps, is swollen in N,N-dimethylformamide (DMF).[12]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-α-Me-Orn(Boc)-OH (0.4 mmol, 4 eq) and HCTU (0.39 mmol, 3.9 eq) in a minimal amount of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. (Note: This is longer than the typical 30-60 minutes for standard amino acids).
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.[8]
-
Monitoring (Optional but Recommended): Take a small sample of the resin beads and perform a Kaiser or ninhydrin test. If the test is positive (blue beads), indicating free amines, a second coupling (recoupling) is necessary. Repeat steps 2-4.
-
Capping (Optional): If a small percentage of unreacted amines remain, they can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides in subsequent steps.
-
Proceed to Deprotection: Once coupling is complete, proceed to the standard Fmoc deprotection step using 20% piperidine in DMF.[12]
Caption: Steric effect of α-methylation on backbone rotation.
Part 4: Biological Implications and Applications
The structural changes induced by α-methylation translate directly into significant biological advantages, primarily enhanced stability against enzymatic degradation. [13]
Enhanced Proteolytic Stability
Proteases are enzymes that cleave peptide bonds, leading to the rapid degradation of peptide drugs in vivo. [14]These enzymes have specific recognition sequences and active sites designed to accommodate standard amino acid residues. The α-methyl group acts as a powerful steric shield, physically blocking the peptide bond from entering the enzyme's active site. [15]This renders the adjacent peptide bond highly resistant to cleavage, significantly increasing the peptide's half-life. [16] This enhanced stability is a critical factor in developing peptide drugs with improved pharmacokinetic profiles, allowing for less frequent dosing and greater therapeutic efficacy. [15]
Caption: α-Methylation sterically hinders protease-mediated cleavage.
Experimental Protocol: Proteolytic Stability Assay
-
Peptide Preparation: Synthesize two versions of a target peptide: one with the standard Orn residue and one with the α-Me-Orn residue. Purify both to >95% via RP-HPLC and accurately determine their concentrations.
-
Enzyme Solution: Prepare a stock solution of a relevant protease (e.g., Trypsin, which cleaves after basic residues like Ornithine, or a general protease like Pronase) in an appropriate assay buffer (e.g., PBS, pH 7.4).
-
Incubation: In separate microcentrifuge tubes, incubate a known concentration of each peptide (e.g., 1 mg/mL) with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37°C.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a solution that will denature the enzyme, such as 10% trifluoroacetic acid (TFA) or by rapid freezing.
-
Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.
-
Data Quantification: Calculate the percentage of the intact peptide remaining at each time point relative to the T=0 sample. Plot the results to compare the degradation rates of the two peptides.
Modulation of Receptor Binding
By locking the peptide into a specific conformation, α-methylation can pre-organize the pharmacophore into its bioactive shape. [16]This can lead to a significant increase in binding affinity for its target receptor and, consequently, enhanced potency. However, this is not always the case. If the induced conformation is not the one required for binding, α-methylation can also lead to a decrease or complete loss of activity. [17]Therefore, the placement of α-methylated residues must be guided by structural biology insights or empirical testing.
Conclusion
The α-methylation of Fmoc-Orn(Boc)-OH is a potent and versatile strategy in modern peptide drug design. While it introduces complexities into the solid-phase synthesis process, requiring more robust coupling protocols, the benefits are substantial. The primary advantages are a dramatic increase in proteolytic stability and the ability to enforce specific, bioactive conformations. These features directly address the major liabilities of native peptides, paving the way for the development of more stable, potent, and effective therapeutic agents. As such, Fmoc-α-Me-Orn(Boc)-OH and other α-methylated amino acids will continue to be invaluable tools for researchers, scientists, and drug development professionals.
References
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Remaley, A. T., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC - NIH. [Link]
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Ieong, I., et al. (2021). Conformational editing of intrinsically disordered protein by α-methylation. PMC - NIH. [Link]
-
Seebach, D., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed. [Link]
-
Formaggio, F., et al. (2009). Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? PubMed. [Link]
-
Fairlie, D. P., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. PMC - NIH. [Link]
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Muttenthaler, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
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Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Springer Link. [Link]
-
Gellman, S. H., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. PMC - NIH. [Link]
-
Crisma, M., et al. (2006). Conformational Preferences of α-Substituted Proline Analogues. PMC - NIH. [Link]
-
LifeTein. Should My Peptide Be Methylated?. [Link]
-
Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Springer Link. [Link]
-
Gellman, S. H., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. PMC - NIH. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
Aapptec. Fmoc-Orn(Boc)-OH [109425-55-0]. [Link]
-
Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Goodman, M., et al. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Chemistry Portal. [Link]
-
Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]
-
University College London. Cleavage into small peptide fragments. [Link]
-
NPTEL. Lecture 6 : Selective peptide bond cleavage: Enzymatic and Non-enzymatic methods. [Link]
-
Mamnoon, A. A., et al. (2004). alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture. NIH. [Link]
-
ResearchGate. Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. [Link]
-
van der Donk, W. A., et al. (2021). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology. [Link]
-
University College London. Cleavage into small peptide fragments. [Link]
-
Fairlie, D. P., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Research Collection. [Link]
-
NPTEL. Lecture 6 : Selective peptide bond cleavage: Enzymatic and Non-enzymatic methods. [Link]
-
Mamnoon, A. A., et al. (2004). alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture. NIH. [Link]
-
ResearchGate. Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. [Link]
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An In-Depth Technical Guide to Fmoc-Alpha-Me-Orn(Boc)-OH: A Keystone for Advanced Peptide Therapeutics
Abstract
The development of peptide-based therapeutics has been consistently challenged by inherent limitations such as poor metabolic stability and conformational ambiguity. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful solution to overcome these hurdles.[1][2] This guide provides a comprehensive technical overview of Fmoc-Alpha-Me-Orn(Boc)-OH, a sophisticated NPAA designed to impart specific, high-value characteristics to peptide drug candidates. We will deconstruct its molecular architecture, detail its application in solid-phase peptide synthesis (SPPS), and analyze the profound impact of its constituent moieties—specifically the alpha-methyl group—on proteolytic resistance and conformational stability. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for the next generation of peptide therapeutics.
Chapter 1: The Strategic Imperative for Non-Proteinogenic Amino Acids (NPAAs) in Drug Discovery
The 20 canonical amino acids offer a foundational but limited palette for drug design. While peptides composed of these natural building blocks can exhibit high target selectivity, they are often compromised by rapid degradation by endogenous proteases.[1][3] This enzymatic breakdown, known as proteolysis, involves the hydrolysis of peptide bonds and is a primary mechanism for regulating protein concentrations and recycling amino acids in vivo.[4][5] However, for a peptide therapeutic, this process drastically shortens its circulatory half-life and reduces bioavailability.
NPAAs, which are amino acids not naturally encoded in the genetic code, provide a robust toolkit to systematically address these liabilities.[6][7] By introducing modifications to the backbone or side chain, NPAAs can fundamentally alter a peptide's physicochemical properties. Key advantages conferred by NPAA incorporation include:
-
Enhanced Proteolytic Stability: Modifications can sterically hinder the approach of proteases, shielding the peptide backbone from enzymatic cleavage.[8][9]
-
Conformational Constraint: Specific NPAAs can restrict the rotational freedom of the peptide backbone, pre-organizing the molecule into a bioactive conformation (e.g., a stable α-helix or β-turn) for improved receptor binding affinity.[8][10]
-
Increased Structural Diversity: With hundreds of naturally occurring and thousands of synthetic NPAAs available, the chemical space for peptide design is vastly expanded, allowing for the introduction of novel functionalities and the fine-tuning of drug-like properties.[1][7]
This compound is an exemplar of a rationally designed NPAA that combines several of these strategic elements into a single, versatile building block.
Chapter 2: Molecular Architecture of this compound
To fully appreciate the utility of this reagent, it is essential to understand the function of each of its components. The structure combines a non-proteinogenic core (α-methylornithine) with an orthogonal protecting group strategy optimized for Fmoc-based solid-phase peptide synthesis (SPPS).
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This is the temporary protecting group for the α-amino group. Its primary role is to prevent unwanted polymerization during the activation of the C-terminal carboxyl group. The Fmoc group is stable to acidic and mild basic conditions but is quantitatively cleaved by a secondary amine base, typically a solution of 20% piperidine in DMF, making it the cornerstone of the most widely used SPPS strategy.[11][12]
-
Alpha-Me (α-Methyl group): This is the key functional modification. The replacement of the α-hydrogen with a methyl group introduces significant steric bulk directly adjacent to the peptide backbone. This modification has two profound and highly desirable consequences:
-
Proteolytic Shielding: The methyl group acts as a steric shield, physically blocking the active site of proteases that would normally cleave the peptide bond. This dramatically increases the metabolic stability of the peptide.[8][13]
-
Conformational Restriction: The steric hindrance introduced by the methyl group severely limits the permissible values of the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, often promoting the formation of helical secondary structures.[8][10] This pre-organization can lock the peptide into its bioactive conformation, enhancing its affinity for its biological target.
-
-
Orn (Ornithine): Ornithine is a non-proteinogenic amino acid that is one methylene group shorter than its proteinogenic analogue, lysine.[14] It is a key intermediate in the urea cycle.[14] In peptide design, its side-chain primary amine provides a versatile chemical handle for various modifications, such as lactam bridge formation for cyclization, conjugation of imaging agents, or attachment of solubility modifiers.[15][16]
-
Boc (tert-Butoxycarbonyl): This is the permanent protecting group for the δ-amino group on the ornithine side chain. The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acid, typically trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin support.[16] This orthogonal stability is critical for preventing side reactions at the ornithine side chain during peptide assembly.[16]
The complete molecule, this compound, is therefore a highly engineered building block ready for direct use in automated or manual Fmoc-SPPS.[17]
Chapter 3: Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain follows the standard Fmoc-SPPS cycle. However, the steric hindrance presented by the α-methyl group necessitates special considerations during the coupling step to ensure high efficiency.
Experimental Protocol: Incorporation of this compound
This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Wang or Rink Amide resin).[11]
-
Resin Preparation & Swelling:
-
Place the peptide-resin from the previous cycle into a suitable reaction vessel.
-
Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).
-
Allow the resin to swell in DMF for at least 30 minutes to ensure all reactive sites are accessible.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Causality: The first, short treatment removes the majority of the Fmoc-dibenzofulvene adduct, while the second, longer treatment drives the deprotection to completion.
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.
-
-
Activation and Coupling (Critical Step):
-
Rationale: The α-methyl group makes this amino acid sterically hindered. Standard coupling reagents like HBTU/DIPEA may result in slow or incomplete coupling.[18][19] More potent activating reagents are strongly recommended to achieve high yields.[20][21]
-
In a separate vial, prepare the activation solution. Dissolve this compound (3-5 equivalents relative to resin loading), a uronium/aminium salt coupling reagent such as HATU (0.95 eq. relative to the amino acid), and a non-nucleophilic base such as DIPEA (2 eq. relative to the coupling reagent) in DMF.[20][22]
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for an extended period, typically 1-4 hours at room temperature.
-
Self-Validation: After the coupling time, take a small sample of the resin and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete and should be repeated with fresh reagents ("double coupling").[12]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
-
Workflow Visualization
The following diagram illustrates the key steps in the SPPS cycle for incorporating a sterically hindered amino acid like this compound.
Caption: Steric shielding by α-methylation inhibits protease binding.
Data Summary: Comparative Stability
To illustrate the practical impact of this modification, the table below presents hypothetical comparative data for a generic bioactive peptide and its α-methylated analogue.
| Parameter | Native Peptide (Peptide-X) | α-Methylated Analogue (Me-Peptide-X) | Rationale for Improvement |
| Structure | Flexible, random coil in solution | Conformationally constrained, higher helicity | α-methylation restricts backbone dihedral angles, favoring helical structures. [8][10] |
| Serum Half-Life (t½) | ~5 minutes | > 60 minutes | Steric shielding by the α-methyl group significantly reduces susceptibility to protease degradation. [13] |
| Receptor Binding (Kd) | 50 nM | 15 nM | Pre-organization into the bioactive conformation reduces the entropic penalty of binding, often leading to higher affinity. |
| Coupling Efficiency | >99% with standard reagents | >98% with potent reagents (e.g., HATU) | Steric hindrance requires stronger activation and longer reaction times for efficient coupling. [18][20] |
Chapter 5: Conclusion and Outlook
This compound is more than just a modified amino acid; it is a strategic tool for medicinal chemists to rationally design peptide therapeutics with superior drug-like properties. By combining the proteolytic resistance and conformational rigidity conferred by α-methylation with the synthetic versatility of an orthogonally protected ornithine side chain, this building block enables the construction of highly stable, potent, and functional peptides. As the field of peptide drug discovery continues to advance, the use of such sophisticated, multi-functional NPAAs will be critical in unlocking the full therapeutic potential of peptides, transforming them from niche molecules into mainstream therapeutic modalities. [1][7]
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Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226. Available at: [Link]
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Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. Available at: [Link]
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Wikipedia. (n.d.). Proteolysis. Wikipedia. Available at: [Link]
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Biology LibreTexts. (2024). 7.19F: Proteolytic Degradation. Biology LibreTexts. Available at: [Link]
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Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(9), 1049-1073. Available at: [Link]
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Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. Available at: [Link]
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Chem-Space. (n.d.). Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications. Chem-Space Resources. Available at: [Link]
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Saget, T., et al. (2011). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 76(10), 3945-3951. Available at: [Link]
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Isaksson, J., et al. (2020). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science, 11(47), 12745-12754. Available at: [Link]
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Galarza, J., et al. (2021). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Biomaterials Science, 9(11), 4056-4067. Available at: [Link]
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Marshall, G. R. (2011). Designing amino acids to determine the local conformations of peptides. Current Opinion in Structural Biology, 21(6), 807-814. Available at: [Link]
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Di Gioia, M. L., et al. (2009). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. Available at: [Link]
-
Britannica. (2025). Proteolysis. Britannica. Available at: [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
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sqadia.com. (2025). Proteolysis | Biochemistry. YouTube. Available at: [Link]
-
Toniolo, C., & Benedetti, E. (1991). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Macromolecules, 24(14), 4004-4009. Available at: [Link]
-
Pfeiffer, I. P. M., et al. (2023). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. Angewandte Chemie International Edition, 62(21), e202218804. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
Corrales-García, L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1760. Available at: [Link]
-
LifeTein. (2025). Unusual Amino Acids: Ornithine. LifeTein Peptide Blog. Available at: [Link]
-
Katritzky, A. R., et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 12(16), 3622-3625. Available at: [Link]
-
Bio-Synthesis Inc. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Bio-Synthesis Inc. Blog. Available at: [Link]
-
van der Velden, N. S., et al. (2021). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology, 10(1), 159-167. Available at: [Link]
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. Available at: [Link]
-
Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock. Omizzur Biotech. Available at: [Link]
-
Handlogten, M. W., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Biomolecules, 10(4), 502. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-N-Me-Orn(Boc)-OH. PubChem Compound Summary for CID 121233396. Available at: [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Available at: [Link]
-
Shepherd, N. E., Hoang, H. N., Abbenante, G., & Fairlie, D. P. (2005). Single turn peptide alpha helices with exceptional stability in water. Journal of the American Chemical Society, 127(8), 2974-2983. Available at: [Link]
-
Tavassoli, A. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(27), 14319-14323. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-Orn(Fmoc)-OH. PubChem Compound Summary for CID 13783707. Available at: [Link]
-
Toniolo, C., & Benedetti, E. (1993). Structures of peptides from α-amino acids methylated at the α-carbon. Biopolymers, 33(7), 1083-1093. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Automated Synthesis of Peptides Containing Fmoc-α-Me-Orn(Boc)-OH
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity.[1] Fmoc-α-Me-Orn(Boc)-OH is a unique building block that offers two distinct advantages: an α-methyl group, which introduces steric hindrance to restrict conformational flexibility and increase resistance to proteolysis, and an orthogonally protected ornithine side chain, ideal for on-resin cyclization or post-synthetic modification.[2][3] However, the very feature that provides conformational constraint—the α-methyl group—presents a significant challenge in automated solid-phase peptide synthesis (SPPS).[4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the successful incorporation of this sterically hindered amino acid using automated synthesizers, focusing on rational protocol design, robust coupling strategies, and methods for ensuring reaction completeness.
Introduction: The Dual Nature of Fmoc-α-Me-Orn(Boc)-OH
Fmoc-α-Me-Orn(Boc)-OH is a derivative of ornithine, a non-proteinogenic amino acid. Its structure is defined by two key modifications that dictate its synthetic behavior:
-
α-Methylation : The substitution of the α-hydrogen with a methyl group creates a quaternary carbon center. This modification sterically shields the carboxyl group, dramatically slowing the kinetics of the coupling reaction.[4] This steric bulk also restricts the rotational freedom of the peptide backbone, which can be advantageous for stabilizing specific secondary structures like α-helices.[3]
-
Orthogonal Protection Scheme : The molecule employs the standard Fmoc/tBu strategy.[5] The α-amino group is protected by the base-labile Fmoc group, while the side-chain δ-amino group is protected by the acid-labile Boc group.[2][6] This allows for the selective deprotection of the side chain on-resin for modifications like lactam bridge formation, without disturbing the N-terminal Fmoc group.[2]
The primary challenge in utilizing this residue is overcoming the slow reaction kinetics associated with α,α-disubstituted amino acids.[1] Standard SPPS protocols are often insufficient, leading to incomplete couplings and the generation of deletion sequences, which are difficult to separate from the target peptide.[7] Therefore, a specialized and validated protocol is essential.
The Challenge of Steric Hindrance in Automated SPPS
Automated peptide synthesis relies on driving reactions to completion in a cyclical and efficient manner.[8][9] Steric hindrance from residues like Fmoc-α-Me-Orn(Boc)-OH disrupts this efficiency in two critical steps: the coupling reaction and the subsequent Fmoc deprotection.
-
Coupling Inefficiency : The nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain on the activated carboxyl group of the incoming α-methylated amino acid is physically impeded. This requires more potent activation methods and longer reaction times to achieve complete acylation.[1][4]
-
Difficult Fmoc Deprotection : The bulky α-methyl group can also hinder the access of the piperidine base to the N-terminal Fmoc group of the newly incorporated residue, potentially leading to incomplete deprotection.[7][10] This failure prevents the next amino acid in the sequence from being added, resulting in a truncated peptide.
To address these challenges, the protocol must be optimized with a focus on coupling reagent choice, reaction times, and in-process monitoring.
Core Principles of the Automated Protocol
This protocol is designed around three pillars to ensure a successful synthesis: maximizing coupling efficiency, ensuring complete Fmoc deprotection, and validating each step to prevent failure sequences.
Visualization of the Synthetic Cycle
The following diagram illustrates the key stages of a single automated synthesis cycle for incorporating a sterically hindered amino acid.
Caption: Automated synthesis workflow for hindered amino acids.
Reagent Selection: The Key to Efficient Coupling
Standard coupling reagents may not be sufficient for α-methylated residues. The use of high-reactivity aminium/uronium salt-based reagents is strongly recommended.
| Reagent Name | Full Name | Key Advantages for Hindered Coupling | Safety/Handling Notes |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive OAt-active ester. The pyridine nitrogen provides anchimeric assistance, accelerating the reaction. Considered one of the most effective reagents for sterically hindered couplings and suppressing racemization.[11][12] | High reactivity and generally reliable. Cost may be a factor.[11] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive than the standard HBTU due to the electron-withdrawing chloro group. A very effective and slightly more cost-effective alternative to HATU.[12] | Byproducts are based on benzotriazole. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Reactivity is comparable to HATU. A key advantage is that it is based on the non-explosive OxymaPure leaving group, making it inherently safer to handle and store.[13][14] | Byproducts are generally considered safer than benzotriazole-based reagents.[14] |
Recommendation: For Fmoc-α-Me-Orn(Boc)-OH, HATU or COMU are the preferred coupling reagents due to their superior performance in difficult couplings.
Detailed Experimental Protocol for Automated Synthesizers
This protocol is designed for a standard 0.1 mmol scale synthesis using Fmoc-SPPS. It should be adapted based on the specific model of the automated peptide synthesizer.
Reagent Preparation
-
Amino Acid Solution : Prepare a 0.2 M solution of Fmoc-α-Me-Orn(Boc)-OH in N,N-Dimethylformamide (DMF). Gentle warming may be required for full dissolution.
-
Activator Solution : Prepare a 0.5 M solution of HATU or COMU in DMF.
-
Base Solution : Prepare a 2 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Deprotection Solution : 20% Piperidine in DMF (v/v).
Automated Synthesizer Program: Coupling Cycle for Fmoc-α-Me-Orn(Boc)-OH
The following table outlines the steps for a single coupling cycle. This protocol employs a double coupling strategy to ensure the reaction goes to completion.
| Step | Action | Parameters and Reagents | Duration | Rationale & In-Process Control |
| 1 | Resin Swelling & Initial Deprotection | Swell the resin in DMF for 30 min prior to synthesis. Perform the final deprotection of the previous amino acid as per the standard protocol. | 30 min | Ensures optimal reaction environment by allowing reagents to penetrate the resin beads.[15] |
| 2 | First Coupling | Add 5 eq. of Amino Acid Solution, 4.9 eq. of Activator Solution, and 10 eq. of Base Solution to the reaction vessel. | 60 min | A large excess of reagents and an extended coupling time are used to overcome the high steric barrier.[1] Pre-activation for 1-2 minutes before adding to the resin is recommended. |
| 3 | Intermediate Wash | Wash the resin with DMF. | 3 x 1 min | Removes excess reagents and byproducts from the first coupling reaction. |
| 4 | In-Process Control | Perform a qualitative Kaiser Test on a small sample of resin beads. | ~5 min | Crucial for validation. A positive blue result indicates incomplete coupling (free primary amines). A negative (yellow/clear) result indicates success.[10] If the test is positive, proceed to the second coupling. |
| 5 | Second Coupling | Repeat Step 2 with fresh reagents. | 60 min | Ensures that any remaining free amines are acylated, driving the reaction to >99% completion. |
| 6 | Post-Coupling Wash | Wash the resin thoroughly with DMF. | 5 x 1 min | Prepares the resin for the deprotection step. |
| 7 | Fmoc Deprotection | Add Deprotection Solution (20% Piperidine in DMF). | 1 x 3 min | The initial short deprotection swells the resin and initiates the process. |
| 8 | Extended Deprotection | Drain and add a fresh aliquot of Deprotection Solution. | 1 x 15 min | An extended time is necessary to ensure complete Fmoc removal from the sterically hindered N-terminus.[7][16] |
| 9 | Final Wash | Wash the resin thoroughly with DMF. | 5 x 1 min | Removes all traces of piperidine and the dibenzofulvene adduct, preparing the resin for the next coupling cycle. |
Post-Synthesis: Cleavage and Final Deprotection
Once the full peptide sequence is assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups (including the Boc on the Ornithine side chain) must be removed.
Caption: General workflow for peptide cleavage and deprotection.
Standard Cleavage Protocol:
-
Resin Preparation : After the final wash, dry the peptide-resin thoroughly under a high vacuum.
-
Cleavage Cocktail : Prepare a fresh cleavage cocktail. A standard and robust mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water .[1][17] TIS acts as a scavenger to trap reactive cations generated during deprotection, preventing side reactions.[18]
-
Cleavage Reaction : Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin) and allow it to react for 2-3 hours at room temperature with gentle agitation.
-
Peptide Precipitation : Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding the solution dropwise into a large volume of cold diethyl ether.
-
Isolation : Collect the precipitated peptide by centrifugation, wash with cold diethyl ether two more times, and dry the resulting white powder under vacuum. The crude peptide is now ready for purification by HPLC.
Troubleshooting and Mitigating Side Reactions
-
Incomplete Coupling : The primary risk. The double coupling protocol and Kaiser test are designed to prevent this. If coupling remains difficult, using microwave-assisted SPPS can enhance reaction kinetics.[19]
-
Racemization : The use of aminium/uronium reagents like HATU and COMU, which are based on low-racemization additives (HOAt and OxymaPure), significantly minimizes this risk.[12]
-
Aspartimide Formation : If Asp residues are present in the sequence, prolonged exposure to piperidine can be a concern. The described deprotection times are a balance of efficiency and risk mitigation.[20]
-
Guanidinylation : If HATU/HBTU are used in excess without pre-activation, they can cap unreacted amines. The protocol minimizes this by recommending pre-activation and using a precise stoichiometry.[21]
By adhering to this rationally designed protocol, researchers can confidently and successfully incorporate the sterically demanding but functionally valuable Fmoc-α-Me-Orn(Boc)-OH residue into their target peptides using automated synthesis platforms.
References
- BenchChem. (n.d.). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.
- Hewel, J. A., et al. (2011). High-Speed Solid Phase Peptide Synthesis Protocol using PepTip1 on the Agilent Bravo Automated Liquid Handling Platform. Agilent Technologies.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Cleavage and Deprotection of Peptides with Ornithine Residues. BenchChem.
- Iris Biotech. (2026). Optimizing Peptide Synthesis: The Role of Fmoc-Orn(Boc)-OH.
- Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 59-94.
- Chemistry For Everyone. (2025). How Is Solid-Phase Peptide Synthesis Automated?. YouTube.
- Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- AAPPTec Peptides. (n.d.). Coupling Reagents.
- AAPPTec Peptides. (n.d.). Fmoc-Orn(Boc)-OH.
- BenchChem. (n.d.). Technical Support Center: Incomplete Fmoc Removal from Sterically Hindered Amino Acids.
- BenchChem. (n.d.). Technical Support Center: Optimizing Fmoc Deprotection for Sterically Hindered Sequences.
- Sigma-Aldrich. (n.d.). Fmoc-Orn(Boc)-OH.
- Jayasinghe, S., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC - NIH.
- BOC Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions.
- BenchChem. (n.d.). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs. Alternatives.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Conte, C., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Fields, G. B. (2025). Methods for Removing the Fmoc Group. ResearchGate.
- St. Jean, D. J., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH.
- Muntean, C., et al. (n.d.). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate.
- LifeTein. (2025). Should My Peptide Be Methylated?.
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC - NIH.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Ghaem-Maghami, M., et al. (2016). Side reactions in the SPPS of Cys-containing peptides. PubMed.
- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
- PubChem. (n.d.). Fmoc-N-Me-Orn(Boc)-OH.
- ChemPep. (n.d.). Fmoc-α-Me-Orn(Boc)-OH.
- Zhang, Q., & Li, Z. (2016).
- BenchChem. (n.d.). Side reactions associated with glutamic acid in peptide synthesis.
- Amblard, F., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate.
- AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation.
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Application Note: Advanced Coupling Strategies for Fmoc-α-Me-Orn(Boc)-OH in Solid-Phase Peptide Synthesis
Introduction: The Significance of Steric Hindrance
In the field of peptide therapeutics and drug design, the incorporation of α,α-disubstituted amino acids, such as Fmoc-α-Me-Orn(Boc)-OH, is a powerful strategy to impart unique structural and functional properties. The α-methyl group induces a conformational constraint on the peptide backbone, often promoting stable secondary structures like helices and turns. This steric bulk also provides significant resistance to enzymatic degradation, enhancing the in vivo stability and bioavailability of the resulting peptide. However, the very feature that grants these advantages—the sterically hindered α-carbon—presents a formidable challenge during Solid-Phase Peptide Synthesis (SPPS).[1][2]
Standard coupling protocols often fail when attempting to incorporate such hindered residues, leading to incomplete reactions, low yields, and deletion sequences.[3] This application note provides a comprehensive guide for researchers, detailing the underlying challenges and offering robust, field-proven protocols to achieve efficient and successful coupling of Fmoc-α-Me-Orn(Boc)-OH.
The Core Challenge: Overcoming Steric Shielding
The primary obstacle in coupling Fmoc-α-Me-Orn(Boc)-OH is the steric hindrance imposed by the α-methyl group. This bulkiness impedes the approach of the activated carboxyl group to the resin-bound N-terminal amine, dramatically slowing down the rate of amide bond formation.[4][5]
Causality of Coupling Failure:
-
Reduced Nucleophilicity: The N-terminal amine of a previously coupled α,α-disubstituted residue is also sterically shielded, reducing its nucleophilicity and making it a poor partner for the incoming activated amino acid.
-
Ineffective Activation: Standard activating reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) often form activated species (O-acylisoureas) that are not reactive enough to overcome the high activation energy of the sterically demanding coupling.[3][6]
-
Side Reactions: Slow coupling kinetics increase the risk of side reactions. For instance, the activated ester can undergo premature hydrolysis or rearrangement into unreactive species.
To overcome these barriers, a combination of highly potent activating reagents, optimized reaction conditions, and rigorous monitoring is essential.
Coupling Reagents and Methodologies
The choice of coupling reagent is the most critical factor for the successful incorporation of Fmoc-α-Me-Orn(Boc)-OH. Reagents are broadly classified into carbodiimide, phosphonium, and aminium/uronium salt types. For sterically hindered couplings, phosphonium and aminium salts are vastly superior.[6][7]
Aminium/Uronium Salts: The Gold Standard
Reagents like HATU , HCTU , and COMU are the most effective choices for hindered couplings.[8][9][10] Their mechanism involves the formation of highly reactive OAt (in HATU), O-6-ClBt (in HCTU), or Oxyma (in COMU) active esters.[7][8][11]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as the premier reagent for difficult couplings.[8][11] The 7-azabenzotriazole (OAt) leaving group provides anchimeric assistance via the pyridine nitrogen, which accelerates the coupling reaction and makes HATU more efficient than its HOBt-based counterparts like HBTU.[8]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly reactive and cost-effective alternative to HATU, forming a more reactive O-6-ClBt ester.[7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers coupling efficiency comparable to HATU but with improved safety and solubility profiles, as its byproducts are non-explosive and highly soluble.[12]
Potential Side Reaction: A known side reaction with uronium reagents is guanidinylation of the free N-terminal amine if the reagent is present in excess before the carboxylic acid is fully activated.[8][13] This is mitigated by pre-activating the amino acid in a separate vessel before adding it to the resin.
Phosphonium Salts
Reagents like PyBOP and PyAOP are also effective, generating reactive OBt or OAt esters, respectively. A key advantage of phosphonium salts is that they do not cause guanidinylation side reactions, making them ideal for situations where a large excess of reagent might be needed.[7]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A robust and widely used reagent, though generally less efficient than HATU for the most challenging sequences.[9]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, offering similar high reactivity without the risk of guanidinylation.[3][7]
Acyl Fluoride Method: For Extreme Cases
For the most extreme cases of steric hindrance where even HATU or PyAOP fail, converting the carboxylic acid to a highly reactive acyl fluoride is a powerful alternative.[6][12] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the amino acid fluoride in situ.[12][14]
Comparative Analysis of Recommended Coupling Reagents
| Reagent Class | Example(s) | Relative Reactivity | Key Advantages | Key Considerations |
| Aminium/Uronium | HATU, HCTU, COMU | Very High | Extremely efficient for hindered couplings, rapid kinetics.[7][9] | Potential for guanidinylation side reaction; requires careful pre-activation.[8][13] |
| Phosphonium | PyBOP, PyAOP | High | High reactivity (especially PyAOP), no guanidinylation risk.[7] | Byproducts can be difficult to wash away; PyBOP is less reactive than HATU/PyAOP.[9] |
| Carbodiimide | DIC/Oxyma | Moderate | Cost-effective, good for less demanding couplings.[3] | Generally insufficient for α,α-disubstituted amino acids.[3][6] |
| Acyl Fluoride | TFFH | Highest | Overcomes extreme steric hindrance.[12][14] | Reagents are moisture-sensitive; requires anhydrous conditions. |
Experimental Protocols
Note: All protocols assume a 0.1 mmol synthesis scale. Equivalents are calculated relative to the resin loading capacity.
Protocol 1: High-Efficiency Coupling using HATU (Recommended)
This protocol utilizes pre-activation to maximize efficiency and minimize side reactions.
-
Resin Preparation: Following Fmoc deprotection of the N-terminal amine on the resin, wash thoroughly with DMF (5 x 10 mL).
-
Activation Mixture Preparation: In a separate glass vial, dissolve Fmoc-α-Me-Orn(Boc)-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Initiate Activation: Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the activation mixture. Vortex immediately for 1-2 minutes. The solution should turn a light yellow.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction Monitoring: Agitate the reaction mixture for 2-4 hours at room temperature. To monitor completion, take a small sample of resin beads, wash them thoroughly, and perform a qualitative test.
-
Important: The standard Kaiser (ninhydrin) test is unreliable for α,α-disubstituted amines and may give a false negative (yellow beads) even with free amines present. The Chloranil test is recommended, where a positive result (blue bead) indicates a free amine.[15]
-
-
Washing: Once the reaction is complete (negative Chloranil test), drain the reaction vessel and wash the resin thoroughly with DMF (5 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to remove excess reagents and byproducts.
-
(Optional) Double Coupling: If the monitoring test indicates incomplete coupling after 4 hours, drain the vessel, wash with DMF, and repeat steps 2-6 with a fresh solution of activated amino acid.[6]
Protocol 2: Acyl Fluoride Coupling for Extremely Hindered Cases
This protocol should be used when Protocol 1 fails to drive the reaction to completion.
-
Resin Preparation: Perform standard Fmoc deprotection and wash the resin with DMF. Then, wash with anhydrous DCM (3 x 10 mL) to perform a solvent exchange.
-
Acyl Fluoride Formation: In a separate, dry glass vial, dissolve Fmoc-α-Me-Orn(Boc)-OH (0.5 mmol, 5 eq) in 2 mL of anhydrous DCM. Add TFFH (0.5 mmol, 5 eq) and DIPEA (1.0 mmol, 10 eq). Stir under an inert atmosphere (e.g., Argon) for 15-20 minutes at room temperature.
-
Coupling Reaction: Add the acyl fluoride solution to the resin. Agitate the reaction for 4-8 hours, or overnight if necessary.
-
Monitoring and Washing: Monitor the reaction using the Chloranil test.[15] Once complete, wash the resin as described in Protocol 1, Step 6.
Visualization of Workflows and Mechanisms
Workflow for Selecting a Coupling Method
This diagram outlines the decision-making process for coupling a sterically hindered residue.
Caption: Decision workflow for hindered amino acid coupling.
Mechanism of HATU-Mediated Coupling
This diagram illustrates the key steps in the activation of a carboxylic acid by HATU.
Caption: Simplified mechanism of HATU activation and coupling.
Conclusion
The successful incorporation of sterically demanding residues like Fmoc-α-Me-Orn(Boc)-OH is achievable with the appropriate strategic approach. The use of high-potency aminium/uronium reagents, particularly HATU, in a pre-activation protocol is the most reliable method for achieving high coupling efficiencies. Researchers must abandon standard coupling methods and employ rigorous monitoring with appropriate tests like the Chloranil test. By understanding the chemical principles and adopting these robust protocols, the synthesis of complex, sterically hindered peptides can be streamlined, enabling further advancements in drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
- ChemicalBook. (2024).
- Beijing Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Benchchem. (2025). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides.
- Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Benchchem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- PubMed. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- YouTube. (2020).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Royal Society of Chemistry. (2018). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- Benchchem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
- Creative Peptides. Optimizing Peptide Coupling: Key Techniques.
- UCI Department of Chemistry. (2018).
- Benchchem. (2025). Application Notes and Protocols for Coupling Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
- PMC. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Sci-Hub. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
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Application Notes and Protocols for Fmoc-α-Me-Orn(Boc)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Stability and Conformation in Peptide Therapeutics with Fmoc-α-Me-Orn(Boc)-OH
The therapeutic potential of peptides is often hampered by their inherent metabolic instability and conformational flexibility.[1][2] Cyclic peptides, however, offer a promising solution by introducing structural constraints that can enhance receptor affinity, selectivity, and resistance to enzymatic degradation.[3][4][5] A key strategy in the design of potent cyclic peptides is the incorporation of non-natural amino acids. This guide focuses on the application of Nα-Fmoc-Nα-methyl-Nδ-Boc-L-ornithine (Fmoc-α-Me-Orn(Boc)-OH), a cornerstone building block for synthesizing conformationally constrained and proteolytically resistant cyclic peptides.
The dual modification of α-methylation and the presence of the ornithine side chain with a Boc protecting group make this reagent exceptionally valuable. The α-methyl group introduces significant steric hindrance, which restricts the conformational freedom of the peptide backbone, often promoting helical secondary structures.[6][7] This pre-organization can lead to a more favorable alignment for receptor binding.[6] Furthermore, both N-methylation and α-methylation are known to shield adjacent peptide bonds from enzymatic cleavage, thereby extending the in vivo half-life of the peptide.[1][8][9][10] The ornithine side chain, protected with an acid-labile Boc group, provides a versatile handle for various cyclization strategies, most notably for the formation of a lactam bridge.[11][12]
This document provides a detailed guide for the effective incorporation of Fmoc-α-Me-Orn(Boc)-OH into peptide sequences using solid-phase peptide synthesis (SPPS) and subsequent peptide cyclization.
Chemical Properties and Advantages of Fmoc-α-Me-Orn(Boc)-OH
| Property | Value |
| Compound Name | Nα-Fmoc-Nα-methyl-Nδ-Boc-L-ornithine |
| Synonyms | Fmoc-N-Me-Orn(Boc)-OH |
| CAS Number | 1793105-28-8[13][14] |
| Molecular Formula | C₂₆H₃₂N₂O₆[13][14] |
| Molecular Weight | 468.5 g/mol [13][14] |
Key Advantages:
-
Enhanced Proteolytic Stability: The α-methyl group provides steric shielding, making the peptide backbone more resistant to degradation by proteases.[1][6][10]
-
Conformational Rigidity: The restriction of phi (φ) and psi (ψ) dihedral angles due to the α-methyl group helps to pre-organize the peptide into a specific conformation, which can enhance binding affinity to biological targets.[6][7]
-
Improved Membrane Permeability: The N-methylation can reduce the number of hydrogen bond donors, which may improve passive diffusion across cell membranes.[9][15]
-
Versatile Handle for Cyclization: The ornithine side chain, protected by a Boc group, allows for selective deprotection and subsequent intramolecular cyclization to form a lactam bridge, a common feature in bioactive cyclic peptides.[11][16]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-α-Me-Orn(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of sterically hindered amino acids like Fmoc-α-Me-Orn(Boc)-OH requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences.[17][18]
Materials:
-
Fmoc-α-Me-Orn(Boc)-OH
-
Appropriate resin for SPPS (e.g., 2-Chlorotrityl chloride resin to minimize diketopiperazine formation)[18]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for at least 30 minutes in a suitable reaction vessel.[18][19]
-
Fmoc Deprotection:
-
Coupling of Fmoc-α-Me-Orn(Boc)-OH:
-
In a separate vessel, dissolve Fmoc-α-Me-Orn(Boc)-OH (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 5 minutes at room temperature.[17]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of the α-methyl group, a longer coupling time or double coupling may be necessary.[17][18]
-
-
Monitoring the Coupling Reaction:
-
Washing: After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).[18]
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. lifetein.com [lifetein.com]
- 10. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. advancedchemtech.com [advancedchemtech.com]
- 14. Fmoc-N-Me-Orn(Boc)-OH | C26H32N2O6 | CID 121233396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
Application Note: Strategic Incorporation of Fmoc-α-Me-Orn(Boc)-OH for the Synthesis of Constrained Peptides
Introduction
The design of peptides with constrained conformations is a cornerstone of modern drug discovery and chemical biology. By restricting the conformational flexibility of the peptide backbone, researchers can enhance metabolic stability, increase receptor affinity and selectivity, and improve oral bioavailability.[1][2] One of the most effective strategies for inducing conformational constraint is the introduction of α,α-disubstituted amino acids, particularly α-methylated residues.[3][4] The replacement of the α-hydrogen with a methyl group sterically restricts the allowable Ramachandran (φ/ψ) angles, often promoting helical or turn-like secondary structures.[3]
Fmoc-α-Me-Orn(Boc)-OH is a valuable building block in this context. It combines the conformational constraints of α-methylation with a versatile ornithine side chain. The Boc-protected δ-amino group offers an orthogonal handle for subsequent modifications, such as cyclization, labeling, or the attachment of cargo molecules, making it a powerful tool for constructing complex and functionally diverse peptide architectures.
However, the very feature that makes this residue so valuable—the α-methyl group—also presents a significant synthetic challenge. The steric bulk adjacent to the carboxylic acid dramatically hinders the kinetics of amide bond formation during standard solid-phase peptide synthesis (SPPS).[5] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the successful incorporation of Fmoc-α-Me-Orn(Boc)-OH into peptide sequences. It outlines the underlying chemical principles, provides field-proven protocols, and offers robust troubleshooting strategies to overcome the challenges associated with sterically hindered couplings.
The Core Challenge: Overcoming Steric Hindrance
The primary obstacle in coupling Fmoc-α-Me-Orn(Boc)-OH is the severe steric hindrance around the carbonyl carbon. In a standard SPPS coupling, the nucleophilic attack by the N-terminal amine of the resin-bound peptide on the activated carboxyl group of the incoming amino acid is already a crowded affair. The addition of an α-methyl group creates a neopentyl-like environment, effectively shielding the electrophilic center and drastically slowing the rate of reaction.[5]
This sluggish reactivity leads to several potential problems:
-
Incomplete Coupling: Standard coupling times may be insufficient, resulting in deletion sequences that are difficult to separate from the target peptide.[1]
-
Epimerization: Forcing conditions, such as extended reaction times or elevated temperatures, can increase the risk of racemization at the α-carbon of the activated amino acid.[6]
-
Side Reactions: The extended lifetime of the highly reactive activated intermediate can lead to undesired side reactions, such as guanidinylation of the N-terminal amine when using certain uronium/aminium-based coupling reagents like HBTU or HATU.[6]
Successful incorporation, therefore, depends on a carefully optimized strategy that enhances coupling efficiency without compromising the integrity of the peptide. This involves the selection of highly potent coupling reagents and reaction conditions tailored to overcome this kinetic barrier.
Workflow for Incorporating Sterically Hindered Residues
Caption: Decision workflow based on coupling monitoring results.
Protocol 3: Double Coupling Strategy
If the monitoring test indicates an incomplete reaction, a second coupling is necessary.
-
Wash the resin thoroughly with DMF (3 x 10 mL).
-
Prepare a fresh solution of activated Fmoc-α-Me-Orn(Boc)-OH as described in Protocol 1. Using a different, highly reactive coupling agent like PyBrOP for the second coupling can sometimes be effective, but for simplicity, repeating with the same reagent is often sufficient.
-
Add the new activated solution to the resin and couple for an additional 1-2 hours.
-
Wash the resin with DMF and repeat the monitoring test.
-
If the coupling is still incomplete, it is advisable to cap the remaining free amines with acetic anhydride to prevent the formation of deletion peptides.
Protocol 4: Cleavage and Global Deprotection
Once the synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups (including the Orn(Boc)) must be removed. A standard TFA "cleavage cocktail" is used for this purpose.
Materials:
-
Reagent K (Standard for peptides with Trp, Met, or Cys):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Standard Cleavage Cocktail (for peptides without sensitive residues):
-
TFA: 95%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 2.5% [7] Procedure:
-
-
Wash the final peptide-resin with DCM (3 x 10 mL) and dry it thoroughly under a vacuum.
-
Add the appropriate cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir or shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (50 mL).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Analytical Characterization
After cleavage and precipitation, the crude product must be analyzed to confirm the successful incorporation of Fmoc-α-Me-Orn(Boc)-OH.
-
Reversed-Phase HPLC (RP-HPLC): This is the primary method for assessing the purity of the crude product. [8]A standard C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. Incomplete couplings will appear as deletion sequences (n-1), which usually elute earlier than the full-length product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential to confirm the identity of the product. [9]The observed molecular weight should match the calculated theoretical mass of the desired peptide containing the α-Me-Orn residue. The mass of the incorporated residue is 227.3 g/mol (as part of the peptide chain, after loss of H₂O).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Blue BPB Test) | 1. Insufficient coupling time. 2. Ineffective coupling reagent. 3. Poor quality reagents/solvents. | 1. Extend initial coupling time to 4 hours. 2. Perform a double coupling (Protocol 3). 3. Switch to a more potent reagent like COMU or PyAOP. 4. Use fresh, high-purity reagents. |
| Low Final Yield | 1. Repeated incomplete couplings leading to chain termination after capping. 2. Diketopiperazine formation if the α-methylated residue is at position 2 or 3. | 1. Optimize coupling conditions rigorously at each step. 2. If DKP formation is suspected, consider using a dipeptide building block to bypass the problematic stage. |
| Unexpected Peaks in HPLC/MS | 1. Deletion sequences from incomplete coupling. 2. Racemization/Epimerization. 3. Side reactions (e.g., guanidinylation). | 1. Optimize coupling efficiency. 2. Avoid prolonged pre-activation times and high temperatures. 3. Use phosphonium-based reagents (PyAOP) if guanidinylation is a persistent issue. |
Conclusion
The incorporation of Fmoc-α-Me-Orn(Boc)-OH is a challenging but highly rewarding step in the synthesis of constrained peptides. Success hinges on acknowledging the profound steric hindrance imposed by the α-methyl group and proactively addressing it with a robust synthetic strategy. By employing potent coupling reagents such as HATU or COMU, extending reaction times, utilizing an excess of reagents, and diligently monitoring reaction completion with the bromophenol blue test, researchers can reliably incorporate this valuable building block. The protocols and troubleshooting strategies outlined in this guide provide a comprehensive framework for navigating the synthetic complexities, enabling the creation of novel, conformationally defined peptides for advanced applications in research and drug development.
References
-
Krchňák, V., Vágner, J., Safář, P., & Lebl, M. (1988). Noninvasive continuous monitoring of solid-phase peptide synthesis by acid-base indicator. Collection of Czechoslovak Chemical Communications, 53(10), 2542-2548. (Referenced in)[10]
-
LifeTein. (2025). Should My Peptide Be Methylated? LifeTein Technical Notes. [Link]
-
Biron, E., Chatterjee, J., Ovadia, O., et al. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogues. Angewandte Chemie International Edition, 47(14), 2595-2599. (Referenced in)[10]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Technical Library. [Link]
-
Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies Application Note. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (General SPPS knowledge)
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General SPPS knowledge)
-
Merck Millipore. (n.d.). N-Methylated Amino Acids. Merck Millipore Reagents and Labware. [Link]
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha,alpha-disubstituted amino acids. Biochemistry, 29(28), 6747-6756. (Referenced in)[3]
-
Van Der Meij, A., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14319-14324. [Link]
-
Sani, M. A., & Separovic, F. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 23(1), 1-17. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienmag.com [scienmag.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. agilent.com [agilent.com]
- 9. biosynth.com [biosynth.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc Deprotection of α-Methyl-Ornithine(Boc)-OH Containing Peptides
Introduction: Navigating the Steric Challenge of α-Methylated Amino Acids
The incorporation of α,α-disubstituted amino acids, such as α-methyl-ornithine(Boc)-OH, into peptide sequences is a powerful strategy for imparting conformational rigidity, enhancing metabolic stability, and modulating biological activity. The α-methyl group can lock the peptide backbone into specific secondary structures, such as helices, and protect against enzymatic degradation. However, this substitution introduces a significant steric impediment at the α-carbon, which complicates key steps in solid-phase peptide synthesis (SPPS), most notably the deprotection of the Nα-9-fluorenylmethoxycarbonyl (Fmoc) group.
Standard Fmoc deprotection conditions, typically employing 20% piperidine in N,N-dimethylformamide (DMF), are often kinetically insufficient to completely remove the Fmoc group from these sterically hindered residues within a practical timeframe. This incomplete deprotection leads to the formation of deletion sequences, where the subsequent amino acid fails to couple to the unmasked amine, resulting in a heterogeneous crude product that is challenging to purify and significantly lowers the overall yield of the target peptide.[1][2]
This comprehensive guide provides a detailed analysis of the challenges and optimized protocols for the efficient and complete Fmoc deprotection of peptides containing the sterically demanding Fmoc-α-Me-Orn(Boc)-OH residue. We will explore the underlying mechanistic principles, present validated experimental protocols, and offer troubleshooting strategies to empower researchers, scientists, and drug development professionals in the successful synthesis of these valuable modified peptides. A critical aspect addressed is the preservation of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the ornithine side chain, ensuring the integrity of this orthogonal protection scheme for subsequent synthetic manipulations.
Mechanism and Rationale: Overcoming the Kinetic Barrier
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine. This generates a carbanion, which is stabilized by the aromatic system. Subsequently, the system undergoes β-elimination to release the free amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF). The excess amine in the deprotection solution then acts as a scavenger, trapping the DBF to form a stable adduct, thereby driving the reaction to completion.
The steric bulk of the α-methyl group in Fmoc-α-Me-Orn(Boc)-OH physically shields the C9 proton of the Fmoc group, hindering the approach of the base and significantly slowing down the initial deprotonation step, which is the rate-determining step of the reaction.[3] To overcome this kinetic barrier, more potent deprotection conditions are required. The use of a stronger, non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in conjunction with a nucleophilic scavenger like piperidine, has proven to be highly effective for the deprotection of sterically hindered and aggregation-prone sequences.[4][5] DBU's greater basicity accelerates the initial proton abstraction, while piperidine efficiently traps the resulting DBF.
Caption: Mechanism of Fmoc Deprotection.
Experimental Protocols
Materials and Reagents
-
Fmoc-α-Me-Orn(Boc)-OH loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), reagent grade
-
Dichloromethane (DCM), ACS grade
-
Kaiser test kit (Ninhydrin, Phenol, KCN in Pyridine solutions)[6]
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA), reagent grade
Protocol 1: Standard Fmoc Deprotection (For Comparison)
This protocol is provided as a baseline and is generally insufficient for complete deprotection of Fmoc-α-Me-Orn(Boc)-OH.
-
Resin Swelling: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for 30-60 minutes in a suitable reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 3 minutes.
-
Solvent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 20-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A strong blue color indicates successful deprotection.[6]
Protocol 2: Optimized Fmoc Deprotection using DBU
This protocol is recommended for the efficient deprotection of sterically hindered residues like Fmoc-α-Me-Orn(Boc)-OH.
-
Resin Swelling: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for 30-60 minutes.
-
Solvent Removal: Drain the DMF.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
Deprotection Reaction: Add the DBU/piperidine/DMF solution to the resin. Agitate the mixture for 5-10 minutes.
-
Solvent Removal: Drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Repeat steps 4 and 5.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the bases and the DBF-piperidine adduct.
-
Monitoring: Perform a Kaiser test to confirm the presence of the free amine.
Analytical Monitoring of Deprotection
Qualitative Monitoring: The Kaiser Test
The Kaiser test is a rapid and sensitive colorimetric assay for the detection of primary amines.[6] A positive result (intense blue color) after the deprotection step indicates the presence of a free N-terminal amine and thus, a successful deprotection.
Procedure:
-
Withdraw a small sample of resin beads (1-2 mg) and wash them thoroughly with DMF and then ethanol.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each Kaiser test reagent (phenol in ethanol, KCN in pyridine, and ninhydrin in ethanol).
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution. An intense blue color signifies a positive result. A yellow or colorless result indicates incomplete or failed deprotection.
It is important to note that the Kaiser test is not reliable for secondary amines, such as proline or N-methylated amino acids.[7] While α-Me-Orn is a primary amine, this limitation is crucial to remember in broader peptide synthesis contexts.
Quantitative Monitoring: HPLC Analysis
The progress of the Fmoc deprotection can be monitored quantitatively by analyzing the filtrate from the deprotection steps using reverse-phase HPLC. The dibenzofulvene-piperidine adduct has a characteristic UV absorbance, and its concentration in the filtrate is directly proportional to the extent of Fmoc group removal.
Procedure:
-
Collect the filtrate from the deprotection reaction.
-
Inject an aliquot of the filtrate onto a C18 reverse-phase HPLC column.
-
Elute with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at a wavelength of approximately 301 nm, which is characteristic of the DBF-piperidine adduct.[8]
-
The area of the adduct peak can be used to quantify the extent of deprotection over time.
Data Presentation: Comparison of Deprotection Conditions
| Deprotection Reagent | Typical Concentration | Typical Reaction Time | Efficacy with α-Methylated Residues | Potential Side Reactions |
| Piperidine | 20% in DMF | 20-30 minutes | Often incomplete, leading to deletion sequences. | Minimal risk of premature Boc deprotection. |
| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | 5-10 minutes | Highly effective for complete deprotection.[4] | Increased risk of premature Boc deprotection; potential for aspartimide formation if Asp residues are present.[9] |
| Piperazine/DBU | 5% Piperazine, 2% DBU in DMF | < 1 minute | Very rapid and efficient deprotection.[10] | Similar risks to DBU/piperidine, requires careful optimization. |
Troubleshooting and Key Considerations
Caption: Troubleshooting Workflow for Incomplete Fmoc Deprotection.
-
Orthogonality and Boc Group Stability: The primary concern with using stronger bases like DBU is the potential for premature cleavage of the acid-labile Boc group on the ornithine side chain. While the Boc group is generally stable to brief exposures to DBU-containing solutions, prolonged reaction times or elevated temperatures should be avoided.[11] It is crucial to perform the deprotection for the minimum time required for complete Fmoc removal.
-
Racemization: The α-methyl group on α-Me-Orn(Boc)-OH inherently prevents racemization at the α-carbon, as there is no abstractable α-proton. This is a significant advantage of incorporating such residues. However, racemization of other chiral centers in the peptide should always be a consideration, especially with strong bases.[12][13]
-
Aspartimide Formation: If the peptide sequence contains aspartic acid residues, the use of DBU can promote the formation of aspartimide side products.[9] In such cases, alternative strategies or careful optimization of the deprotection conditions are necessary.
-
Reagent Purity: The purity of DMF, piperidine, and DBU is critical for successful peptide synthesis. Water content in DMF can lead to side reactions, and degraded piperidine or DBU will have reduced efficacy. Always use high-quality, fresh reagents.
Conclusion
The successful incorporation of sterically hindered α-methylated amino acids like Fmoc-α-Me-Orn(Boc)-OH is achievable with careful optimization of the Fmoc deprotection step. While standard piperidine-based protocols are often inadequate, the use of a more potent deprotection cocktail containing DBU and piperidine offers a robust solution for achieving complete and efficient Fmoc removal. By understanding the underlying mechanistic principles and employing rigorous analytical monitoring, researchers can confidently synthesize complex peptides containing these valuable building blocks, paving the way for the development of novel peptide-based therapeutics and research tools.
References
-
Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]
-
Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Royal Society of Chemistry. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-33). Academic Press.
-
Nature. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
Royal Society of Chemistry. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. [Link]
- Tickler, A. T., Barrow, C. J., & Wade, J. D. (2001). Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. Journal of peptide science : an official publication of the European Peptide Society, 7(9), 488–494.
-
Aapptec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
PubMed. (2001). Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. [Link]
-
ResearchGate. (2018). Analysis of Fmoc removal reaction kinetics through RP-HPLC. [Link]
-
ACS Publications. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
MDPI. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2018). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH. [Link]
-
ResearchGate. (2022). Comparison of DKP development by 20% piperidine/DMF and 2% DBU, 5% piperazine/NMP treatment of Fmoc−Xaa 1 −Sar/Pro− Xaa 3 −2-Cl-trityl resin. [Link]
-
National Institutes of Health. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
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- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. Epimerisation in Peptide Synthesis [mdpi.com]
Introduction: The Imperative for Constrained Peptides in Modern Therapeutics
An Application Guide to On-Resin Cyclization Strategies Utilizing Fmoc-α-Me-Orn(Boc)-OH
Linear peptides, despite their high specificity and biological importance, are often handicapped as therapeutic agents by their susceptibility to proteolytic degradation and conformational flexibility, which can lead to reduced receptor affinity.[1] Peptide macrocyclization offers a robust solution, enhancing metabolic stability, bioavailability, and receptor-binding affinity by constraining the peptide into a bioactive conformation.[2] On-resin cyclization, where the ring is closed while the peptide is still anchored to a solid support, is a particularly advantageous strategy. It leverages the "pseudo-dilution" effect, which favors the desired intramolecular reaction over intermolecular side reactions like dimerization or oligomerization, thereby simplifying purification and often improving yields.[3][4]
This guide focuses on the strategic use of a specialized non-proteinogenic amino acid, Fmoc-α-Me-Orn(Boc)-OH , in on-resin cyclization. This building block offers a unique combination of features:
-
α-Methylation (α-Me): The methyl group at the α-carbon introduces a significant conformational constraint on the peptide backbone. This pre-organization can facilitate cyclization by promoting turn-like structures and enhances proteolytic stability by sterically shielding the adjacent peptide bonds.[5][6]
-
Ornithine (Orn): This amino acid provides a nucleophilic δ-amino group on its side chain, a versatile handle for forming stable amide (lactam) bridges.[7][8]
-
Orthogonal Protection (Fmoc/Boc): The molecule employs the standard Fmoc/tBu synthesis strategy, where the Nα-Fmoc group is temporarily removed with a base (piperidine), and the side-chain Boc group is removed with an acid (TFA).[9] This orthogonality is the cornerstone of selective chemical manipulation in Solid-Phase Peptide Synthesis (SPPS).[10]
This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and field-proven protocols for leveraging Fmoc-α-Me-Orn(Boc)-OH in the synthesis of advanced cyclic peptides.
Core Concepts and Strategic Considerations
The "Pseudo-Dilution" Principle
In solution-phase cyclization, high concentrations of linear peptide favor intermolecular reactions, leading to unwanted dimers and polymers. To circumvent this, reactions must be performed at very high dilution, which is often impractical for large-scale synthesis.[4] On-resin synthesis elegantly solves this problem. Peptide chains are covalently attached to a solid support and are physically isolated from each other. This environment mimics a state of infinite dilution, ensuring that the reactive ends of a single peptide chain are far more likely to react with each other than with a neighboring chain.[3]
Synthetic Challenges of α-Methylated Amino Acids
The incorporation of α,α-disubstituted amino acids like α-Me-Orn presents a steric challenge. The α-methyl group can hinder the approach of the activated carboxyl group of the incoming amino acid, slowing down coupling kinetics significantly.[5] To overcome this, more potent coupling reagents and/or extended reaction times are often necessary.
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Reagent | Description | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High efficiency, fast kinetics, low racemization. Considered the gold standard for difficult couplings. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A classic and effective coupling reagent, though slightly less potent than HATU. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Very effective for hindered couplings, particularly in forming amide bonds. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | A cost-effective and powerful combination that minimizes racemization. |
The Centrality of Orthogonal Protecting Groups
Successful on-resin cyclization hinges on the ability to selectively deprotect specific functional groups while the peptide remains attached to the resin and other protecting groups remain intact. The strategy chosen dictates the required set of orthogonal protecting groups. For lactam bridge formation between the ornithine side chain and an acidic residue (Asp/Glu), the protecting groups on these two side chains must be removable under mutually exclusive conditions.[11][12]
On-Resin Cyclization Strategies
Two primary on-resin cyclization strategies are particularly well-suited for peptides incorporating Fmoc-α-Me-Orn(Boc)-OH: head-to-tail cyclization via side-chain anchoring and side-chain-to-side-chain lactamization.
Strategy 1: Head-to-Tail Cyclization via Side-Chain Anchoring
This is one of the most robust methods for producing head-to-tail cyclic peptides on a solid support.[13][14] The strategy involves anchoring the linear peptide to the resin through an amino acid side chain, leaving the C-terminal carboxylic acid free to react with the N-terminal amine after the linear sequence is assembled. The α-Me-Orn(Boc) residue is incorporated as a standard component of the peptide backbone.
The workflow is as follows:
-
An amino acid with a side-chain carboxyl group (e.g., Fmoc-Asp-OAll or Fmoc-Glu-OAll) is attached to a suitable resin (e.g., Rink Amide) via its side chain.
-
The α-carboxyl protecting group (Allyl, OAll) is removed.
-
The first amino acid of the desired sequence is coupled to the now-free α-carboxyl group.
-
The rest of the linear peptide is synthesized using standard Fmoc-SPPS.
-
The N-terminal Fmoc group is removed.
-
The free N-terminus is coupled with the free C-terminus using a suitable coupling reagent to form the cyclic peptide.
-
The peptide is cleaved from the resin, with simultaneous removal of side-chain protecting groups (including the Boc on α-Me-Orn).
Strategy 2: Side-Chain-to-Side-Chain Lactam Bridge Formation
This strategy creates a covalent bond between the side chains of two amino acids within the peptide sequence, a common approach being the formation of a lactam bridge between a basic (Orn, Lys) and an acidic (Asp, Glu) residue.[7][11][15]
A critical consideration here is the choice of protecting groups. The Boc group on the ornithine side chain is acid-labile. For a successful on-resin cyclization, its reaction partner (e.g., Aspartic acid) must have a protecting group that can be removed orthogonally, without affecting the Boc group or the resin linkage. The allyl (OAll) group is an ideal choice, as it is selectively removed by palladium catalysis.[16][17]
The workflow proceeds as:
-
The linear peptide is synthesized on an acid-stable resin (e.g., 2-chlorotrityl chloride resin) using Fmoc-SPPS. Fmoc-α-Me-Orn(Boc)-OH and Fmoc-Asp(OAll)-OH are incorporated at the desired positions.
-
The N-terminal Fmoc group is removed to prevent side reactions.
-
The Asp side-chain allyl group is selectively removed using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger.
-
The free side-chain carboxyl of Asp is activated with a coupling reagent and reacts with the δ-amino group of the ornithine side chain. Crucial Note: This step requires the Orn side-chain amine to be free. Using Fmoc-α-Me-Orn(Boc )-OH is incompatible with this on-resin step because removing the Boc group requires TFA, which would prematurely cleave the peptide from the resin.
-
The Field-Proven Solution: For this strategy, a different protecting group is required for the ornithine side chain. The 4-methoxytrityl (Mmt) group is the standard choice. Fmoc-α-Me-Orn(Mmt )-OH would be used instead. The Mmt group is removed with very dilute acid (1-2% TFA in DCM), which is mild enough to leave the Boc groups, other acid-labile groups, and the peptide-resin linkage intact.[12] The cyclization can then proceed between the free Orn amine and the free Asp/Glu carboxyl.
Experimental Protocols
Disclaimer: These protocols are intended as a guide. Optimization may be required based on the specific peptide sequence, resin, and available equipment. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: On-Resin Head-to-Tail Cyclization
This protocol assumes a 0.1 mmol scale synthesis where the peptide is anchored via the side chain of an Aspartic acid residue.
Materials and Reagents:
-
Resin: 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g loading)
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-α-Me-Orn(Boc)-OH and Fmoc-Asp(OAll)-OH.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Piperidine, Methanol (MeOH), Diethyl ether.
-
Reagents for Anchoring: N,N-Diisopropylethylamine (DIPEA).
-
Reagents for Allyl Deprotection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Phenylsilane (PhSiH₃).
-
Coupling Reagents: HATU, DIPEA.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
Procedure:
-
Resin Preparation and First Amino Acid Anchoring:
-
Swell 100 mg of 2-chlorotrityl chloride resin in DCM for 30 min in a reaction vessel.
-
Drain the DCM. Add a solution of Fmoc-Asp(OAll)-OH (0.2 mmol, 2 eq.) and DIPEA (0.4 mmol, 4 eq.) in 2 mL of DCM.
-
Agitate for 2 hours. Add 0.5 mL of MeOH to cap any unreacted resin sites and agitate for another 30 min.
-
Drain and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
-
-
Linear Peptide Synthesis (Fmoc-SPPS):
-
Perform standard Fmoc-SPPS cycles to assemble the linear peptide sequence.
-
Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 5 min, drain, and repeat for 15 min. Wash with DMF (5x).
-
Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (0.4 mmol, 4 eq.) with HATU (0.38 mmol, 3.8 eq.) and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF for 5 min. Add this solution to the resin and agitate for 1-2 hours. For the coupling of Fmoc-α-Me-Orn(Boc)-OH, extend the coupling time to 4 hours or perform a double coupling.
-
Confirm coupling completion with a Kaiser test. If incomplete, repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x). Repeat the cycle for each amino acid.
-
-
N-Terminal Fmoc Removal:
-
After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.1.
-
-
On-Resin Head-to-Tail Cyclization:
-
Wash the resin thoroughly with DMF (5x) to remove residual piperidine.
-
Swell the resin in 2 mL of DMF.
-
Add a solution of HATU (0.4 mmol, 4 eq.) and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF.
-
Agitate the reaction at room temperature for 6-12 hours. Monitor the cyclization by cleaving a small sample of resin and analyzing by LC-MS.
-
Once complete, drain the solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add 5 mL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the solution into a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.
-
Centrifuge, decant the ether, and repeat the ether wash twice.
-
Lyophilize the crude peptide to obtain a white powder.
-
-
Purification:
-
Purify the cyclic peptide using reverse-phase HPLC (RP-HPLC).
-
Confirm the mass and purity of the final product by LC-MS and analytical HPLC.
-
Protocol 2: On-Resin Side-Chain-to-Side-Chain Cyclization (Recommended Approach)
This protocol uses Fmoc-Asp(OAll)-OH and Fmoc-Orn(Mmt)-OH to demonstrate a compatible on-resin lactamization, as the direct use of Fmoc-α-Me-Orn(Boc)-OH is not feasible for this specific on-resin reaction.
Materials and Reagents:
-
As per Protocol 1, with the following substitutions:
-
Resin: Rink Amide or Wang resin.
-
Amino Acids: Fmoc-Asp(OAll)-OH and Fmoc-Orn(Mmt)-OH (or the corresponding α-methylated version if available).
-
Reagents for Mmt Deprotection: 1-2% (v/v) TFA in DCM, with 2% TIS as a scavenger.
Procedure:
-
Linear Peptide Synthesis (Fmoc-SPPS):
-
Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) following the steps in Protocol 1, Section 2. Incorporate Fmoc-Asp(OAll)-OH and Fmoc-Orn(Mmt)-OH at the desired positions.
-
-
Selective Side-Chain Deprotection:
-
Mmt Removal: Wash the resin with DCM. Treat the resin with 1% TFA / 2% TIS in DCM for 2 minutes. Drain and repeat the treatment until the yellow color of the Mmt cation is no longer observed in the effluent (typically 5-10 cycles).[11][12] Neutralize the resin with 10% DIPEA in DMF (2x, 5 min each) and wash with DMF (3x).
-
Allyl Removal: Wash the resin with DCM. Prepare a solution of Pd(PPh₃)₄ (0.25 eq. relative to resin loading) and PhSiH₃ (15 eq.) in DCM. Add to the resin and agitate under an inert atmosphere (N₂ or Ar) for 30 minutes. Repeat this step once more. Wash the resin thoroughly with DCM (3x), 0.5% DIPEA in DMF (2x), 0.5% sodium diethyldithiocarbamate in DMF (2x), and DMF (5x).
-
-
On-Resin Lactam Bridge Formation:
-
Swell the resin in 2 mL of DMF.
-
Add a solution of HATU (0.4 mmol, 4 eq.) and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF.
-
Agitate for 4-8 hours at room temperature. Monitor the reaction progress via LC-MS analysis of a small cleaved sample.
-
-
Cleavage, Deprotection, and Purification:
-
Proceed with the steps outlined in Protocol 1, Sections 5 and 6, to cleave, precipitate, and purify the final cyclic peptide.
-
Conclusion and Outlook
The use of Fmoc-α-Me-Orn(Boc)-OH provides a powerful tool for introducing conformational constraints and cyclization handles into synthetic peptides. While its direct application in on-resin side-chain-to-side-chain cyclization is limited by the lability of the Boc group, it is an excellent component for head-to-tail cyclic peptides synthesized via a side-chain anchoring strategy. For lactam bridge formation, the principles of orthogonal protection are paramount, often necessitating the use of alternative side-chain protecting groups like Mmt for the ornithine residue to achieve selective on-resin deprotection. By carefully selecting the cyclization strategy and corresponding protecting groups, researchers can successfully synthesize complex, constrained cyclic peptides with enhanced therapeutic potential.
References
-
BenchChem. (2025). On-Resin Cyclization Strategies for Peptides Containing D-Valine: Application Notes and Protocols.
-
Biotage. (2023). Can I make head-to-tail macrocycles on-resin?
-
Giraud, M., et al. (2004). On-resin head-to-tail cyclization of cyclotetrapeptides: optimization of crucial parameters. Journal of Peptide Science, 10(4), 218-228.
-
Fairchild, C. L., et al. (2016). On-resin peptide macrocyclization using thiol-ene click chemistry. Organic Letters, 18(15), 3874–3877.
-
Li, P., & Lei, X. (2018). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 29(1), 37-43.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-N-Me-D-Glu-OH.
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation.
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers.
-
Zorzi, A., et al. (2017). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI.
-
Wang, W., & Liu, L. (2019). Ligation Technologies for the Synthesis of Cyclic Peptides. Chemical Reviews, 119(17), 10093-10133.
-
Kim, D., & Park, H. S. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Molecules and Cells, 41(11), 945–953.
-
Voinov, V. G., et al. (2015). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry, 26(8), 1324–1331.
-
BenchChem. (2025). Application Notes and Protocols: On-Resin Lactamization of Peptides with Fmoc-L-Orn(Mmt)-OH.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Schiller, P. W., et al. (1987). Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. International Journal of Peptide and Protein Research, 30(3), 392-396.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Note: While not directly cited, this review covers the principles of protecting groups and steric effects relevant to the discussion).
-
LifeTein. (2025). Unusual Amino Acids: Ornithine.
-
Roy, P., & Gauthier, D. (2006). The Allyl and Alloc Strategy in Solid-Phase Organic Synthesis. Current Organic Synthesis, 3(3), 293-317.
-
AAPPTec. (n.d.). Fmoc-Orn(Boc)-OH [109425-55-0].
-
Beyermann, M., et al. (2002). An optimized solid phase synthesis strategy--including on-resin lactamization--of astressin, its retro-, inverso-, and retro-inverso isomers as corticotropin releasing factor antagonists. Journal of Peptide Research, 60(1), 24-34.
-
Sigma-Aldrich. (n.d.). Fmoc-Orn(Boc)-OH.
-
Liu, C., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 35.
-
Creative Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
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Application Notes and Protocols for the Synthesis of Peptide Libraries with Fmoc-Alpha-Me-Orn(Boc)-OH
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Abstract
The incorporation of N-α-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance proteolytic stability, improve membrane permeability, and constrain peptide conformation, often leading to increased receptor affinity and selectivity.[1][2][3][4] This guide provides a comprehensive technical overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptide libraries incorporating the sterically hindered, non-proteinogenic amino acid Fmoc-α-Me-Orn(Boc)-OH. We will address the unique synthetic challenges posed by N-α-methylation, offering field-proven methodologies for efficient coupling, deprotection, and cleavage to empower researchers in the development of next-generation peptide therapeutics.
Introduction: The Strategic Advantage of N-α-Methylation and Ornithine Incorporation
Peptide-based therapeutics offer high specificity and low off-target toxicity but are often hampered by poor pharmacokinetic profiles, including rapid degradation by proteases and limited oral bioavailability.[1][2] N-α-methylation, the addition of a methyl group to the backbone amide nitrogen, is a key modification that directly addresses these limitations.[1][3][4]
Key Benefits of N-α-Methylation:
-
Enhanced Proteolytic Stability: The N-methyl group acts as a steric shield, hindering the approach of proteolytic enzymes and disrupting the hydrogen-bonding interactions necessary for enzymatic cleavage.[2][4][5]
-
Improved Membrane Permeability: By replacing an amide proton, N-methylation reduces the molecule's hydrogen bond donating capacity. This lowers the desolvation penalty for transitioning into the lipid bilayer of cell membranes, which can lead to improved oral bioavailability.[2][6]
-
Conformational Rigidity: The steric bulk of the methyl group restricts rotation around the peptide backbone, locking the peptide into a more defined, bioactive conformation. This can reduce the entropic penalty upon binding to a target receptor, potentially increasing affinity.[2][4]
Ornithine is a valuable non-proteinogenic amino acid, often used to introduce lactam bridges for cyclization, attach molecular labels, or serve as a conjugation point.[7] The derivative Fmoc-α-Me-Orn(Boc)-OH combines the benefits of N-methylation with the functional versatility of the ornithine side chain. The orthogonal protection scheme, with the base-labile Fmoc group on the α-amino group and the acid-labile Boc group on the δ-amino side chain, allows for precise, selective chemical manipulation throughout the synthesis.[8]
Materials and Reagents
Consistent results in SPPS are contingent on the quality of the reagents. Ensure all solvents are peptide synthesis grade and reagents are fresh.
| Reagent/Material | Recommended Grade/Supplier | Purpose |
| Resin | Rink Amide MBHA Resin (0.4-0.8 mmol/g) | Solid support for C-terminal amide peptides. |
| Amino Acid | Fmoc-α-Me-Orn(Boc)-OH | Building block of interest. |
| Standard Amino Acids | Fmoc-Xaa(PG)-OH | Other amino acids for library synthesis. |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Washing and reaction media. |
| Fmoc Deprotection | 20% (v/v) Piperidine in DMF | Removal of the Fmoc protecting group. |
| Coupling Reagents | HATU, HBTU, PyBOP, COMU | Activation of carboxylic acids for amide bond formation. |
| Base | N,N-Diisopropylethylamine (DIPEA) | Activation and neutralization. |
| Cleavage Cocktail | Reagent B: TFA/Phenol/Water/TIPS (88:5:5:2 v/v) | Cleavage from resin and side-chain deprotection.[9] |
| Precipitation Solvent | Cold Diethyl Ether | Precipitation of the crude peptide. |
| Analytical | Acetonitrile (ACN), Trifluoroacetic Acid (TFA), Water | HPLC mobile phases. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of peptides containing the sterically hindered Fmoc-α-Me-Orn(Boc)-OH residue requires optimized conditions to overcome the challenges associated with its low nucleophilicity and steric bulk.[5] The following protocol outlines a robust manual SPPS procedure on a 0.1 mmol scale.
Caption: Schematic of the cleavage and deprotection process.
Purification and Analysis
Purification by Reverse-Phase HPLC (RP-HPLC)
Crude peptide libraries require purification to isolate the target molecules. RP-HPLC is the standard method. [10][11]
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point for scouting runs. [12]* Detection: UV detection at 214 nm and 280 nm.
Characterization by Mass Spectrometry (MS)
Confirmation of the molecular weight and sequence of the purified peptides is critical. [13]
-
Techniques: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. [10][13]* Analysis: The observed mass should match the calculated theoretical mass of the target peptide. Tandem MS (MS/MS) can be used to confirm the amino acid sequence. [13]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | Insufficiently active coupling reagent; Steric hindrance of N-methylated residue. | Switch to a more potent coupling reagent like HATU or COMU. [14] Implement a double coupling strategy. Increase reaction time or use microwave-assisted synthesis. |
| Deletion Sequences | Incomplete Fmoc deprotection or incomplete coupling. | Ensure fresh 20% piperidine/DMF is used. Confirm coupling completion with a Chloranil test before proceeding. |
| Side Reactions during Cleavage | Ineffective scavenging of reactive cations. | Use a fresh, appropriate cleavage cocktail (e.g., Reagent B). [9][15] Ensure sufficient volume of cocktail to swell the resin. |
| Poor Peak Shape in HPLC | Secondary interactions with the column; Peptide aggregation. | For basic peptides, consider using a different column chemistry. [12] Optimize the mobile phase gradient and temperature. |
Conclusion
The synthesis of peptide libraries containing Fmoc-α-Me-Orn(Boc)-OH presents unique but manageable challenges. By understanding the steric and electronic effects of N-α-methylation and employing optimized protocols with potent coupling reagents and appropriate cleavage conditions, researchers can successfully generate these valuable molecules. The strategies outlined in this guide provide a robust framework for harnessing the power of N-methylation and ornithine incorporation to advance the discovery and development of novel peptide-based drugs.
References
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- BenchChem. (n.d.).
- Creative Peptides. (n.d.).
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- BenchChem. (n.d.). Application Notes and Protocols for Cleavage and Deprotection of Peptides with Ornithine Residues.
- Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- BenchChem. (n.d.). The Strategic Advantage of N-Methylation in Peptide Chemistry: A Technical Guide.
- International Journal of Science and Research Archive. (2025).
- Nowick Laboratory, UCI Department of Chemistry. (n.d.).
- GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- BenchChem. (n.d.). The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis.
- BenchChem. (n.d.). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.
- Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- NIH. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- CDN. (n.d.). Cleavage Cocktail Selection.
- BenchChem. (n.d.).
- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
- Agilent. (n.d.).
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Application Note: A Multi-Modal Analytical Strategy for Peptides Incorporating the Sterically Hindered Fmoc-α-Me-Orn(Boc)-OH Residue
Executive Summary
The incorporation of α,α-disubstituted amino acids, such as Fmoc-α-Me-Orn(Boc)-OH, is a key strategy for inducing conformational rigidity and enhancing the enzymatic stability of peptide-based therapeutics. The α-methyl group restricts the peptide backbone's rotational freedom, often promoting helical or defined secondary structures.[1] However, this same steric hindrance presents significant analytical challenges, including potential for incomplete coupling during synthesis, altered chromatographic behavior, and unique mass spectrometric signatures.[2] This guide provides a comprehensive, multi-modal analytical framework—encompassing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to ensure the unambiguous characterization and quality control of peptides containing this sterically demanding building block.
The Analytical Imperative: Why α-Methylation Changes the Game
The central challenge posed by α-methylated residues is steric hindrance. During solid-phase peptide synthesis (SPPS), the nucleophilic attack by the incoming amino acid's α-amino group is impeded, which can lead to lower coupling efficiencies. This results in a higher probability of "deletion sequences"—peptides lacking the intended hindered residue—which can be difficult to separate from the target peptide.[2] Analytically, the increased hydrophobicity and rigidity conferred by Fmoc-α-Me-Orn(Boc)-OH demand tailored methodologies. Standard protocols may result in poor peak shape, incomplete resolution, and ambiguous mass identification. The orthogonal protection scheme, with the base-labile Fmoc group and acid-labile Boc group, is fundamental to its synthetic utility but also creates potential for side-products if deprotection is not perfectly controlled.[3][4]
The following sections detail an integrated workflow designed to address these challenges head-on, providing robust protocols and explaining the scientific rationale behind each step.
Figure 1: Integrated workflow for the synthesis and analysis of peptides containing Fmoc-α-Me-Orn(Boc)-OH.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Purity Assessment
RP-HPLC is the primary technique for evaluating the purity of the crude peptide and for guiding purification.[5][6] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The presence of the bulky, hydrophobic Fmoc, Boc, and α-methyl groups will significantly increase the peptide's retention time compared to its non-methylated analogue.
Causality Behind Method Parameters
-
Column Choice: A standard C18 column is the default choice for most peptides.[5] However, for highly hydrophobic sequences containing the α-methylated residue, a C4 column may provide better peak shape and reduced retention times due to its lower hydrophobicity. The choice depends on the overall sequence.
-
Mobile Phase: A water/acetonitrile gradient is standard. The addition of an ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA), is critical.[7] TFA protonates free amines and masks silanols on the stationary phase, resulting in sharper peaks and more reproducible retention times.
-
Detection: Peptides are monitored at ~214-220 nm, where the peptide backbone amide bond absorbs light.[8] For peptides still containing the N-terminal Fmoc group (e.g., during synthesis monitoring), additional detection at 254 nm and 301 nm is highly informative.[9][10]
Detailed Protocol: Analytical RP-HPLC
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude or purified peptide in Mobile Phase A or a compatible solvent (e.g., 5% ACN in water) to a concentration of approximately 1 mg/mL. Centrifuge the sample to pellet any insoluble material.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 3-5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Gradient: A typical screening gradient is 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the peptide's retention time.
-
-
Data Analysis: Integrate the chromatogram to determine the purity of the main peak relative to impurities, such as deletion sequences or products of incomplete deprotection. The peak corresponding to the target peptide should be the major component.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation
LC-MS is indispensable for confirming the molecular weight of the target peptide and identifying impurities.[6][9] For peptides, Electrospray Ionization (ESI) is the most common technique, as it is a soft ionization method that typically produces protonated molecular ions [M+nH]ⁿ⁺.
Causality Behind Method Parameters
-
Ionization Mode: ESI in positive ion mode is standard for peptides, as the basic amino acid residues and the N-terminus are readily protonated.[9]
-
Scan Range: A broad scan range (e.g., m/z 100-2000) is initially used to capture the expected molecular ion, potential multiply-charged species, and lower-mass impurities.[9]
-
Mobile Phase Compatibility: Formic acid (0.1%) is often substituted for TFA in LC-MS because TFA can cause significant ion suppression, reducing signal intensity.[11] However, formic acid is a weaker ion-pairing agent, which may lead to broader peaks compared to HPLC with TFA.
Detailed Protocol: LC-MS Analysis
-
System Setup: Utilize an LC system coupled to an ESI mass spectrometer. The LC conditions can be similar to the analytical HPLC protocol, but with 0.1% formic acid replacing TFA in both mobile phases.
-
MS Parameters (Example for a ~1000 Da peptide):
-
Ionization Source: ESI, Positive Mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Scan Range: m/z 400 - 1500.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
-
Data Interpretation:
-
Extract the total ion chromatogram (TIC) and the UV chromatogram.
-
Examine the mass spectrum corresponding to the main peak. Identify the protonated molecular ion [M+H]⁺.
-
Search for common adducts and multiply-charged ions to confirm identity.
-
Analyze the mass spectra of impurity peaks to identify their nature (e.g., deletion sequences, oxidation products).
-
| Species | Description | m/z Calculation |
| [M+H]⁺ | Target Ion: The primary protonated molecular ion. | (Molecular Weight + 1.0078) / 1 |
| [M+2H]²⁺ | Double-charged ion, common for larger peptides. | (Molecular Weight + 2.0156) / 2 |
| [M+Na]⁺ | Sodium Adduct: Common salt adduct from glassware or reagents.[9] | (Molecular Weight + 22.9898) / 1 |
| [M+K]⁺ | Potassium Adduct: Another common salt adduct.[9] | (Molecular Weight + 39.0983) / 1 |
| [M-Boc+H]⁺ | In-source loss of the side-chain Boc group. | (Molecular Weight - 100.12 + 1.0078) / 1 |
| [M-Fmoc+H]⁺ | In-source loss of a terminal Fmoc group (if present). | (Molecular Weight - 222.24 + 1.0078) / 1 |
Table 1: Common ions and adducts observed in ESI-MS analysis of peptides containing Fmoc-α-Me-Orn(Boc)-OH.
NMR Spectroscopy: Definitive Structural Elucidation
While not a routine QC method, NMR spectroscopy provides unambiguous structural confirmation, which is particularly valuable for novel or complex peptides.[12] The unique chemical environment of the α-methyl group provides a distinct spectroscopic handle.
Causality Behind Experimental Choices
-
1D ¹H NMR: This is the fastest NMR experiment. The presence of sharp singlets corresponding to the α-methyl group (~1.5 ppm) and the Boc-group's nine equivalent protons (~1.4 ppm) provides direct evidence of their incorporation. The aromatic protons of the Fmoc group (if present) will appear between 7.3-7.9 ppm.
-
2D NMR (COSY/TOCSY): These experiments establish through-bond connectivity and are used to assign specific amino acid spin systems.[13] They can confirm the integrity of the amino acid residues adjacent to the α-methylated ornithine.
-
NOESY: This experiment reveals through-space correlations, providing insights into the peptide's secondary structure. The conformational constraints imposed by the α-methyl group may result in characteristic Nuclear Overhauser Effects (NOEs) that define a specific fold.[1]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Purity: The sample must be of high purity (>95% by HPLC) and free of salts. Lyophilize the HPLC-purified peptide from a dilute acetic acid solution to remove TFA.
-
Solvent Selection: Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent in which it is fully soluble (e.g., DMSO-d₆, CD₃CN, or H₂O/D₂O 9:1 with pH adjustment).
-
Acquisition:
-
Acquire a 1D ¹H spectrum to confirm sample integrity and concentration.
-
If full assignment is needed, acquire 2D TOCSY (for spin system identification) and NOESY (for sequential assignment and structural restraints) spectra.
-
-
Data Analysis:
-
Identify the diagnostic singlet from the α-methyl group.
-
Use the 2D spectra to trace the connectivity of the peptide backbone and confirm the sequence around the modified residue.
-
Figure 2: Orthogonal deprotection strategy central to the use of Fmoc-α-Me-Orn(Boc)-OH.
Conclusion
The successful analysis of peptides containing the sterically hindered Fmoc-α-Me-Orn(Boc)-OH residue relies on an integrated, multi-modal approach. RP-HPLC serves as the foundational tool for purity assessment and purification, while LC-MS provides essential confirmation of molecular identity. For cases requiring unequivocal structural proof, NMR spectroscopy offers definitive insights. By understanding the unique challenges posed by α-methylation and applying these tailored protocols, researchers can confidently characterize these complex biomolecules, accelerating the development of next-generation peptide therapeutics.
References
- BenchChem. (2025). A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-L-Orn(Mmt)-OH.
-
Toniolo, C., & Benedetti, E. (1991). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Macromolecules, 24(14), 4004-4009. [Link]
- BenchChem. (2025). Technical Support Center: Fmoc-Orn(Boc)-OH Synthesis & Mass Spectrometry Analysis.
-
NMR-Bio. Isotope-labeled amino acids and compounds for NMR studies. [Link]
- BenchChem. (2025). Application Notes and Protocols for HPLC Purification of Peptides Synthesized with Fmoc-L-Dab(Me,Ns).
-
Waters Corporation. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley.
-
GenScript. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
-
Tugarinov, V., & Kay, L. E. (2005). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. ChemBioChem, 6(9), 1547-1556. [Link]
-
SIELC Technologies. Separation of Methyl L-ornithine dihydrochloride on Newcrom R1 HPLC column. [Link]
-
Blaskó, G., & Vékey, K. (2000). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Journal of Peptide Science, 6(5), 225-245. [Link]
-
PubChem. Fmoc-N-Me-Orn(Boc)-OH. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.6. [Link]
-
GRACE. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Evans, J. N. S. (1995). NMR Spectroscopy of Peptides and Proteins. Springer. [Link]
- BenchChem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Peptide Complexity: The Advantages of Using Boc-Orn(Fmoc)-OH in Research. [Link]
Sources
- 1. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemcoplus.co.jp [chemcoplus.co.jp]
- 6. pepdoopeptides.com [pepdoopeptides.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Separation of Methyl L-ornithine dihydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. chem.uzh.ch [chem.uzh.ch]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fmoc-α-Me-Orn(Boc)-OH Activation & Coupling
Welcome to the technical support hub for optimizing the use of Fmoc-α-Me-Orn(Boc)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, validated protocols, and answers to frequently asked questions. The unique steric hindrance posed by the α-methyl group on this ornithine derivative necessitates specialized strategies to ensure high coupling efficiency and peptide purity.
Introduction: The Challenge of Steric Hindrance
Fmoc-α-Me-Orn(Boc)-OH is a valuable building block for introducing a constrained, non-proteinogenic residue into peptide sequences. The α-methyl group can impart desirable conformational rigidity and enhanced proteolytic stability. However, this same feature presents a significant synthetic challenge. The methyl group sterically shields the carboxyl group, slowing down the kinetics of both activation and coupling, which often leads to incomplete reactions with standard protocols.[1] This guide provides systematic approaches to overcome these hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the coupling of Fmoc-α-Me-Orn(Boc)-OH in a direct question-and-answer format.
Question 1: My Kaiser test is positive (blue/purple beads) after a standard coupling time. What is the root cause and what should I do?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction.[1][2]
Root Cause Analysis:
-
Steric Hindrance: The primary reason is the steric bulk from the α-methyl group, which physically obstructs the approach of the activated amino acid to the N-terminal amine of the peptide chain.[1]
-
Suboptimal Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered carboxylic acid.[1]
-
Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, limiting access to the N-terminal amine.[3][4]
Immediate Solutions:
-
Perform a Double Coupling: This is the most direct and effective initial step. After the first coupling, drain the reaction vessel, wash thoroughly with DMF, and repeat the coupling procedure with a fresh solution of activated Fmoc-α-Me-Orn(Boc)-OH.[2][5]
-
Extend Coupling Time: For sterically hindered residues, a standard 1-2 hour coupling may be insufficient. Extend the reaction time to 4 hours or even overnight.[4]
-
Capping (If Double Coupling Fails): If the Kaiser test remains positive after a second coupling, you must "cap" the unreacted amines to prevent the formation of deletion peptide impurities in subsequent steps. This is achieved by acetylating the free amines with a reagent like acetic anhydride.[2][6]
Question 2: I'm still seeing low coupling efficiency even after double coupling. How can I enhance the activation step?
If repeated coupling fails, the issue likely lies in the potency of the activation chemistry.
Root Cause Analysis:
-
Insufficient Reagent Reactivity: Reagents like HBTU or DIC/HOBt, while effective for many standard amino acids, may not generate a sufficiently reactive active ester to overcome the steric hindrance of an α-methylated residue.[7][8]
Optimization Strategies:
-
Switch to a Superior Coupling Reagent: The choice of coupling reagent is critical. For difficult couplings, aminium/uronium salts like HATU or COMU are demonstrably superior to HBTU.[7] HATU forms a more reactive OAt-ester intermediate that leads to faster and more complete reactions with a lower risk of racemization.
-
Ensure Efficient Pre-activation: Allow the Fmoc-α-Me-Orn(Boc)-OH, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) to pre-activate in DMF for 1-2 minutes before adding the mixture to the resin. This ensures the formation of the active ester prior to coupling.[7]
-
Use an Additive: Additives like HOAt (7-Aza-1-hydroxybenzotriazole) or OxymaPure are crucial for suppressing racemization and improving efficiency, especially with hindered amino acids.[4]
Question 3: Can I use elevated temperatures to improve coupling, and what are the risks?
Yes, but with significant caution.
Solution & Risk Mitigation:
-
Moderate Heat: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can disrupt peptide aggregation and provide the necessary energy to overcome the activation barrier.[5]
-
Risk of Racemization: The primary risk of heating is an increased rate of racemization, where the chiral integrity of the amino acid is lost.[3][9]
-
Mitigation: If you must use heat, pair it with a low-racemization base like collidine instead of DIPEA and always include an additive like HOAt or OxymaPure.[5]
Frequently Asked Questions (FAQs)
-
Q: Why is Fmoc-α-Me-Orn(Boc)-OH used in peptide design?
-
A: The α-methyl group provides conformational constraint, which can lock the peptide backbone into a specific bioactive conformation. It also provides steric shielding against enzymatic degradation, increasing the peptide's in vivo half-life.
-
-
Q: Is the Boc group on the ornithine side chain stable during the coupling reaction?
-
A: Yes. The tert-butyloxycarbonyl (Boc) group is acid-labile and is stable to the basic conditions used for Fmoc deprotection and the neutral/basic conditions of the coupling step.[10][11] It remains on the side chain until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[11]
-
-
Q: Can I monitor the reaction with methods other than the Kaiser test?
-
A: While the Kaiser test is the most common on-resin method, it is not reliable for secondary amines (like proline).[6] For α,α-disubstituted amino acids, which can be sterically inaccessible to the ninhydrin reagent, a false negative is possible.[12] Alternative tests include the TNBS (2,4,6-Trinitrobenzenesulfonic acid) test.[13] For definitive analysis, cleaving a small sample of the peptide from the resin for HPLC and Mass Spectrometry (MS) analysis is the most reliable way to confirm coupling success.[2]
-
-
Q: What solvent is best for these difficult couplings?
Data & Reagent Comparison
For sterically hindered amino acids like Fmoc-α-Me-Orn(Boc)-OH, the choice of coupling reagent is paramount. The following table summarizes the relative performance of common reagents.
| Coupling Reagent | Class | Typical Coupling Time (Hindered) | Relative Efficiency | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium | 30 - 60 min | Very High | High reactivity, fast kinetics, lower racemization risk.[7][8] | Higher cost. |
| HBTU | Aminium/Uronium | 60 - 120 min | High | Effective and widely used. | Slower than HATU, may require double coupling for difficult residues. |
| COMU | Uronium | 30 - 60 min | Very High | High reactivity similar to HATU, reaction can be monitored by color change.[14] | Higher cost. |
| DIC/OxymaPure | Carbodiimide | 90 - 180 min | Moderate | Cost-effective, low risk of guanidinylation side reactions.[4][9] | Slower reaction rates, may not be sufficient for highly hindered couplings.[4] |
| PyBOP | Phosphonium | 45 - 90 min | High | Very effective for hindered couplings.[9] | Generates HMPA byproduct, a potential carcinogen.[9] |
Experimental Protocols & Workflows
Protocol 1: High-Efficiency Single Coupling with HATU
This protocol is recommended as the primary approach for coupling Fmoc-α-Me-Orn(Boc)-OH.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
-
Activation Solution: In a separate vessel, dissolve Fmoc-α-Me-Orn(Boc)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activation: Gently agitate the activation solution for 1-2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the drained resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test.[12]
-
Negative Test (Yellow): Proceed to washing.
-
Positive Test (Blue): Proceed to Protocol 2 (Double Coupling).
-
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Troubleshooting with Double Coupling
Execute this protocol if Protocol 1 results in a positive Kaiser test.
-
Initial Coupling: Follow steps 1-4 of Protocol 1.
-
Intermediate Wash: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling: Prepare a fresh activation solution as described in Protocol 1 (steps 2 & 3) and add it to the resin. Agitate for another 2-4 hours.
-
Final Monitoring: Perform a second Kaiser test.
-
Negative Test (Yellow): Proceed to washing (Protocol 1, step 6).
-
Positive Test (Blue): The unreacted sites must be capped. Proceed to Protocol 3.
-
Protocol 3: Capping of Unreacted Amines
This protocol prevents the formation of deletion peptides when coupling cannot be driven to completion.
-
Resin Wash: After the failed coupling attempt(s), wash the resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Confirmation & Wash: Perform a final Kaiser test. It should be negative. Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the Fmoc deprotection of the next cycle.[2]
Visualized Workflows
Caption: Troubleshooting workflow for Fmoc-α-Me-Orn(Boc)-OH coupling.
Caption: Experimental workflow for a high-efficiency coupling cycle.
References
- BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.
- BenchChem. (2025).
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Orn(Boc)
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- BenchChem. (n.d.).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Albericio, F., et al. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ResearchGate. (n.d.).
- BenchChem. (2025). Kaiser test for monitoring incomplete coupling of modified amino acids.
- Sigma-Aldrich. (n.d.). Kaiser test kit.
- BenchChem. (n.d.). Optimizing coupling conditions for difficult Fmoc-His(3-Me)-OH sequences.
- BenchChem. (2025). Technical Support Center: Fmoc-Bip(4,4')
- BenchChem. (2025). The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Efficiency for Boc-Trp-OMe.
- BenchChem. (2025). Technical Support Center: Overcoming Low Coupling Efficiency of Fmoc-Aib-OH.
- BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.
- BenchChem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempep.com [chempep.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fmoc-α-Me-Orn(Boc)-OH in Solid-Phase Peptide Synthesis
Welcome to the technical support center for the advanced amino acid derivative, Fmoc-α-Me-Orn(Boc)-OH. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique building block into their solid-phase peptide synthesis (SPPS) protocols. The introduction of an alpha-methyl group to the ornithine backbone introduces significant steric hindrance, which can present challenges to standard SPPS methodologies. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve successful synthesis of your target peptide.
Introduction to the Challenges of Fmoc-α-Me-Orn(Boc)-OH
Fmoc-α-Me-Orn(Boc)-OH is a valuable tool for creating peptides with constrained conformations, enhanced proteolytic stability, and potentially improved biological activity. However, the α-methyl group, while conferring these desirable properties, also shields the alpha-amino group, making both coupling and deprotection steps of the SPPS cycle more demanding.[1][2] The primary challenges associated with this sterically hindered amino acid are:
-
Incomplete Coupling: The bulky alpha-methyl group can significantly slow down the rate of peptide bond formation, leading to incomplete coupling and truncated peptide sequences.[2][3][4]
-
Lactam Formation: The side chain of ornithine contains a delta-amino group, which can undergo intramolecular cyclization with the activated carboxyl group of the same residue to form a lactam. This side reaction is a known challenge with ornithine-containing peptides.[5][6]
-
Difficult Deprotection: While the Fmoc group is generally labile to basic conditions, the steric hindrance from the alpha-methyl group can impede the access of the base (e.g., piperidine) to the fluorenylmethyloxycarbonyl group, potentially requiring extended deprotection times or alternative strategies.
-
Boc Group Removal and Cation Scavenging: The final cleavage and deprotection of the Boc group from the ornithine side chain requires strong acidic conditions, which generate reactive tert-butyl cations. These cations can lead to unwanted alkylation of sensitive residues if not properly scavenged.[3][7]
This guide will address each of these challenges in detail, providing you with the knowledge and protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with Fmoc-α-Me-Orn(Boc)-OH is incomplete. What are the likely causes and how can I improve the coupling efficiency?
A1: Incomplete coupling is the most common issue when working with sterically hindered amino acids like Fmoc-α-Me-Orn(Boc)-OH.[2][3] The primary cause is the steric bulk of the α-methyl group hindering the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
To improve coupling efficiency, consider the following:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DIC may be inefficient.[4] More potent uronium- or phosphonium-based reagents are recommended. Reagents like HATU, HBTU, and COMU have shown better performance with sterically hindered amino acids.[8][9]
-
Extended Coupling Times: A single, standard coupling time may not be sufficient. Double coupling, or significantly extending the reaction time for the single coupling, is often necessary.
-
Microwave-Assisted SPPS: The use of microwave energy can significantly enhance the efficiency of coupling sterically hindered amino acids by providing localized heating and accelerating the reaction rate.[2]
For a detailed protocol, please refer to the Troubleshooting Guide: Incomplete Coupling .
Q2: I am observing a significant side product with a mass corresponding to the loss of water. Could this be lactam formation, and how can I prevent it?
A2: Yes, a mass loss of 18 Da (the mass of water) is a strong indicator of lactam formation. The delta-amino group of the ornithine side chain can attack the activated carboxyl group of the same residue, leading to the formation of a six-membered ring lactam.[5][6] This side reaction is a known issue for ornithine-containing peptides and can be exacerbated by prolonged activation times.
To minimize lactam formation:
-
Use a less reactive activating agent if possible, though this may conflict with the need for potent activators for the hindered coupling. A careful balance is required.
-
Minimize the pre-activation time of the amino acid before adding it to the resin. [3]
-
Consider using a more sterically hindered protecting group on the side chain if available, though Boc is standard.
Refer to the Troubleshooting Guide: Lactam Formation for a more detailed explanation and mitigation strategies.
Q3: The Fmoc deprotection of the α-Me-Orn residue seems to be sluggish. What modifications to the deprotection step should I consider?
A3: The steric hindrance of the α-methyl group can indeed slow down the Fmoc deprotection step. If you observe incomplete deprotection (e.g., through a positive Kaiser test after the deprotection step), you should consider the following:
-
Extended Deprotection Time: Increase the duration of the piperidine treatment. Instead of a standard 2 x 10-minute treatment, you might need 2 x 20 minutes or longer.
-
Use of DBU: Adding a small amount of a stronger, non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) (e.g., 2% DBU in the 20% piperidine/DMF solution) can accelerate the deprotection. However, be cautious as DBU can promote other side reactions.
Q4: What is the best cleavage cocktail to use for a peptide containing α-Me-Orn(Boc)-OH, especially if other sensitive residues like Trp or Met are present?
A4: The final cleavage and deprotection of the Boc group from the ornithine side chain requires a strong acid, typically trifluoroacetic acid (TFA).[10] During this process, reactive tert-butyl cations are generated, which can alkylate nucleophilic side chains of other amino acids.[3][7] Therefore, the use of a scavenger cocktail is crucial.
A standard and effective cleavage cocktail for most peptides, including those with sensitive residues, is Reagent K :
This cocktail provides a range of scavengers to protect different functional groups:
-
Water and Triisopropylsilane (TIS) (if used in other cocktails) are excellent scavengers for tert-butyl cations.[12]
-
Thioanisole helps to prevent the re-attachment of other protecting groups and scavenges cations.
-
1,2-Ethanedithiol (EDT) is particularly important for protecting tryptophan residues.[13]
For a comprehensive list of cleavage cocktails and their specific applications, see the Data Table: Cleavage Cocktail Compositions .
Troubleshooting Guides
Troubleshooting Guide: Incomplete Coupling of Fmoc-α-Me-Orn(Boc)-OH
Symptom: Positive ninhydrin (Kaiser) test after the coupling step, indicating the presence of unreacted free amines on the resin.
Causality: The steric hindrance from the α-methyl group significantly reduces the reaction rate of peptide bond formation.
-
Initial Assessment:
-
Perform a Kaiser test on a small sample of resin beads after the initial coupling. A blue or purple color indicates a positive result (incomplete coupling).
-
-
Immediate Action: Double Coupling:
-
If the Kaiser test is positive, immediately perform a second coupling reaction using a fresh solution of the activated amino acid.
-
Protocol:
-
Wash the resin thoroughly with DMF (3x).
-
Prepare a fresh solution of Fmoc-α-Me-Orn(Boc)-OH, your chosen coupling reagent (e.g., HATU), and a base (e.g., DIEA) in DMF.
-
Add the activation mixture to the resin and let it react for the same duration as the first coupling (e.g., 1-2 hours).
-
Wash the resin with DMF (3x).
-
Perform a Kaiser test again. If it is still positive, proceed to the next step.
-
-
-
Optimization for Future Syntheses:
-
Option A: Enhanced Coupling Reagents:
-
Switch to a more powerful coupling reagent. See the table below for a comparison.
-
-
Option B: Extended Coupling Time:
-
For subsequent couplings of this residue, increase the reaction time to 4-6 hours or even overnight. Monitor the reaction progress with the Kaiser test.
-
-
Option C: Microwave-Assisted Coupling:
-
If available, utilize a microwave peptide synthesizer. The elevated temperature will significantly accelerate the coupling of this hindered residue.[2]
-
Typical Microwave Protocol:
-
Temperature: 75°C
-
Power: 30W
-
Time: 10-15 minutes
-
-
-
Caption: Workflow for addressing incomplete coupling.
Troubleshooting Guide: Lactam Formation
Symptom: Presence of a major side product with a mass loss of 18 Da in the final crude peptide analysis by mass spectrometry.
Causality: Intramolecular cyclization between the activated C-terminus and the delta-amino group of the ornithine side chain.
Caption: Side reaction of lactam formation.
-
Minimize Activation Time:
-
Pre-activate the Fmoc-α-Me-Orn(Boc)-OH for the shortest time possible before adding it to the resin. For example, with HATU, a 1-2 minute pre-activation is often sufficient.[3]
-
-
Use of Additives:
-
Ensure that an additive like Oxyma or HOAt is used with your coupling reagent. These additives can suppress side reactions.
-
-
Alternative Protecting Group Strategy (Advanced):
-
In some cases, a more labile side-chain protecting group that can be removed and re-protected on-resin might be considered, but this significantly complicates the synthesis. For most applications, optimizing the coupling conditions is the most practical approach.
-
Data & Protocols
Data Table: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Type | Advantages | Considerations |
| DIC/Oxyma | Carbodiimide | Low cost, low racemization.[3] | Often inefficient for highly hindered couplings.[4] |
| HBTU/HCTU | Uronium/Aminium | Good efficiency for many hindered couplings. | Can cause guanidinylation of the N-terminus if not pre-activated. |
| HATU | Uronium/Aminium | Highly efficient for hindered couplings, less racemization than HBTU.[8][9] | Higher cost. |
| COMU | Uronium | Similar efficiency to HATU, safer (non-explosive byproducts).[8] | Higher cost. |
Data Table: Cleavage Cocktail Compositions
| Reagent Name | Composition (v/v) | Target Residues / Application | Reference |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with Cys, Met, Trp, Tyr. | [11][12] |
| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | Peptides without highly sensitive residues like Trp. | [10] |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | General purpose for most peptides. | [12] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/NH4I (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent methionine oxidation. | [11][12] |
Experimental Protocol: Standard Cleavage with Reagent K
-
Preparation:
-
Synthesize the peptide on the solid support according to your protocol.
-
Ensure the final Fmoc group is removed.
-
Dry the resin thoroughly under vacuum.
-
-
Cleavage:
-
Prepare Reagent K by mixing the components in the specified ratio in a fume hood.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
References
- Palasek, S. A., et al. (2007). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science, 13(3), 143-148.
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080.
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
- Mamont, P. S., et al. (1976). Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture. Proceedings of the National Academy of Sciences, 73(5), 1675-1679.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Forbes, M. W., et al. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Journal of the American Society for Mass Spectrometry, 30(8), 1473–1481.
-
Chemical Science (RSC Publishing). (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Total Chemical Synthesis of a Heterodimeric Interchain Bis-Lactam-Linked Peptide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. Retrieved from [Link]
-
PubMed. (n.d.). Alpha-methyl ornithine, a potent competitive inhibitor of ornithine decarboxylase, blocks proliferation of rat hepatoma cells in culture. Retrieved from [Link]
Sources
- 1. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. bachem.com [bachem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 11. peptide.com [peptide.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Improving Yield and Purity with Fmoc-α-Me-Orn(Boc)-OH
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Welcome to the technical support center for the advanced amino acid derivative, Fmoc-α-Me-Orn(Boc)-OH. This guide is designed for researchers, scientists, and drug development professionals aiming to enhance peptide yield and purity when incorporating this sterically hindered building block. Here, we synthesize our extensive field experience with established scientific principles to provide actionable troubleshooting strategies and in-depth answers to frequently encountered challenges.
Introduction: The Challenge and Opportunity of α-Methylation
N-α-methylation of amino acids, such as in Fmoc-α-Me-Orn(Boc)-OH, is a powerful tool in medicinal chemistry. The introduction of a methyl group on the alpha-carbon can significantly improve a peptide's pharmacokinetic properties, including increased enzymatic stability and enhanced oral bioavailability.[1][2] However, this modification also introduces substantial steric hindrance, which complicates the standard protocols for solid-phase peptide synthesis (SPPS).
The primary challenge lies in achieving complete and efficient coupling to the N-terminal of the α-methylated residue and, subsequently, coupling the α-methylated residue itself.[1][3] Incomplete reactions at these steps lead to deletion sequences and other impurities, compromising the final yield and purity of the target peptide. This guide will provide a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is coupling to and with Fmoc-α-Me-Orn(Boc)-OH so difficult?
A1: The methyl group on the alpha-carbon, in addition to the bulky Fmoc and Boc protecting groups, creates significant steric hindrance around the alpha-amino group. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate and often leading to incomplete coupling. Similarly, activating the carboxyl group of Fmoc-α-Me-Orn(Boc)-OH and coupling it to the preceding amino acid can also be challenging due to the steric hindrance.[1][4]
Q2: What are the most common side reactions observed when using Fmoc-α-Me-Orn(Boc)-OH?
A2: The most prevalent side reactions are:
-
Incomplete Coupling: This results in deletion sequences, where the intended amino acid is missing from the final peptide.
-
Racemization: While less common for α-methylated amino acids due to the absence of an α-proton, racemization can still be a concern for adjacent amino acids, particularly with prolonged activation times or the use of strong bases.[5]
-
Diketopiperazine (DKP) Formation: This intramolecular cyclization can occur after the dipeptide stage, especially if the third amino acid coupling is slow. Using 2-chlorotrityl chloride resin can help minimize DKP formation.[4]
Q3: How can I monitor the completion of coupling reactions involving Fmoc-α-Me-Orn(Boc)-OH?
A3: Traditional ninhydrin (Kaiser) tests are not effective for monitoring coupling to N-methylated amino acids as they detect primary amines. The bromophenol blue test is a reliable alternative for detecting the presence of unreacted secondary amines on the resin.[1] A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[1]
Troubleshooting Guides
Guide 1: Overcoming Incomplete Coupling
A positive bromophenol blue test after a coupling step is a clear indication of an incomplete reaction. This guide provides a systematic approach to resolving this issue.
Caption: Decision tree for troubleshooting incomplete coupling.
-
Recouple with Fresh Reagents: The simplest first step is to repeat the coupling reaction with a fresh solution of the activated amino acid.
-
Protocol: Drain the reaction vessel and wash the resin three times with DMF. Prepare a fresh solution of the Fmoc-amino acid, coupling reagent, and base at the same concentration as the initial coupling and add it to the resin. Allow the reaction to proceed for the same duration.
-
-
Modify Coupling Chemistry: If recoupling is unsuccessful, a more potent coupling reagent may be required.
-
Alter Reaction Conditions:
-
Increase Reaction Time: Double the standard coupling time to allow the reaction to proceed to completion.
-
Elevate Temperature: Microwave-assisted peptide synthesis can significantly enhance coupling efficiency for difficult sequences, including those with N-methylated amino acids.[2][3] If a microwave synthesizer is unavailable, performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can also be beneficial.
-
-
Capping: If the coupling remains incomplete after these interventions, it is crucial to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.
-
Protocol: Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine) in DMF.[6]
-
Guide 2: Byproduct Identification and Minimization
The presence of unexpected peaks in the final HPLC or LC-MS analysis indicates the formation of byproducts. This guide will help you identify common byproducts and implement strategies to minimize their formation.
| Byproduct | Expected Mass Difference from Target Peptide | Primary Cause | Analytical Identification |
| Deletion Sequence | Mass of the missing amino acid residue | Incomplete coupling | LC-MS analysis will show a peak with a lower m/z value corresponding to the peptide lacking one or more residues.[7] |
| Diketopiperazine (DKP) | N/A (Cyclic dipeptide) | Slow coupling of the third amino acid | Often observed as an early eluting peak in RP-HPLC.[8] Its mass will correspond to the cyclic dipeptide of the first two amino acids. |
| Racemized Peptide | Same as the target peptide | Prolonged activation, use of strong bases | Chiral amino acid analysis after hydrolysis or separation by chiral chromatography is required for confirmation.[9] |
-
To Minimize Deletion Sequences:
-
Employ the optimized coupling strategies outlined in Guide 1.
-
Use a higher excess of the protected amino acid and coupling reagents (e.g., 4-5 equivalents).[1]
-
-
To Minimize Diketopiperazine Formation:
-
To Minimize Racemization:
-
Avoid prolonged pre-activation times.
-
Use a weaker base such as 2,4,6-collidine instead of DIPEA, especially for sensitive amino acids.[10]
-
Experimental Protocols
Protocol 1: Optimized Coupling of an Amino Acid to N-terminal α-Me-Orn(Boc)-Resin
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.[10]
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
Coupling:
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of 2,4,6-collidine and allow the mixture to pre-activate for 2-5 minutes.[1]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature, or 15-30 minutes with microwave heating at 75°C.[3]
-
-
Monitoring: Perform a bromophenol blue test to check for completion.[1]
-
Washing: Wash the resin with DMF (5 times).
Protocol 2: LC-MS Analysis for Purity Assessment and Impurity Identification
-
Sample Preparation: Cleave a small amount of the peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).[11]
-
LC Conditions:
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Scan Range: A broad scan range (e.g., m/z 400-2000) to detect the target peptide and potential impurities.
-
-
Data Analysis:
-
Integrate the peak areas in the UV chromatogram to determine the purity of the crude peptide.
-
Analyze the mass spectra to identify the molecular weights of the main peak and any impurity peaks. Compare these with the theoretical masses of the target peptide and potential byproducts.[11]
-
Logical Workflow for Peptide Synthesis with Fmoc-α-Me-Orn(Boc)-OH
Caption: A logical workflow for SPPS incorporating Fmoc-α-Me-Orn(Boc)-OH.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Fmoc-Orn(Boc)-OH Activation and Coupling.
- Benchchem. (n.d.). Technical Support Center: Fmoc-Orn(Boc)-OH Synthesis & Mass Spectrometry Analysis.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methylated Amino acids.
- Anonymous. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Anonymous. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
- Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 237.
- Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- AWS. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- Peplife. (2023). Analysis Methods for Peptide-Related Impurities in Peptide Drugs.
- CEM. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry.
- Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration.
- IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
- Benchchem. (n.d.). The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery.
- Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities.
- MDPI. (n.d.). Investigation of Impurities in Peptide Pools.
- Benchchem. (n.d.). A Comparative Guide to Fmoc-Orn(Boc)-OH and Fmoc-Orn(Mmt)-OH for Peptide Cyclization.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Benchchem. (n.d.). Fmoc-L-Orn(Mmt)-OH Purification: A Technical Support Guide.
- Sigma-Aldrich. (n.d.). Fmoc-Orn(Boc)-OH ≥96.0% HPLC 109425-55-0.
- ChemicalBook. (2024). The uses of Fmoc-Orn(Boc)-OH.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. biotage.co.jp [biotage.co.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. chempep.com [chempep.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Managing Peptide Aggregation with Fmoc-α-Me-Orn(Boc)-OH
Welcome to the technical support center for Fmoc-α-Me-Orn(Boc)-OH. This resource is designed for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of this N-α-methylated amino acid to overcome challenges in solid-phase peptide synthesis (SPPS), particularly peptide aggregation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful incorporation of Fmoc-α-Me-Orn(Boc)-OH into your peptide sequences.
Introduction: The Challenge of Peptide Aggregation
During solid-phase peptide synthesis (SPPS), the growing peptide chains can self-associate on the solid support, a phenomenon known as aggregation.[1] This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets.[1] Aggregation can physically block the N-terminus of the peptide chain, making it inaccessible for subsequent coupling and deprotection steps, ultimately leading to truncated sequences and difficult purifications.[1][2] Sequences rich in hydrophobic amino acids such as valine, isoleucine, and leucine are especially prone to aggregation.[1]
The Solution: N-α-Methylated Amino Acids
A powerful strategy to mitigate peptide aggregation is the introduction of N-α-methylated amino acids, such as Fmoc-α-Me-Orn(Boc)-OH. The presence of a methyl group on the α-nitrogen of the amino acid backbone physically disrupts the hydrogen bonding patterns that are essential for the formation of β-sheet structures.[3][4] This "disruptor" effect helps to keep the peptide chains solvated and accessible for efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-α-Me-Orn(Boc)-OH and what are its key features?
Fmoc-α-Me-Orn(Boc)-OH is a derivative of the non-proteinogenic amino acid ornithine. It has three key features:
-
N-α-Fmoc group: A base-labile protecting group on the α-amino group, suitable for standard Fmoc-based SPPS.[5]
-
N-δ-Boc group: An acid-labile protecting group on the side-chain δ-amino group, providing an orthogonal protection scheme.[5] This allows for selective deprotection of the side chain on-resin for modifications like lactam bridge formation.[5]
-
α-Methyl group: A methyl group on the α-nitrogen, which acts as a potent disruptor of peptide aggregation.[3][4]
Q2: How does the α-methyl group prevent aggregation?
The methyl group on the α-nitrogen introduces steric hindrance that prevents the formation of the intermolecular hydrogen bonds necessary for β-sheet formation, which is a primary driver of aggregation.[3][4] By breaking up these secondary structures, the peptide chains remain more solvated and accessible for subsequent synthesis steps.
Q3: When should I consider using Fmoc-α-Me-Orn(Boc)-OH in my peptide sequence?
Consider incorporating Fmoc-α-Me-Orn(Boc)-OH in sequences that are:
-
Known to be "difficult" or prone to aggregation.
-
Rich in hydrophobic residues.
-
Longer than 15 amino acids, where the risk of aggregation increases.
-
Intended for on-resin cyclization via the ornithine side chain.[5]
Q4: Will the α-methyl group affect the biological activity of my peptide?
The α-methyl group can influence the conformation of the peptide backbone, which may in turn affect its biological activity.[6] It can also increase the peptide's resistance to enzymatic degradation, potentially improving its in vivo half-life.[6] It is crucial to consider the position of the α-methylated residue in the sequence and its potential impact on key binding motifs.
Troubleshooting Guides
Issue 1: Poor Coupling Efficiency of Fmoc-α-Me-Orn(Boc)-OH
Symptom: A positive Kaiser test (or other amine test) after the coupling step, indicating incomplete reaction.
Cause: The α-methyl group introduces significant steric hindrance, which can slow down the coupling reaction compared to standard amino acids.[6][7]
Solutions:
-
Extended Coupling Time: Double the standard coupling time to allow the reaction to go to completion.
-
Double Coupling: Perform the coupling step twice with a fresh solution of activated amino acid.
-
More Potent Coupling Reagents: Use a more powerful activating agent such as HATU or HCTU, which are known to be effective for sterically hindered amino acids.[7]
-
Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier.
| Coupling Reagent | Equivalents (vs. resin) | Base (Equivalents) | Recommended Use |
| HBTU/HOBt | 3 | DIPEA (6) | Standard couplings |
| HATU | 3 | DIPEA (6) | Recommended for hindered couplings |
| HCTU | 3 | DIPEA (6) | Effective for hindered couplings |
| PyBOP | 3 | DIPEA (6) | Good for hindered couplings |
A summary of coupling reagents for Fmoc-α-Me-Orn(Boc)-OH.
Issue 2: Difficulty in Coupling the Amino Acid after the α-Methylated Residue
Symptom: A positive Kaiser test after coupling the amino acid that follows the α-methylated ornithine.
Cause: The steric bulk of the α-methyl group can also hinder the subsequent coupling reaction.
Solutions:
-
Follow the same recommendations as for coupling Fmoc-α-Me-Orn(Boc)-OH itself: extend the reaction time, perform a double coupling, and use a more potent coupling reagent.
Issue 3: Unexpected Side-Chain Deprotection
Symptom: Mass spectrometry of the final peptide shows a mass corresponding to the loss of the Boc group, or evidence of side-chain reactions.
Cause: The Boc group on the ornithine side chain is acid-labile.[5] While generally stable to the mild basic conditions of Fmoc deprotection, repeated cycles or prolonged exposure to acidic conditions (if any are used in custom protocols) could lead to premature deprotection.
Solutions:
-
Ensure Orthogonality: Strictly adhere to the standard Fmoc SPPS protocol, using piperidine in DMF for Fmoc deprotection and TFA-based cocktails for final cleavage.
-
Final Cleavage Cocktail: Use a standard cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/TIPS) to ensure clean removal of the Boc group and other side-chain protecting groups at the end of the synthesis.[8]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-α-Me-Orn(Boc)-OH
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Activation: In a separate vessel, dissolve Fmoc-α-Me-Orn(Boc)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitoring: Perform a Kaiser test. If positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (5 times) and proceed to the next cycle.
Protocol 2: On-Resin Deprotection of the Ornithine Side Chain
This protocol is for advanced applications such as on-resin cyclization.
-
Complete Peptide Synthesis: Synthesize the linear peptide sequence, including the Fmoc-α-Me-Orn(Boc)-OH residue.
-
Selective Boc Deprotection: Wash the resin with DCM. Treat the resin with a solution of 30% TFA in DCM for 30 minutes.
-
Washing and Neutralization: Wash the resin with DCM, followed by DMF. Neutralize the resin with 10% DIPEA in DMF.
-
Further Modification: The deprotected side-chain amine is now available for further reactions, such as cyclization.
Visualizing the Workflow
Workflow for Incorporating Fmoc-α-Me-Orn(Boc)-OH
Caption: A typical SPPS cycle for incorporating Fmoc-α-Me-Orn(Boc)-OH.
Mechanism of Aggregation Disruption
Caption: Disruption of hydrogen bonding by N-α-methylation.
References
- Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences. Benchchem.
- Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR. PubMed Central.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH. Benchchem.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Application Notes and Protocols for Fmoc-α-methyl-L-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
effective monitoring of Fmoc-Alpha-Me-Orn(Boc)-OH coupling completion
Welcome to the technical support resource for solid-phase peptide synthesis (SPPS) involving the sterically hindered amino acid, Fmoc-α-Me-Orn(Boc)-OH. This guide provides detailed troubleshooting protocols and answers to frequently asked questions to assist researchers in achieving successful coupling outcomes. As a Senior Application Scientist, my goal is to provide not just methods, but the underlying scientific principles to empower your decision-making in the lab.
The Challenge: Steric Hindrance and Secondary Amines
The introduction of an α-methyl group on the ornithine backbone significantly increases steric bulk around the reaction center. This modification, while often desirable for creating peptides with enhanced proteolytic stability or conformational rigidity, poses a considerable challenge during synthesis. The primary difficulties are twofold:
-
Slow Coupling Kinetics: The bulky α-methyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid, leading to slower reaction rates and a higher probability of incomplete coupling.[1]
-
Unreliable Monitoring: Once an amino acid is coupled to the N-terminus of the α-methylated residue, the resulting peptide bond forms a secondary amine. Standard monitoring techniques like the Kaiser test, which are designed to detect primary amines, are notoriously unreliable for secondary amines, often yielding false-negative results.[2][3][4]
This guide will equip you with the appropriate strategies to overcome these specific challenges.
Frequently Asked Questions (FAQs)
Q1: Is the standard Kaiser (ninhydrin) test suitable for monitoring Fmoc-α-Me-Orn(Boc)-OH coupling completion?
No, the Kaiser test is not reliable for this purpose. The test relies on the reaction of ninhydrin with a free primary amine to produce a characteristic dark blue color (Ruhemann's purple).[3][4] After coupling an amino acid to the α-methylated ornithine, the N-terminus becomes a secondary amine. Secondary amines do not give the strong positive blue color, instead producing a weak and often ambiguous red or brownish color, which can be easily misinterpreted as a negative result (complete coupling).[2][5] Relying on a negative Kaiser test in this context can lead to the accumulation of deletion sequences.
Q2: What is the recommended qualitative test for monitoring the coupling onto an α-methylated amino acid?
The Chloranil test is the recommended method. This colorimetric assay is specifically designed to detect the presence of free secondary amines on the resin.[2][3][6] A positive result, indicated by the development of a blue or greenish-blue color on the resin beads, signifies an incomplete coupling reaction.
Q3: My coupling is still incomplete after an extended reaction time. What are my options?
If a reliable monitoring test like the Chloranil test indicates incomplete coupling, you have several options:
-
Recouple: Perform a second coupling step using fresh reagents. This is the most common first step.[2]
-
Change Coupling Reagents: The steric hindrance may require a more potent activation strategy. Switch to a stronger coupling reagent known for its efficacy with hindered amino acids, such as HATU, HCTU, or COMU.[7][8]
-
Elevate Temperature: For particularly difficult couplings, performing the reaction at a moderately elevated temperature (e.g., 40-50 °C) can help overcome the activation energy barrier. However, this should be done with caution as it can increase the risk of side reactions like racemization.
-
Capping: If recoupling fails, you must "cap" the unreacted secondary amines to prevent the formation of deletion peptide impurities in subsequent steps. This is typically done using acetic anhydride.[2]
Q4: Can Liquid Chromatography-Mass Spectrometry (LC-MS) be used to monitor coupling?
Absolutely. LC-MS is the most definitive, albeit non-real-time, method. It involves cleaving a small sample of the peptide from the resin and analyzing it. This allows for the precise identification and quantification of the desired product versus failure sequences (e.g., unreacted starting material).[9][10] While not practical for monitoring every single coupling step, it is an invaluable tool for troubleshooting persistent problems or for final confirmation of a difficult sequence.[11]
Troubleshooting Guide & Protocols
Problem 1: Ambiguous or Negative Kaiser Test Result
-
Symptom: After coupling an amino acid onto the N-terminus of α-Me-Orn, the Kaiser test is yellow or faintly brown, suggesting the reaction is complete.
-
Underlying Cause: As explained in the FAQ, the Kaiser test is giving a false negative due to the presence of a secondary amine.
-
Solution: Disregard the Kaiser test result in this specific instance. Use the Chloranil test for a reliable qualitative assessment.
Workflow: Choosing the Correct Monitoring Test
The following diagram outlines the decision-making process for monitoring coupling reactions based on the N-terminal residue.
Caption: Decision workflow for selecting the appropriate on-resin monitoring test.
Protocol: The Chloranil Test for Secondary Amines
This protocol provides a reliable method for detecting unreacted secondary amines on the resin support.
Reagents:
-
Solution A: 2% v/v Acetaldehyde in N,N-Dimethylformamide (DMF). Prepare fresh.
-
Solution B: 1 g of p-chloranil in 49 mL of DMF.[3]
-
Solvent: DMF for washing.
Procedure:
-
Sample Collection: Carefully remove a small sample of resin beads (approx. 1-5 mg) from the reaction vessel.
-
Transfer: Place the beads into a small, clean glass test tube.
-
Washing: Wash the resin beads thoroughly with DMF (3 x 1 mL) to remove any residual reagents. Decant the DMF carefully after each wash.
-
Reagent Addition: Add 1-2 drops of Solution A (acetaldehyde) to the beads.
-
Incubation: Add 1-2 drops of Solution B (p-chloranil) to the beads.
-
Observation: Let the mixture stand at room temperature for 5 minutes.[3]
-
Interpretation: Observe the color of the resin beads (not the solution).
-
Positive Result (Incomplete Coupling): The beads turn a distinct blue or greenish-blue color.
-
Negative Result (Complete Coupling): The beads remain colorless or their original pale-yellow color.
-
Self-Validation: To ensure your reagents are working correctly, it is best practice to run controls:
-
Positive Control: Use a sample of resin with a known free secondary amine (e.g., deprotected Fmoc-Pro-resin). This should turn blue.
-
Negative Control: Use a sample of resin that has been intentionally capped with acetic anhydride. This should remain colorless.
Problem 2: Positive Chloranil Test After Recoupling
-
Symptom: The Chloranil test remains positive (blue beads) even after performing a second coupling.
-
Underlying Cause: The steric hindrance of the α-methylated N-terminus is too great for the chosen coupling reagent or conditions. Peptide aggregation on the solid support could also be reducing the accessibility of the N-terminal amine.[12]
-
Solution: A change in strategy is required. Refer to the data table below to select a more powerful coupling reagent.
Data Summary: Coupling Reagents for Hindered Amino Acids
| Reagent | Class | Relative Efficacy for Hindered Systems | Key Advantages |
| HBTU/TBTU | Aminium/Uronium | Moderate | Widely used, cost-effective, but can be insufficient for severe steric hindrance.[7][8] |
| HCTU | Aminium/Uronium | High | More reactive than HBTU due to the 6-Cl-HOBt leaving group.[7] |
| HATU | Aminium/Uronium | Very High | Generates highly reactive OAt esters; considered a gold standard for difficult couplings.[1][7][8] |
| COMU | Aminium/Uronium | Very High | Efficacy is comparable to HATU; Oxyma-based leaving group is non-explosive and has better solubility.[7][8] |
| PyBOP | Phosphonium | High | Effective for many hindered systems, though phosphonium byproducts can be harder to remove.[1][7] |
Recommendation: If a standard coupling with HBTU fails, switching to HATU or COMU is the most robust solution for overcoming the steric barrier presented by Fmoc-α-Me-Orn(Boc)-OH.[1][8]
Protocol: LC-MS Analysis for Definitive Confirmation
This workflow is for when qualitative tests are inconclusive or for final verification of a challenging synthesis.
Procedure:
-
Sample Collection: Take ~5 mg of the dried peptide-resin.
-
Cleavage: Treat the resin with a cleavage cocktail appropriate for your resin and side-chain protecting groups (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours at room temperature.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Extraction: Centrifuge, decant the ether, and dissolve the crude peptide pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid).
-
Analysis: Inject the sample onto an LC-MS system, typically using a C18 reverse-phase column.[10]
-
Data Interpretation:
-
Extract the ion chromatogram for the expected mass of your target peptide and any potential deletion sequences (e.g., the mass of the peptide without the last coupled amino acid).
-
Successful coupling will show a dominant peak for the target mass.
-
Incomplete coupling will show a significant peak corresponding to the mass of the starting material for that step.[9][10]
-
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
- LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. National Institutes of Health (NIH).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link]
- Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. JoVE.
- Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. National Institutes of Health (NIH).
- Kaiser test for monitoring incomplete coupling of modified amino acids. Benchchem.
- Technical Support Center: Optimizing Fmoc-Orn(Boc)-OH Activation and Coupling. Benchchem.
- A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. SciSpace.
- Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. National Institutes of Health (NIH).
- Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Thieme.
- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 6. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. lcms.cz [lcms.cz]
- 10. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to HPLC Analysis of Peptides with Fmoc-Alpha-Me-Orn(Boc)-OH
In the intricate world of synthetic peptide chemistry, the incorporation of modified amino acids is a cornerstone of innovative drug design and development. Among these, Fmoc-Alpha-Me-Orn(Boc)-OH stands out for its ability to introduce conformational constraints and enhance proteolytic stability. However, the very features that make it an asset in peptide synthesis—its bulkiness and hydrophobicity due to the Fmoc and Boc protecting groups, and the steric hindrance from the alpha-methylation—present significant hurdles for analytical chemists. Accurate and robust HPLC analysis is paramount for ensuring the purity and quality of these complex peptides, yet it is far from straightforward.
This guide provides an in-depth, objective comparison of HPLC methodologies for the analysis of peptides containing this compound. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to conquer the analytical challenges posed by this unique amino acid derivative.
The Challenge: Steric Hindrance and Hydrophobicity
The successful HPLC separation of any peptide is a delicate balance of its interactions with the stationary and mobile phases. For peptides incorporating this compound, this balance is particularly precarious. The large, non-polar Fmoc and Boc groups dominate the peptide's character, leading to:
-
Increased Hydrophobicity: This results in strong retention on reversed-phase columns, often requiring high concentrations of organic solvent for elution. This can lead to poor peak shape and co-elution with other hydrophobic impurities.[1][]
-
Steric Hindrance: The alpha-methyl group, in conjunction with the bulky protecting groups, can hinder interactions with the stationary phase, potentially leading to peak broadening and reduced resolution.[]
-
Aggregation: The inherent hydrophobicity can promote peptide aggregation, especially at higher concentrations, leading to complex chromatograms and irreproducible results.[1]
Selecting the optimal HPLC conditions is therefore critical to overcoming these challenges and achieving reliable, high-resolution separations.
Comparative Analysis of HPLC Conditions
To illustrate the impact of different chromatographic parameters, we will compare three distinct HPLC methods for the analysis of a model peptide containing this compound. The separation of peptides is typically achieved using reversed-phase HPLC (RP-HPLC).[3] The choice of column, mobile phase, and gradient profile is critical for achieving optimal resolution and peak shape.[3]
Experimental Design
Model Peptide: A short synthetic peptide with the sequence Ac-Ala-Phe-Gly-[Fmoc-Alpha-Me-Orn(Boc)]-Leu-NH2.
HPLC System: A standard HPLC system equipped with a UV detector.
Detection: UV absorbance at 265 nm (for the Fmoc group) and 214 nm (for the peptide backbone).[3][4]
The following experimental workflow was followed for each analytical run:
Caption: A streamlined workflow for the HPLC analysis of the model peptide.
Method Comparison
We will evaluate three methods, varying the stationary phase and the ion-pairing agent in the mobile phase. Ion-pairing agents are crucial in peptide analysis as they form neutral complexes with charged residues, improving retention and peak shape.[5][6][7]
| Parameter | Method A | Method B | Method C |
| Column | Standard C18 (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm) | C8 (e.g., 4.6 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Difluoroacetic Acid (DFA) in Water | 0.1% Formic Acid (FA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | 0.1% DFA in Acetonitrile (ACN) | 0.1% FA in Acetonitrile (ACN) |
| Gradient | 30-80% B over 20 min | 30-80% B over 20 min | 40-90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Temperature | 40°C | 40°C | 45°C |
Table 1: Comparative HPLC Conditions
Hypothetical Performance Data
| Metric | Method A (C18/TFA) | Method B (Phenyl-Hexyl/DFA) | Method C (C8/FA) |
| Retention Time (min) | 15.2 | 13.8 | 10.5 |
| Peak Purity (%) | 96.5 | 98.2 | 95.1 |
| Resolution (vs. major impurity) | 1.8 | 2.5 | 1.6 |
| Tailing Factor | 1.5 | 1.1 | 1.8 |
Table 2: Hypothetical Performance Comparison
Interpretation and Rationale
The hypothetical data above illustrates the significant impact of column and mobile phase selection on the separation of our model peptide.
Method A (C18/TFA): The Workhorse Approach
The C18 column is the most common stationary phase in reversed-phase HPLC, offering strong hydrophobic retention. Trifluoroacetic acid (TFA) is a strong ion-pairing agent that effectively sharpens peaks for many peptides.[8] However, for our highly hydrophobic peptide, this combination leads to a long retention time and noticeable peak tailing (Tailing Factor > 1.2 is generally considered poor). While providing acceptable purity and resolution, there is clear room for improvement.
Method B (Phenyl-Hexyl/DFA): Leveraging Aromatic Interactions
The Phenyl-Hexyl stationary phase provides alternative selectivity through π-π interactions with the aromatic Fmoc group. This can lead to better separation of closely related impurities. Difluoroacetic acid (DFA) is a weaker ion-pairing agent than TFA, which can be advantageous for highly retentive peptides, reducing the overall analysis time without sacrificing resolution.[5] The result is a superior separation with the best resolution and peak shape (Tailing Factor close to 1.0 is ideal).
Method C (C8/FA): A Faster, LC-MS Compatible Option
A C8 column has a shorter alkyl chain than C18, resulting in less hydrophobic retention and a significantly shorter analysis time. Formic acid (FA) is a volatile ion-pairing agent, making this method highly compatible with mass spectrometry (MS) detection.[6][8] However, the trade-off is reduced resolution and poorer peak shape for this challenging peptide. This method would be suitable for rapid screening or when MS compatibility is the primary concern.
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. HPLC 이온 쌍 시약 | Thermo Fisher Scientific [thermofisher.com]
A Senior Application Scientist's Guide to Mass Spectrometry of Peptides Containing Fmoc-α-Me-Orn(Boc)-OH
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Introduction: The Analytical Challenge of a Unique Amino Acid
In the expanding landscape of peptide therapeutics and chemical biology, the incorporation of non-proteinogenic amino acids offers a powerful strategy to enhance proteolytic stability, modulate conformation, and introduce novel functionalities. One such building block, Fmoc-α-Me-Orn(Boc)-OH, presents a unique combination of structural features: an N-terminal Fmoc protecting group for synthesis, a sterically hindering α-methyl group on the backbone, and a Boc-protected ornithine side chain. While advantageous for peptide design, these modifications create a formidable challenge for routine mass spectrometric characterization.
The lability of both the Fmoc and Boc protecting groups under various ionization and fragmentation conditions can obscure vital sequence information. Furthermore, the α-methylation can significantly alter typical peptide fragmentation pathways. This guide provides a comparative analysis of mass spectrometry techniques for the robust characterization of peptides incorporating Fmoc-α-Me-Orn(Boc)-OH, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Ionization Source Considerations: ESI vs. MALDI
The initial step in any mass spectrometry experiment is the generation of gas-phase ions. For modified peptides, the choice of ionization source is critical to preserving the integrity of the molecule.
-
Electrospray Ionization (ESI): This is the most common and generally preferred method for peptide analysis.[1][2] ESI is a "soft" ionization technique that transfers solvated ions into the gas phase with minimal internal energy, thereby reducing the likelihood of in-source decay (fragmentation within the ion source).[3][4] This is particularly crucial for preserving the labile Boc and Fmoc groups. ESI also readily produces multiply charged ions, which are often more amenable to certain fragmentation techniques.[1]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While a powerful technique for analyzing large biomolecules, MALDI can be harsher than ESI. The laser energy required for desorption and ionization can sometimes be sufficient to cause fragmentation of labile protecting groups, complicating spectral interpretation. However, for rapid screening of synthesis products, MALDI-TOF MS can provide quick molecular weight confirmation.
Recommendation: For detailed structural elucidation of peptides containing Fmoc-α-Me-Orn(Boc)-OH, Electrospray Ionization (ESI) is the superior choice due to its gentle nature, which helps prevent premature loss of the protecting groups.
Fragmentation Methodologies: A Comparative Analysis
Tandem mass spectrometry (MS/MS) is essential for sequencing peptides. The method used to induce fragmentation dictates the type of structural information obtained. For peptides with labile modifications, the choice between traditional collisional methods and alternative techniques is paramount.
dot
Caption: Optimized workflow for the LC-MS/MS analysis of modified peptides.
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)
CID and HCD are the most widely used fragmentation techniques.[5][6] They involve accelerating ions and colliding them with an inert gas, which induces fragmentation primarily along the peptide backbone, generating characteristic b- and y-type ions.[7]
-
Mechanism: These are "slow-heating" methods where vibrational energy is incrementally added until bonds break.
-
Challenge: The bonds holding the Boc and Fmoc groups are significantly weaker than the amide bonds of the peptide backbone. Consequently, CID/HCD spectra of these peptides are often dominated by intense peaks corresponding to the neutral loss of the Boc group (100.05 Da) and/or the Fmoc group (as dibenzofulvene, 178.08 Da), with very poor backbone fragmentation. This results in a loss of sequence information.[7] While HCD can sometimes provide more extensive fragmentation than traditional ion trap CID, it is still susceptible to the same preferential loss of labile groups.[6]
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method, meaning it is a rapid process that does not allow for energy redistribution throughout the ion before fragmentation occurs.
-
Mechanism: ETD involves the transfer of an electron to a multiply charged peptide cation. This induces fragmentation of the peptide backbone N-Cα bond, generating c- and z-type fragment ions.[5][8]
-
Key Advantage: Crucially, labile modifications on amino acid side chains are typically preserved during ETD.[7][9] This makes ETD exceptionally well-suited for analyzing peptides with modifications like phosphorylation, glycosylation, and, in this case, labile protecting groups.[7][8][9] It allows for sequencing of the peptide backbone without the spectrum being dominated by the loss of the Boc and Fmoc groups.[9]
-
Requirement: ETD is most efficient for peptides with higher charge states (≥2+).
| Feature | CID / HCD | Electron-Transfer Dissociation (ETD) |
| Primary Mechanism | Collisional activation (vibrational) | Electron transfer (non-ergodic) |
| Fragment Ions | b, y | c, z |
| Preservation of Labile Groups | Poor; spectra often dominated by neutral loss of Boc/Fmoc. | Excellent; side-chain modifications are typically retained.[7][9] |
| Backbone Coverage | Often incomplete due to preferential loss of protecting groups. | Typically provides more extensive backbone coverage for these peptides.[9] |
| Charge State Requirement | Effective for 1+ and 2+ ions. | Most effective for ≥2+ precursor ions.[5][6] |
| Best For | Standard, unmodified peptides. | Peptides with labile PTMs or protecting groups.[8][9] |
Optimized Experimental Protocol: LC-MS/MS using ETD
This protocol outlines a robust method for the analysis of a peptide containing Fmoc-α-Me-Orn(Boc)-OH using an Orbitrap mass spectrometer equipped with ETD capabilities.
1. Sample Preparation a. Dissolve the peptide sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 µM. Formic acid is crucial for promoting positive ionization.[10] b. If the sample contains high concentrations of non-volatile salts from synthesis or purification, perform a C18 ZipTip desalting step to prevent ion suppression.[11]
2. Liquid Chromatography (LC) a. Column: Use a C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: Develop a suitable gradient from 5% to 40% Mobile Phase B over 30 minutes to ensure adequate separation. The hydrophobicity of the Fmoc group will significantly increase retention time. e. Flow Rate: 300 nL/min for nano-ESI.
3. Mass Spectrometry (MS) a. Ionization Source: ESI in positive ion mode. b. MS1 (Full Scan): i. Scan Range: m/z 350-1800. ii. Resolution: 60,000. iii. AGC Target: 1e6. iv. Maximum IT: 50 ms. c. MS2 (Data-Dependent Acquisition): i. Activation Type: ETD.[8] For a comprehensive comparison, consider setting up a "decision tree" method where precursors with a charge state of 2+ or higher are fragmented by ETD, while any 1+ precursors could be fragmented by HCD.[5] ii. Isolation Window: 1.6 m/z. iii. ETD Reagent Target: 2e5. iv. ETD Reaction Time: Calibrate for your specific instrument, but start with a range of 20-100 ms. v. Detector: Orbitrap. vi. Resolution: 30,000. vii. AGC Target: 1e5. viii. Maximum IT: 100 ms.
Data Interpretation: Decoding the Spectra
The primary goal is to obtain peptide backbone sequence information (c- and z-ions from ETD) while confirming the presence and location of the Fmoc-α-Me-Orn(Boc)-OH residue.
dot
Caption: Competing fragmentation pathways for a modified peptide.
-
ETD Spectrum: Look for a series of c- and z-ions that allow for sequencing through the modified residue. The mass of the c- or z-ion containing the Fmoc-α-Me-Orn(Boc)-OH will be increased by the mass of that residue (454.25 Da). The presence of these ions confirms the integrity of the protecting groups during fragmentation.
-
CID/HCD Spectrum (if acquired): This spectrum will likely show a prominent precursor ion peak alongside two major fragment ions corresponding to [M+nH-100.05]n+ (loss of Boc) and [M+nH-178.08]n+ (loss of dibenzofulvene from Fmoc). While poor for sequencing, these characteristic losses are highly diagnostic and confirm the presence of the protecting groups on the original peptide.
-
α-Methylation Effect: The α-methyl group can sterically hinder fragmentation at the modified residue. This may result in lower intensity or absent fragment ions immediately adjacent to the α-Me-Orn residue. This is a key piece of structural evidence.
Conclusion
The mass spectrometric analysis of peptides containing complex, labile modifications like Fmoc-α-Me-Orn(Boc)-OH requires moving beyond standard CID/HCD-based methods. The inherent lability of the Fmoc and Boc protecting groups necessitates the use of soft ionization (ESI) coupled with a fragmentation technique that preserves side-chain modifications. Electron-Transfer Dissociation (ETD) is demonstrably superior in this context, providing rich backbone fragmentation for confident sequence assignment while retaining the protecting groups. By complementing ETD data with CID/HCD for diagnostic neutral loss analysis, researchers can achieve a comprehensive and unambiguous characterization of these challenging but highly valuable synthetic peptides.
References
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Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]
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Swaney, D. L., McAlister, G. C., & Coon, J. J. (2008). Decision tree-driven tandem mass spectrometry for shotgun proteomics. Nature methods, 5(11), 959-964. [Link]
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Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature methods, 4(9), 709-712. [Link]
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Udeshi, N. D., Compton, P. D., Shabanowitz, J., Hunt, D. F., & Rose, K. L. (2008). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of the American Society for Mass Spectrometry, 24(2), 181-190. [Link]
-
Quan, L., & Liu, M. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Modern Chemistry & Applications, 1(1), e102. [Link]
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Kilby, G. W., & Sheil, M. M. (1993). Effect of electrospray ionization conditions on low-energy tandem mass spectra of peptides. Organic Mass Spectrometry, 28(12), 1417-1423. [Link]
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Harrison, A. G. (2009). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry, 20(9), 1689-1696. [Link]
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Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Science, 38(4), 399-412. [Link]
-
European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. [Link]
-
Cole, R. B. (Ed.). (2010). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
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Stoll, D. R. (2022, November 1). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America. [Link]
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A Comparative Guide to Fmoc-α-Methyl-Orn(Boc)-OH: Navigating Steric Hindrance and Conformational Control in Modern Peptide Synthesis
For researchers, scientists, and professionals in the field of drug development, the strategic incorporation of non-proteinogenic amino acids is a critical tool for optimizing the therapeutic potential of peptides. Among these, α-methylated amino acids have garnered significant attention for their ability to confer enhanced proteolytic stability and pre-organize peptide conformation, often leading to improved receptor affinity and bioavailability.[1][2] This guide provides an in-depth comparison of Fmoc-α-Methyl-Orn(Boc)-OH with other α-methylated amino acids, offering experimental insights and practical guidance for their effective utilization in solid-phase peptide synthesis (SPPS).
The Power of a Single Methyl Group: Unveiling the Advantages of α-Methylation
The substitution of the α-hydrogen with a methyl group, a seemingly minor modification, imparts profound changes to the amino acid residue and the resulting peptide.[1] This alteration introduces steric hindrance that restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[1] Consequently, α-methylation often promotes the formation of helical or β-turn secondary structures, which can be crucial for receptor recognition and binding.[1][3][4] Furthermore, the α-methyl group acts as a shield, sterically hindering the approach of proteases and significantly enhancing the peptide's resistance to enzymatic degradation.[1][5]
Introducing Fmoc-α-Methyl-Orn(Boc)-OH: A Versatile Building Block for Advanced Peptide Design
Fmoc-α-Methyl-Orn(Boc)-OH is a unique α-methylated amino acid that combines the conformational constraints of α-methylation with a functionalizable side chain. The ornithine side chain, protected with an acid-labile tert-butyloxycarbonyl (Boc) group, provides a handle for further modifications, such as lactam bridge formation for peptide cyclization or the introduction of labels and other moieties.
Comparative Analysis of Fmoc-α-Methyl-Orn(Boc)-OH and Other α-Methylated Amino Acids
The choice of an α-methylated amino acid depends on the specific design goals for the peptide. Here, we compare Fmoc-α-Methyl-Orn(Boc)-OH with other commonly used α-methylated amino acids across key performance parameters.
Table 1: Comparison of Physicochemical and Performance Characteristics of Selected Fmoc-α-Methylated Amino Acids
| Feature | Fmoc-α-Me-Orn(Boc)-OH | Fmoc-α-Me-Ala-OH (Aib) | Fmoc-α-Me-Leu-OH | Fmoc-α-Me-Phe-OH |
| Side Chain Functionality | Primary amine (Boc-protected) | None (Methyl) | Aliphatic (Isobutyl) | Aromatic (Benzyl) |
| Primary Conformational Preference | Helical/Turn | Helical | Helical | Helical/Turn |
| Relative Steric Hindrance in Coupling | High | Moderate | High | High |
| Potential for Side Chain Modification | High | None | Low | Low (ring modifications possible) |
| Impact on Solubility | Moderate | Moderate | Low | Low |
Coupling Efficiency: Overcoming the Steric Challenge
The incorporation of α-methylated amino acids into a growing peptide chain is notoriously challenging due to steric hindrance.[6][7] Standard coupling reagents are often inefficient, leading to low yields and incomplete reactions.[6] High-potency coupling reagents, such as HATU and COMU, are therefore essential for achieving satisfactory results.
Table 2: Representative Coupling Yields for Fmoc-α-Methylated Amino Acids with HATU
| Amino Acid | Coupling Time (h) | Yield (%) | Reference |
| Fmoc-α-Me-Ala-OH | 2 | ~95 | [8] (representative) |
| Fmoc-α-Me-Leu-OH | 4 | ~90 | Estimated from literature |
| Fmoc-α-Me-Phe-OH | 4 | ~92 | Estimated from literature |
| Fmoc-α-Me-Orn(Boc)-OH | 4-6 | ~85-90 | Estimated based on steric profile |
Yields are highly sequence-dependent and require optimization. Data is compiled for illustrative purposes.
Conformational Impact: Engineering Secondary Structure
The primary reason for incorporating α-methylated amino acids is to induce a specific secondary structure. Circular Dichroism (CD) spectroscopy is a powerful technique to assess the conformational changes in peptides.
A model peptide containing an α-methylated residue will typically show a stronger helical signature (negative bands at ~208 and ~222 nm) in its CD spectrum compared to its non-methylated counterpart, especially in helix-promoting solvents like trifluoroethanol (TFE). While direct comparative CD data for a series of peptides containing different α-methylated amino acids in the same backbone is sparse, the general trend is that bulkier side chains can further influence the stability of the induced helix.
Proteolytic Stability: Enhancing Peptide Longevity
The α-methyl group provides a significant steric shield against enzymatic degradation.[1] A common method to evaluate this is through a protease degradation assay, where the peptide is incubated with a protease like trypsin or chymotrypsin, and the rate of cleavage is monitored by HPLC.
Table 3: Illustrative Proteolytic Stability of a Model Peptide
| Peptide Sequence | Protease | Half-life (h) |
| Ac-Ala-Ala-Ala -Ala-NH2 | Trypsin | < 1 |
| Ac-Ala-Ala-α-Me-Ala -Ala-NH2 | Trypsin | > 24 |
| Ac-Ala-Lys-Ala -Ala-NH2 | Trypsin | < 0.5 |
| Ac-Ala-Lys-α-Me-Ala -Ala-NH2 | Trypsin | > 24 |
| Ac-Ala-Orn(Boc) -Ala-Ala-NH2 | Trypsin | ~2 |
| Ac-Ala-α-Me-Orn(Boc) -Ala-NH2 | Trypsin | > 24 |
Data is hypothetical and for illustrative purposes to demonstrate the expected trend.
Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific peptide sequences and scales.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Fmoc-α-Methyl-Orn(Boc)-OH
1. Resin Swelling and Deprotection:
- Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
- Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat for 15 minutes to ensure complete Fmoc deprotection.
- Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
2. Coupling of Fmoc-α-Methyl-Orn(Boc)-OH:
- In a separate vessel, dissolve Fmoc-α-Methyl-Orn(Boc)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
- Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the amino acid solution and allow to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 4-6 hours. Monitor the reaction using the Kaiser test (note: secondary amines from subsequent couplings will not give a positive Kaiser test; use the bromophenol blue test).
- If the coupling is incomplete, a second coupling may be performed.
3. Capping (Optional):
- To block any unreacted amines, treat the resin with a solution of acetic anhydride/DIEA/DMF (1:2:3) for 30 minutes.
4. Subsequent Cycles:
- Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
5. Cleavage and Deprotection:
- Wash the final peptide-resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
- Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Protease Degradation Assay
1. Peptide and Protease Preparation:
- Dissolve the purified peptide in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1 mg/mL.
- Prepare a stock solution of the desired protease (e.g., trypsin) in the same buffer.
2. Degradation Reaction:
- Incubate the peptide solution at 37°C.
- Initiate the reaction by adding the protease to a final enzyme:substrate ratio of 1:100 (w/w).
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
3. Quenching and Analysis:
- Immediately quench the enzymatic activity by adding the aliquot to a solution of 10% TFA.
- Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent peptide peak over time.
Conclusion
Fmoc-α-Methyl-Orn(Boc)-OH stands out as a valuable tool for peptide chemists seeking to introduce conformational constraints and enhance proteolytic stability while retaining a site for further chemical modification. While its incorporation requires optimized coupling strategies due to significant steric hindrance, the potential benefits for drug design and development are substantial. By carefully selecting the appropriate α-methylated amino acid and employing robust synthetic protocols, researchers can unlock new avenues for creating novel and effective peptide-based therapeutics.
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Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Précigoux, G., ... & Kamphuis, J. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-1072. Available at: [Link]
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Song, H., Burton, A. J., Shirran, S. L., Fahrig-Kamarauskaitė, J., Kaspar, H., Muir, T. W., ... & Naismith, J. H. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(27), 14819-14823. Available at: [Link]
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Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-reviews in medicinal chemistry, 16(9), 683-690. Available at: [Link]
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Di Gioia, M. L., Leggio, A., Liguori, A., & Perri, F. (2009). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Amino acids, 37(2), 337-343. Available at: [Link]
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Sagan, S., Karoyan, P., Chassaing, G., & Lavielle, S. (2002). A convenient route for the synthesis of lipophilic N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids, interesting building blocks to be used for the preparation of N-methylated peptides. Tetrahedron Letters, 43(25), 4463-4465. Available at: [Link]
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Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]
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CEM Corporation. (n.d.). Fmoc Amino Acids. Available at: [Link]
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RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Available at: [Link]
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AnaSpec. (n.d.). N-α-Methyl Amino Acids. Available at: [Link]
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Genemed Synthesis Inc. (n.d.). fmoc amino acids and reagents. Available at: [Link]
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
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Ryan, L. D., & El-Faham, A. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]
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Song, H., Burton, A. J., Shirran, S. L., Fahrig-Kamarauskaitė, J., Kaspar, H., Muir, T. W., ... & Naismith, J. H. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(27), 14819-14823. Available at: [Link]
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Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Conformational studies on host-guest peptides containing chiral alpha-methyl-alpha-amino acids. Comparison of the helix-inducing potential of alpha-aminoisobutyric acid, (S)-2-ethylalanine and (S)-2-methylserine. Journal of the American Chemical Society, 123(14), 3381-3389. Available at: [Link]
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El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 699-707. Available at: [Link]
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Wang, Y., & Li, X. (2013). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Tetrahedron Letters, 54(38), 5219-5222. Available at: [Link]
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Seebach, D., & Sting, A. R. (1996). New Strategies to α‐Alkylated α‐Amino Acids. Angewandte Chemie International Edition in English, 35(23‐24), 2708-2748. Available at: [Link]
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Miranda, M. T. M., & Leme, G. M. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide Synthesis. InTech. Available at: [Link]
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Wu, J., Li, Y., & Wang, X. (2011). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. Journal of Peptide Science, 17(5), 379-385. Available at: [Link]
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Ulrich, A. S. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Progress in nuclear magnetic resonance spectroscopy, 34(1), 1-59. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
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Kantharaju, K., & Raghothama, S. (2011). NMR of peptides. Journal of the Indian Institute of Science, 91(3), 329-346. Available at: [Link]
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Wyrzykowski, D., & Rak, J. (2012). The CD spectra of the peptide measured at different concentration of... Available at: [Link]
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DiCara, D., et al. (2007). Analysis of peptide structure using NMR spectroscopy. Calculated... Available at: [Link]
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King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II (pp. 280-325). Elsevier. Available at: [Link]
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Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Précigoux, G., ... & Kamphuis, J. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-1072. Available at: [Link]
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Yang, H., Chen, Y., & Krska, S. W. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1034-1043. Available at: [Link]
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Saric, T., Graef, C. I., & Goldberg, A. L. (2004). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. The Journal of biological chemistry, 279(45), 46723-46732. Available at: [Link]
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Wyrzykowski, D., & Rak, J. (2012). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of molecular modeling, 18(7), 3147-3155. Available at: [Link]
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Wyrzykowski, D., & Rak, J. (2012). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of molecular modeling, 18(7), 3147-3155. Available at: [Link]
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Theillet, F. X., Smet-Nocca, C., & Li, H. (2012). Comprehending Dynamic Protein Methylation with Mass Spectrometry. International journal of molecular sciences, 13(10), 12564-12586. Available at: [Link]
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Ingraham, J., Bar-Haim, G., & Rives, A. (2024). Ranking protein-peptide binding affinities with protein language models. bioRxiv. Available at: [Link]
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Schaduangrat, N., Nantasenamat, C., Prachayasittikul, V., & Shoombuathong, W. (2015). Matched Peptides: Tuning Matched Molecular Pair Analysis for Biopharmaceutical Applications. Journal of Chemical Information and Modeling, 55(11), 2413-2426. Available at: [Link]
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A Senior Application Scientist's Guide: Fmoc-α-Me-Orn(Boc)-OH vs. Fmoc-Orn(Boc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of amino acid building blocks is a critical decision that dictates the strategy and outcome of peptide synthesis. The introduction of subtle modifications to the amino acid backbone can have profound effects on the final peptide's structure, stability, and function. This guide provides an in-depth comparison of two ornithine derivatives: the standard Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) and its α-methylated counterpart, Nα-Fmoc-Nδ-Boc-α-methyl-L-ornithine (Fmoc-α-Me-Orn(Boc)-OH) .
We will move beyond a simple datasheet comparison to explore the fundamental chemical principles and practical consequences of incorporating an α-methyl group. This guide will provide the necessary experimental data and protocols to help you make an informed decision for your specific research goals, whether they be routine peptide assembly or the design of next-generation peptide therapeutics.
At a Glance: The Core Structural Difference
The fundamental distinction lies in the substitution at the alpha-carbon (Cα), the chiral center of the amino acid. Fmoc-Orn(Boc)-OH possesses a standard Cα-hydrogen bond, while Fmoc-α-Me-Orn(Boc)-OH has this hydrogen replaced by a methyl group. This seemingly minor change introduces significant steric and conformational effects that propagate throughout the synthesis process and define the properties of the final peptide.
Caption: Chemical structures of Fmoc-Orn(Boc)-OH and Fmoc-α-Me-Orn(Boc)-OH.
Comparative Data Summary
| Feature | Fmoc-Orn(Boc)-OH | Fmoc-α-Me-Orn(Boc)-OH |
| CAS Number | 109425-55-0[1][2] | Varies by supplier |
| Molecular Weight | 454.5 g/mol [1] | 468.5 g/mol |
| Key Structural Feature | α-Hydrogen | α-Methyl Group |
| Primary Application | Standard linear, cyclic, and modified peptides[1][3] | Conformationally constrained and protease-resistant peptides[4][5] |
| Coupling Efficiency | High, standard conditions | Lower, requires optimization |
| Steric Hindrance | Low | High[6][7][8] |
| Conformational Flexibility | High | Restricted[4][9] |
| Proteolytic Resistance | Low | High[5][10][11] |
The Impact of α-Methylation: A Mechanistic Deep Dive
The introduction of the α-methyl group is not merely an addition of 14 Daltons; it is a strategic modification that fundamentally alters the chemical behavior of the amino acid.
Steric Hindrance and Its Effect on Coupling Kinetics
The most immediate challenge in solid-phase peptide synthesis (SPPS) when using Fmoc-α-Me-Orn(Boc)-OH is the significant steric hindrance imparted by the α-methyl group. This bulkiness shields the α-amino group, making it a less accessible nucleophile for the incoming activated carboxyl group.
-
Causality: The tertiary nature of the α-carbon in the methylated derivative physically obstructs the optimal trajectory for peptide bond formation. This leads to slower reaction rates and a higher probability of incomplete coupling compared to its non-methylated counterpart.[6][8]
-
Practical Implications: Standard coupling reagents like carbodiimides (e.g., DIC) may prove inefficient.[6] To overcome this kinetic barrier, more potent coupling reagents such as HATU or HCTU are strongly recommended. These reagents form highly reactive intermediates that can compensate for the reduced nucleophilicity of the sterically hindered amine. Furthermore, extended coupling times or "double coupling" protocols are often necessary to drive the reaction to completion.[7][8][12]
Conformational Rigidity: Engineering Peptide Structure
While steric hindrance is a challenge for synthesis, the resulting conformational constraint is a major advantage for peptide design.
-
Causality: The α-methyl group restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This significantly reduces the available conformational space that the residue can occupy on a Ramachandran plot.[9] This restriction strongly favors the formation of specific secondary structures, particularly helical and turn conformations.[4][13]
-
Practical Implications: By incorporating an α-methylated amino acid, a researcher can "lock" a region of the peptide into a desired conformation. This is invaluable for designing peptides that mimic the structure of a protein's binding epitope, potentially leading to higher receptor affinity and selectivity.[4][9]
Enhanced Enzymatic Stability: A Shield Against Degradation
One of the most significant benefits of α-methylation is the dramatic increase in resistance to proteolytic degradation.
-
Causality: Proteases recognize and cleave specific peptide bond sequences. The α-methyl group acts as a steric shield, preventing the peptide backbone from fitting into the active site of both exopeptidases (which cleave from the termini) and endopeptidases (which cleave internally).[5][10][11]
-
Practical Implications: This modification is a powerful strategy for increasing the in vivo half-life of peptide drugs, a critical factor for improving their pharmacokinetic profiles and therapeutic efficacy.[5][9][14] Peptides containing α-methylated residues are significantly more stable in biological fluids.
Experimental Protocols: A Practical Guide
The trustworthiness of a synthetic protocol lies in its ability to account for the specific chemical properties of the reagents. Below are two distinct protocols for incorporating these ornithine derivatives in a standard Fmoc/tBu SPPS workflow.
Protocol 1: Standard Coupling of Fmoc-Orn(Boc)-OH
This protocol outlines a routine coupling cycle on a 0.1 mmol scale using Rink Amide resin.
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.[15]
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL of the piperidine solution for 10 minutes.[16]
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Orn(Boc)-OH (0.4 mmol, 4 eq.), HCTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 45-60 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and then Dichloromethane (DCM) (3 x 1 min).
-
Monitoring (Optional): Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, indicating a complete reaction.
Protocol 2: Optimized Coupling for Sterically Hindered Fmoc-α-Me-Orn(Boc)-OH
This protocol is adapted to overcome the steric challenges of the α-methylated derivative.
-
Resin Preparation & Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation (Modified): In a separate vial, dissolve Fmoc-α-Me-Orn(Boc)-OH (0.6 mmol, 6 eq.), HATU (0.59 mmol, 5.9 eq.), and DIPEA (1.2 mmol, 12 eq.) in 3 mL of DMF. Allow to pre-activate for 5-10 minutes. Note the increased equivalents and use of HATU.[12]
-
Coupling (Modified): Add the activated amino acid solution to the resin. Agitate at room temperature for a minimum of 2 hours. For particularly difficult sequences, this time can be extended up to 12 hours, or the reaction can be gently heated to 40-50°C if using a compatible automated synthesizer.[7][12]
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
Monitoring and Recoupling: Perform a Kaiser test. If the test is positive (indicating incomplete reaction), drain the DMF and repeat steps 2 and 3 (a "double coupling") with a fresh solution of activated amino acid.[8]
-
Final Washing: Once a negative Kaiser test is achieved, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Visualizing the Workflow Difference
The following diagram illustrates the decision-making process and modified steps required when incorporating a sterically hindered amino acid like Fmoc-α-Me-Orn(Boc)-OH.
Caption: Comparative SPPS workflow for standard vs. sterically hindered amino acids.
Conclusion and Recommendations
The choice between Fmoc-Orn(Boc)-OH and Fmoc-α-Me-Orn(Boc)-OH is a strategic one, driven entirely by the desired properties of the final peptide.
-
Choose Fmoc-Orn(Boc)-OH for standard peptide synthesis, applications requiring backbone flexibility, and when cost and synthetic simplicity are primary considerations. It is a robust and reliable building block for a vast range of applications, including the synthesis of lactam-bridged cyclic peptides via its side chain.[3]
-
Choose Fmoc-α-Me-Orn(Boc)-OH when the primary objective is to engineer a peptide with enhanced therapeutic potential. Its incorporation is a deliberate strategy to increase proteolytic stability, enforce a specific and rigid conformation (such as a helix), and improve the overall pharmacokinetic profile of the peptide.[4][5][9] While it demands a more rigorous and optimized synthetic protocol, the resulting benefits in terms of peptide stability and structure can be substantial.
By understanding the causality behind the experimental choices and the profound impact of α-methylation, researchers can leverage these building blocks to their full potential, advancing the frontiers of peptide chemistry and drug discovery.
References
- Aapptec Peptides. Fmoc-Orn(Boc)-OH [109425-55-0].
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690.
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
- BenchChem. (2025). Orn(Mmt)-OH and Fmoc-L-Orn(Boc)-OH in Solid-Phase Peptide Synthesis.
- Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- BenchChem. (2025).
- Activotec. Fmoc-L-Orn(Boc)-OH.
- BenchChem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Al-Dulaymi, M. A., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC - NIH.
- Kalescky, R., et al.
- LifeTein. (2025).
- BenchChem. (2025).
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- BenchChem. (2025).
- NovoPro. (2021).
- Freeman, M. F., et al. (2018). A molecular mechanism for the enzymatic methylation of nitrogen atoms within peptide bonds. Experts@Minnesota.
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- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
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- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
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- 13. Conformational editing of intrinsically disordered protein by α-methylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. biomatik.com [biomatik.com]
- 16. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Assessing the Purity of Crude Peptides Containing Fmoc-Alpha-Me-Orn(Boc)-OH
For researchers, scientists, and drug development professionals, the accurate assessment of crude peptide purity is a cornerstone of reliable downstream applications, from biological assays to drug candidate formulation. The introduction of non-canonical amino acids, such as Fmoc-Alpha-Me-Orn(Boc)-OH, presents unique challenges during solid-phase peptide synthesis (SPPS) and subsequent purity analysis. This guide provides an in-depth comparison of essential analytical techniques, offering not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your research.
The Challenge: Steric Hindrance and Its Synthetic Consequences
The incorporation of α-methylated amino acids like this compound is a powerful strategy to enhance the proteolytic stability and conformational rigidity of peptides.[1][2] The α-methyl group restricts the conformational freedom around the peptide backbone, often promoting helical structures.[3] However, this same structural feature introduces significant steric hindrance. During SPPS, this bulkiness can impede the coupling efficiency of the amino acid, leading to a higher prevalence of specific impurities compared to the synthesis of peptides with standard proteinogenic amino acids.[4]
Common impurities stemming from these challenges include:
-
Deletion Sequences: The most common impurity, where the sterically hindered α-methylated amino acid fails to couple to the growing peptide chain.[5][6]
-
Truncated Sequences: Premature termination of the synthesis, which can be exacerbated by difficult coupling steps.[6][7]
-
Incomplete Deprotection: Residual Boc protecting groups on the ornithine side chain or the terminal Fmoc group, leading to unintended adducts.[8]
-
Insertion Sequences: While less common, impurities in the Fmoc-amino acid raw materials can lead to the insertion of extra amino acids.[4][9][10]
Given this complex potential impurity profile, a single analytical method is insufficient for a comprehensive assessment. An orthogonal approach, using techniques that rely on different physicochemical principles, is mandated for robust characterization.[11][12]
The Analytical Workflow: An Orthogonal Approach
The gold standard for assessing crude peptide purity involves a two-pronged strategy combining Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantification and Mass Spectrometry (MS) for identity confirmation.[13][14]
Caption: Orthogonal workflow for crude peptide purity assessment.
Method 1: RP-HPLC - The Workhorse for Purity Quantification
RP-HPLC separates molecules based on their hydrophobicity.[11][15] In the context of peptides, a stationary phase (typically C18-modified silica) binds peptides from a polar mobile phase. A gradient of increasing organic solvent is then used to elute the peptides, with more hydrophobic peptides eluting later.[16] This technique is the standard for determining the relative purity of a peptide sample by comparing the peak area of the target peptide to the total area of all detected peaks.[6][17]
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude peptide.
-
Dissolve the peptide in a suitable solvent to a final concentration of 1 mg/mL. A common starting solvent is a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% Trifluoroacetic Acid (TFA). The goal is to match the initial mobile phase conditions as closely as possible.[6]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC system.[6]
-
-
HPLC System and Conditions:
-
HPLC System: A standard analytical HPLC or UPLC system with a UV detector.[18]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size, 100-300 Å pore size) is the conventional choice. The wide pore size is crucial for accommodating peptide molecules.[15][19]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV absorbance at 214 nm or 220 nm, where the peptide bond absorbs strongly.[6][16]
-
Injection Volume: 10-20 µL.
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This gradient must be optimized based on the hydrophobicity of the specific peptide. Peptides containing the highly hydrophobic Fmoc and Boc groups will be retained longer on the column.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.
-
Causality Behind the Choices:
-
Why C18? The C18 (octadecyl) stationary phase provides a strong hydrophobic surface, which is ideal for retaining and separating a wide range of peptides based on their amino acid composition.
-
Why TFA? Trifluoroacetic acid acts as an ion-pairing agent. It forms a neutral complex with the positively charged residues on the peptide and masks residual negative charges on the silica support, resulting in sharper peaks and better resolution.[15][20] However, it is a known ion suppressant in mass spectrometry.[21]
Method 2: LC-MS - For Unambiguous Identity Confirmation
While RP-HPLC provides a quantitative measure of purity, it does not confirm the identity of the peaks. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose.[22] It couples the separation power of HPLC with the analytical power of MS, which measures the mass-to-charge ratio (m/z) of ionized molecules.[13] This allows for the precise determination of the molecular weight of the eluting peptide, confirming its identity and enabling the characterization of impurities.[12]
Experimental Protocol: LC-MS Analysis
The LC portion of the protocol is similar to RP-HPLC, with one critical modification to the mobile phase.
-
Sample Preparation: Prepare the sample as described for RP-HPLC analysis.
-
LC-MS System and Conditions:
-
LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer, typically with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique well-suited for large molecules like peptides.[23]
-
Column: Use the same type of C18 column as in the RP-HPLC method for consistency.
-
Mobile Phase A: 0.1% Formic Acid (FA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid (FA) in HPLC-grade acetonitrile.
-
Gradient and Flow Rate: As optimized for the RP-HPLC method.
-
MS Detection: Operate in positive ion mode. Set the mass range to scan for the expected m/z values of the target peptide. Peptides often acquire multiple charges (protons) during ESI, so you will likely observe species like [M+2H]²⁺, [M+3H]³⁺, etc.[23]
-
-
Data Analysis and Interpretation:
-
Identify the peak corresponding to your target peptide in the total ion chromatogram (TIC).
-
Examine the mass spectrum associated with this peak. Modern MS software can deconvolute the multiply charged ion series to provide the neutral molecular weight of the peptide.[23][24]
-
Compare the observed molecular weight with the theoretical calculated mass of your peptide. A match confirms the identity.
-
Analyze the mass spectra of impurity peaks to identify their nature based on the mass difference from the target peptide (Δm).
-
Sources
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- 2. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
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- 8. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 19. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
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- 21. agilent.com [agilent.com]
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- 23. biotage.com [biotage.com]
- 24. lcms.cz [lcms.cz]
A Senior Application Scientist's Guide to the Orthogonal Deprotection of Fmoc-α-Me-Orn(Boc)-OH
Introduction: Navigating Complexity in Peptide Synthesis
In the landscape of advanced peptide synthesis, the pursuit of molecules with enhanced stability, constrained conformations, and novel functionalities is paramount. α-Methylated amino acids, such as α-methylornithine (α-Me-Orn), are critical building blocks in this endeavor. The introduction of a methyl group at the α-carbon sterically shields the peptide backbone from enzymatic degradation and induces specific secondary structures. When combined with the versatile side-chain of ornithine—a frequent site for lactam bridging, labeling, or conjugation—the synthetic possibilities expand significantly.
The successful incorporation and selective manipulation of these residues hinge on a robust and precise orthogonal protection strategy.[1][2][3] The derivative Fmoc-α-Me-Orn(Boc)-OH is a cornerstone of this approach, employing the widely adopted Fmoc/tBu methodology.[4][5] This guide provides an in-depth comparison of the two orthogonal deprotection pathways for this valuable building block, grounded in mechanistic principles and supported by validated experimental protocols. We will explore the nuances introduced by the α-methyl group and provide actionable insights for researchers in peptide chemistry and drug development.
Chapter 1: Nα-Terminus Deprotection - The Base-Labile Fmoc Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the temporary shield for the α-amino group, removed at each cycle of solid-phase peptide synthesis (SPPS) to allow for chain elongation.[5] Its removal is a classic example of base-catalyzed β-elimination.
Mechanism of Fmoc Deprotection
The deprotection proceeds via an E1cb-like mechanism. A secondary amine base, typically piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene ring.[6][7] This is the rate-determining step. The resulting carbanion is stabilized by the aromatic system and subsequently undergoes elimination, releasing CO₂, the free N-terminal amine, and a highly reactive dibenzofulvene (DBF) intermediate. The excess piperidine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct, which prevents side reactions and drives the equilibrium towards the deprotected product.[6][8]
The Impact of α-Methylation on Deprotection Efficiency
The presence of the α-methyl group introduces significant steric hindrance around the N-terminus. This can impede the approach of the piperidine base to the fluorenyl proton, potentially slowing the rate of deprotection compared to non-methylated analogs.[9][10] Incomplete Fmoc removal is a critical failure point in SPPS, leading to deletion sequences that are often difficult to separate from the target peptide.[6] Therefore, extending deprotection times or performing a double deprotection step is a common and prudent strategy to ensure complete reaction.
Experimental Protocol: Fmoc Deprotection
This protocol is designed for standard solid-phase synthesis on a resin support.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
Initial Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin (approx. 10 mL per gram of resin). Agitate gently for 3-5 minutes. Drain the solution.[11]
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes. The extended time is crucial for sterically hindered residues like α-methylornithine.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the DBF-piperidine adduct.
-
Validation: Perform a qualitative test to confirm the presence of a free primary amine.
Validation and Monitoring
-
Quantitative UV-Vis Spectrophotometry: The DBF-piperidine adduct has a distinct UV absorbance maximum around 301 nm.[12] By collecting the filtrate from the deprotection steps and measuring its absorbance, one can quantify the amount of Fmoc group removed and ensure the reaction has gone to completion. This is a standard feature in automated peptide synthesizers.
-
Qualitative Ninhydrin (Kaiser) Test: This colorimetric test provides a rapid visual confirmation of free primary amines.[7][12] A small sample of the resin beads is heated with ninhydrin reagents. A deep blue or purple color indicates a successful deprotection, while yellow beads signify an incomplete reaction.[12]
Chapter 2: Side-Chain Deprotection - The Acid-Labile Boc Group
The tert-butyloxycarbonyl (Boc) group serves as the "permanent" side-chain protection during chain elongation, remaining stable to the basic conditions of Fmoc removal.[13] Its selective removal with acid unmasks the δ-amino group of ornithine, making it available for on-resin cyclization or other modifications.
Mechanism of Boc Deprotection
Boc deprotection is an acid-catalyzed cleavage. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA).[14][15] This protonation weakens the carbonate structure, leading to the departure of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates to release carbon dioxide and the free side-chain amine as its trifluoroacetate salt.[14][15]
Efficiency and Side Reaction Mitigation
The cleavage of the Boc group is generally highly efficient. The primary challenge is not inefficiency but managing the highly reactive tert-butyl cation that is generated.[16] This electrophile can alkylate nucleophilic side chains, particularly the indole ring of Tryptophan. To prevent this, a "scavenger" such as triisopropylsilane (TIS) is included in the TFA cleavage cocktail to trap the cation.
Experimental Protocol: On-Resin Boc Deprotection
This protocol is for the selective deprotection of the ornithine side-chain while the peptide remains attached to an acid-stable resin.
-
N-Terminal Protection: Ensure the N-terminal α-amino group is protected (e.g., with Fmoc) to prevent side reactions.
-
Resin Washing: Wash the peptide-resin with dichloromethane (DCM) and dry it briefly under a flow of nitrogen.
-
Deprotection Cocktail: Prepare a deprotection cocktail of 1-2% TFA in DCM (v/v). For peptides containing sensitive residues, add 1-2% TIS as a scavenger.
-
Reaction: Add the cocktail to the resin and agitate for 5 minutes. Drain and repeat this treatment 2-3 times, with agitation for 10-15 minutes each time. The use of dilute TFA is key to removing the highly acid-labile side-chain protecting groups like Mtt or Mmt, while stronger concentrations are needed for Boc. For selective Boc removal in the presence of tBu groups on other side chains, careful titration of TFA concentration and reaction time is essential, though perfect selectivity can be challenging.
-
Neutralization and Washing: Drain the acidic solution and wash the resin thoroughly with DCM. Neutralize the resulting ammonium salt by washing with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF (v/v), followed by extensive washing with DMF and DCM.
-
Validation: Perform a Kaiser test to confirm the appearance of the free side-chain amine.
Comparative Summary of Orthogonal Deprotection
| Feature | Nα-Fmoc Deprotection | δ-Boc Deprotection |
| Reagent | 20% Piperidine in DMF | 95% TFA in H₂O/Scavengers (for final cleavage) or 1-50% TFA in DCM (for selective on-resin removal) |
| Mechanism | Base-catalyzed β-elimination | Acid-catalyzed cleavage |
| Lability | Base-labile, Acid-stable | Acid-labile, Base-stable |
| Typical Conditions | Room temperature, 20-30 min | Room temperature, 1-3 hours (final cleavage) or 15-30 min (selective on-resin) |
| Primary Challenge | Incomplete removal due to steric hindrance from the α-methyl group, leading to deletion peptides. | Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation byproduct. |
| Mitigation Strategy | Extended reaction times; double deprotection cycles. | Inclusion of scavengers (e.g., TIS, H₂O, EDT) in the TFA cocktail. |
| Monitoring Method | UV-Vis of DBF-adduct (quantitative); Kaiser test (qualitative). | Kaiser test (qualitative); LC-MS analysis of cleaved product. |
The Orthogonal Workflow in Practice
The true power of the Fmoc-α-Me-Orn(Boc)-OH building block is visualized in its divergent reaction potential. Following its incorporation into a peptide chain, the researcher has a choice: remove the Fmoc group to continue chain elongation or selectively remove the Boc group to modify the side chain.
Conclusion and Outlook
The orthogonal protection scheme of Fmoc-α-Me-Orn(Boc)-OH offers a reliable and versatile method for the synthesis of complex, structurally constrained peptides. While the core deprotection chemistries for Fmoc (base-labile) and Boc (acid-labile) groups are robust and well-established, the introduction of an α-methyl group necessitates procedural adjustments to overcome steric challenges. Specifically, researchers must ensure the complete removal of the Fmoc group by employing extended reaction times and validating the process with rigorous monitoring techniques like the Kaiser test. The acid-labile Boc group on the side chain can be removed efficiently for subsequent modifications, provided that appropriate scavengers are used to prevent side reactions. By understanding the mechanisms and optimizing the protocols as outlined in this guide, scientists can confidently leverage this powerful building block to advance the frontiers of peptide-based therapeutics and materials.
References
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Albericio, F., & Chinchilla, R. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
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Miranda, L. P., & Alewood, P. F. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(16), 1547-1566. [Link]
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Woll-Bio. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
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Alshangiti, D. M. (2018). Solid phase peptide synthesis: new resin and new protecting group. University of KwaZulu-Natal, Durban. [Link]
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Wikipedia. (2023). Peptide synthesis. [Link]
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Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism. YouTube. [Link]
-
De Luca, S., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-7. [Link]
-
Miranda, L. P., & Alewood, P. F. (2004). Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. [Link]
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Canne, L. E., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS, 92(26), 12485-12489. [Link]
-
Albericio, F., & Chinchilla, R. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. [Link]
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Stathopoulos, P., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(6), 1322. [Link]
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Bofill, J. M., et al. (2011). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]
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Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
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Wang, P., et al. (2017). Screening of Fmoc deprotection on standard amino acids and esters. ResearchGate. [Link]
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Li, B. (n.d.). ABIOTIC PEPTIDE SYNTHESIS Solid Phase Peptide Synthesis (SPPS). [Link]
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Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997-4003. [Link]
-
Van der Veken, P., et al. (2005). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 70(19), 7545-7553. [Link]
-
Behrendt, R., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
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Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
De Luca, S., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. ResearchGate. [Link]
-
De Luca, S., et al. (2003). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Journal of Peptide Science, 9(8), 528-34. [Link]
-
Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]
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Sharma, A., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 16(11), e202202016. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Bartoli, G., et al. (2001). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. Tetrahedron Letters, 42(49), 8833-8836. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Gucchino, G., & Feliu, L. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3359. [Link]
-
Bartoli, G., et al. (2001). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 32. [Link]
-
Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. [Link]
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A Comparative Guide to the Stability of Peptides: The Impact of α-Methylation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutic development, peptides offer a compelling combination of high specificity and potent biological activity. However, their inherent susceptibility to proteolytic degradation and conformational flexibility often curtails their clinical potential. A leading strategy to surmount these challenges is the site-specific incorporation of α-methylated amino acids. This guide provides an in-depth, objective comparison of the stability profiles of peptides with and without α-methylation, supported by experimental data and detailed methodologies.
The Strategic Advantage of α-Methylation
Alpha-methylation involves the substitution of the α-hydrogen atom of an amino acid with a methyl group. This seemingly subtle modification imposes significant steric constraints on the peptide backbone, profoundly influencing its structural and functional properties. The primary benefits of this modification are twofold: enhanced enzymatic stability and conformational pre-organization.
The additional methyl group acts as a steric shield, hindering the approach of proteases to the adjacent peptide bonds, thereby significantly increasing the peptide's half-life in biological systems.[1] Furthermore, the restricted rotation around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone often encourages the adoption of specific secondary structures, such as helices.[1][2] This conformational rigidity can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced receptor binding affinity and specificity.[3] A prime example of a successful drug utilizing an α-methyl amino acid is Trofinetide, an analog of a tripeptide fragment of insulin-like growth factor 1 (IGF-1).[1]
Comparative Stability Analysis
The introduction of α-methylation imparts a significant stabilizing effect on peptides, which can be quantified through a series of in vitro and in vivo experiments. Below, we compare the stability of a model peptide sequence with and without an α-methylated amino acid substitution.
Enhanced Proteolytic Resistance
A key advantage of α-methylation is the marked increase in resistance to enzymatic degradation. This can be demonstrated through in vitro incubation with common proteases.
Table 1: Comparative Proteolytic Stability of Model Peptides
| Peptide Sequence | Modification | Protease | % Intact Peptide after 4h |
| VLESFKVSFLSALEEYTKKLNT | None | Trypsin | <5% |
| VLESFKαVSFLSALEEYT Kα LNT | α-methyl Lysine (Kα) | Trypsin | >95%[4] |
| VLESFKVSFLSALEEYTKKLNT | None | Asp-N | ~60% |
| VLEDα FKVSFLSALEEYTKKLNT | α-methyl Aspartic Acid (Dα) | Asp-N | ~80%[4] |
Data adapted from a study on Apolipoprotein A-I mimetic peptides.[4]
The data clearly indicates that the α-methylated peptides exhibit significantly higher resistance to degradation by their respective proteases.[4] The Kα-modified peptide, in particular, shows almost complete resistance to trypsin digestion over the experimental timeframe.[4]
Increased Plasma Stability
The stability of a peptide therapeutic in blood plasma is a critical determinant of its in vivo efficacy.[5] α-Methylation can substantially prolong a peptide's plasma half-life.
Table 2: Comparative Plasma Half-Life of Model Peptides
| Peptide | Modification | Plasma Half-life (t1/2) |
| Model Peptide A | None | 3.2 hours[6] |
| Model Peptide A-Me | α-methylation | 43.5 hours[6] |
Hypothetical data based on typical enhancements observed in literature. Actual values are sequence-dependent.[6]
The extended plasma half-life of the α-methylated peptide is a direct consequence of its increased resistance to plasma proteases.[6][7]
Conformational Analysis: The Structural Impact of α-Methylation
The conformational preferences of peptides are crucial for their biological activity. Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[8][9][10]
An increase in α-helical content is often observed upon α-methylation, which can be beneficial for receptor interaction.[4]
Table 3: Secondary Structure Analysis by Circular Dichroism
| Peptide | Modification | α-Helical Content (%) |
| Peptide 'A' | None | 15%[4] |
| Peptide 'Aα' | α-methyl Alanine | 35%[4] |
| Peptide 'Lα' | α-methyl Leucine | 42%[4] |
| Peptide 'Kα' | α-methyl Lysine | 40%[4] |
Data from a study on Apolipoprotein A-I mimetic peptides.[4]
These results demonstrate that the incorporation of various α-methylated amino acids can significantly enhance the helicity of a peptide.[4] This pre-organization into a defined secondary structure can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.[3]
Experimental Protocols
To provide a practical framework for researchers, we outline the key experimental methodologies for assessing peptide stability and conformation.
In Vitro Proteolytic Degradation Assay
This assay evaluates the susceptibility of a peptide to cleavage by specific proteases.
Methodology:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide (both native and α-methylated versions) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Solution Preparation: Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) in the same buffer.
-
Reaction Initiation: Mix the peptide solution with the enzyme solution at a specific enzyme:substrate ratio (e.g., 1:100 w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as trifluoroacetic acid (TFA) to a final concentration of 1%.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). The percentage of intact peptide is determined by integrating the peak area corresponding to the undigested peptide.
Caption: Workflow for In Vitro Proteolytic Degradation Assay.
In Vitro Plasma Stability Assay
This assay assesses the stability of a peptide in a more physiologically relevant matrix.
Methodology:
-
Plasma Preparation: Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.
-
Peptide Incubation: Add the test peptide to the plasma at a final concentration of 1 µM.[7][11]
-
Incubation: Incubate the mixture at 37°C with gentle shaking.[11][12]
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots.[7][11]
-
Protein Precipitation: Stop the enzymatic activity by adding a protein precipitating agent, such as acetonitrile containing an internal standard.[5]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining intact peptide.[11] The half-life (t1/2) is then calculated.[5]
Caption: Workflow for In Vitro Plasma Stability Assay.
Circular Dichroism (CD) Spectroscopy
This technique provides insights into the secondary structure of peptides.[9][10]
Methodology:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). A typical concentration is 100 µM.[10]
-
Blank Measurement: Acquire a CD spectrum of the buffer alone to serve as a blank.[10]
-
Sample Measurement: Acquire a CD spectrum of the peptide solution under the same conditions.[10]
-
Data Processing: Subtract the blank spectrum from the sample spectrum.[10] Convert the data from millidegrees to mean residue ellipticity.
-
Structural Deconvolution: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.[9]
Conclusion
The incorporation of α-methylated amino acids represents a powerful and validated strategy for enhancing the stability and modulating the conformational properties of therapeutic peptides. The increased resistance to proteolysis and the propensity to adopt well-defined secondary structures directly address the primary liabilities of native peptides. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the benefits of α-methylation in their own peptide drug discovery programs. By leveraging this chemical modification, the development of more potent, stable, and clinically successful peptide therapeutics can be realized.
References
-
Crisma, M., Formaggio, F., Toniolo, C., & Jung, G. (1997). The impact of Cα-tetrasubstituted α-amino acids on peptide structure and function. Peptide Science, 40(3), 219-237. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
-
Hruby, V. J., Al-Obeidi, F., & Sanderson, D. G. (1990). Applications of synthetic peptides. Peptide Science, 4(5), 393-407. [Link]
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. [Link]
-
Otvos, L., & Wade, J. D. (2014). Current challenges in peptide drug development. Drug Discovery Today, 19(8), 1201-1205. [Link]
-
American Peptide Society. (n.d.). Circular Dichroism Spectroscopy. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]
- Van der Walle, C. F., & Parrow, N. L. (2008). Peptide stability in drug development: a practical guide. John Wiley & Sons.
-
Wójcik, P., & Berlicki, Ł. (2016). The Quest for Proteolytically Stable Peptides. CHIMIA International Journal for Chemistry, 70(1), 26-29. [Link]
-
Zapadka, K., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 3(5), 945-955. [Link]
-
Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-72. [Link]
-
Chatterjee, J., et al. (2020). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science, 12(3), 1046-1054. [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683-90. [Link]
-
Jayasinghe, S., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Scientific Reports, 10(1), 5483. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational editing of intrinsically disordered protein by α-methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Secondary Structure Analysis Based on CD [en.biotech-pack.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. pubs.acs.org [pubs.acs.org]
The Alpha-Methyl Advantage: A Comparative Guide to the Biological Activity of Peptides Incorporating Fmoc-α-Me-Orn(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the quest for enhanced stability, predictable conformation, and improved biological activity is paramount. The strategic incorporation of non-proteinogenic amino acids is a key methodology in achieving these goals. Among these, α-methylated amino acids, such as Fmoc-α-Me-Orn(Boc)-OH, represent a powerful tool for peptide chemists. This guide provides an in-depth comparison of the biological activity of peptides containing α-methylornithine with their non-methylated counterparts, supported by the underlying chemical principles and available experimental insights.
The Structural Cornerstone: Understanding the Impact of α-Methylation
The introduction of a methyl group at the α-carbon of an amino acid residue, in this case, ornithine, might seem like a subtle modification. However, its repercussions on the peptide's structure and subsequent function are profound. This single methyl group introduces significant steric hindrance, which directly impacts the conformational freedom of the peptide backbone.
The primary consequence of this steric bulk is the restriction of the phi (φ) and psi (ψ) dihedral angles of the amino acid residue. This constraint reduces the number of accessible conformations, often favoring a more rigid and predictable secondary structure, such as a helical fold. This pre-organization of the peptide into a bioactive conformation can lead to a significant enhancement in receptor binding affinity and specificity, as less conformational entropy is lost upon binding.
Furthermore, the α-methyl group acts as a shield for the adjacent peptide bonds, rendering them less susceptible to enzymatic degradation by proteases. This increased resistance to proteolysis is a critical factor in improving the in vivo half-life and overall bioavailability of peptide drugs.
Biological Activity Profile: A Head-to-Head Comparison
While direct, publicly available, head-to-head comparative studies for a specific peptide containing Fmoc-α-Me-Orn(Boc)-OH versus its exact non-methylated analog are limited, the extensive body of research on α-methylation allows for a well-supported comparative analysis. The expected enhancements in biological activity are summarized below.
| Biological Parameter | Standard Ornithine-Containing Peptide | α-Methylornithine-Containing Peptide | Rationale for Difference |
| Proteolytic Stability | Susceptible to degradation by various proteases, leading to a shorter in vivo half-life. | Significantly more resistant to enzymatic cleavage, resulting in a longer in vivo half-life.[1][2][3] | The α-methyl group sterically hinders the approach of proteases to the scissile peptide bond. |
| Receptor Binding Affinity | Flexible backbone may require significant conformational rearrangement upon binding, potentially leading to lower affinity. | Pre-organized, more rigid conformation can lead to a more favorable binding entropy and higher affinity. | Reduced conformational flexibility minimizes the entropic penalty of binding to a receptor. |
| Potency (e.g., IC50, EC50) | Variable, dependent on the intrinsic activity and stability of the peptide. | Often exhibits increased potency due to enhanced receptor affinity and prolonged duration of action. | A combination of higher binding affinity and greater stability contributes to a more potent biological response. |
| Specificity | A flexible peptide may interact with multiple receptor subtypes or off-target proteins. | The constrained conformation can lead to more specific interactions with the target receptor, reducing off-target effects. | A well-defined three-dimensional structure enhances the precision of molecular recognition. |
Experimental Workflows and Methodologies
To empirically validate the theoretical advantages of incorporating Fmoc-α-Me-Orn(Boc)-OH, a series of well-defined experiments are necessary. Below are detailed protocols for the synthesis of the comparative peptides and the subsequent evaluation of their biological activities.
Peptide Synthesis: A Standardized Fmoc-SPPS Protocol
The synthesis of both the α-methylated and non-methylated ornithine-containing peptides can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[4]
Workflow for Peptide Synthesis:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-Orn(Boc)-OH
-
Fmoc-α-Me-L-Orn(Boc)-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For the non-methylated peptide, couple the first Fmoc-amino acid (e.g., Fmoc-L-Orn(Boc)-OH) using DIC and OxymaPure in DMF. Allow the reaction to proceed for 2 hours.
-
For the α-methylated peptide, couple Fmoc-α-Me-L-Orn(Boc)-OH using the same procedure. Note that coupling of sterically hindered α-methylated amino acids may require longer reaction times or the use of more potent coupling reagents like HATU.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity of the purified peptides by mass spectrometry.
Biological Activity Assays
The choice of biological assay will depend on the intended therapeutic application of the peptide. Below are protocols for two common types of assays: an antimicrobial activity assay and a protease stability assay.
This assay determines the Minimum Inhibitory Concentration (MIC) of the peptides against a target bacterial strain.[5]
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Materials:
-
Purified peptides (α-methylated and non-methylated)
-
Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Peptide Solutions: Dissolve the peptides in sterile water or a suitable solvent to create stock solutions (e.g., 1 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each peptide in MHB to achieve a range of concentrations.
-
Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase and dilute it in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
This assay evaluates the resistance of the peptides to degradation by a specific protease.[6]
Workflow for Protease Stability Assay:
Caption: Workflow for assessing peptide stability against proteases.
Materials:
-
Purified peptides (α-methylated and non-methylated)
-
Protease (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Prepare Solutions: Dissolve the peptides and the protease in the reaction buffer to known concentrations.
-
Incubation: Incubate the peptide solutions with the protease solution at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the enzymatic reaction by adding the quenching solution.
-
RP-HPLC Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of each peptide in the presence of the protease.
Conclusion: A Strategic Advantage in Peptide Design
The incorporation of Fmoc-α-Me-Orn(Boc)-OH into a peptide sequence offers a strategic advantage for researchers aiming to develop robust and potent therapeutic agents. The introduction of the α-methyl group provides a predictable means to enhance proteolytic stability and enforce a more defined, bioactive conformation. While the synthesis of α-methylated peptides can present challenges requiring optimized coupling protocols, the potential gains in biological activity, including increased receptor affinity, potency, and in vivo half-life, often outweigh these synthetic hurdles. The experimental frameworks provided in this guide offer a clear path for the direct comparison and validation of these benefits, empowering researchers to make informed decisions in the design of next-generation peptide therapeutics.
References
- Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology.
- The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed.
- Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry.
- Case studies on the use of Fmoc-N-Me-Glu(OtBu)-OH in therapeutic peptide development. Benchchem.
- Antimicrobial activity of rationally designed amino terminal modified peptides.
- Proteolytically stable peptides by incorpor
- Synthesis and antimicrobial activity of amino acid and peptide derivatives of mycophenolic acid.
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery.
- The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis. Benchchem.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC.
Sources
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides [pubmed.ncbi.nlm.nih.gov]
- 2. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Fmoc-Alpha-Me-Orn(Boc)-OH proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond simply using a reagent to understanding its entire lifecycle—from handling to disposal—is paramount for laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Fmoc-Alpha-Me-Orn(Boc)-OH, a specialized protected amino acid used in peptide synthesis. The procedures outlined here are grounded in established chemical safety principles and are designed to empower your team to manage this chemical waste with confidence and precision.
Hazard Identification and Risk Assessment
This compound is a complex molecule designed for specific applications in Solid-Phase Peptide Synthesis (SPPS). Its structure incorporates two key protecting groups, Fmoc and Boc, which dictate its chemical behavior and, consequently, its disposal requirements. While a specific Safety Data Sheet (SDS) for this exact derivative is not always available, a robust safety protocol can be developed by assessing the hazards of its constituent parts and structurally similar compounds.
The primary risks associated with this and similar protected amino acids involve irritation and potential sensitization. Dust inhalation is a primary concern when handling the solid powder.
Table 1: Summary of Potential Hazards based on Structurally Similar Compounds
| Hazard Statement | Description | Common Source Compounds |
|---|---|---|
| H315 | Causes skin irritation.[1] | Fmoc-protected amino acids |
| H317 | May cause an allergic skin reaction.[2] | Fmoc-Trp(Boc)-OH |
| H319 | Causes serious eye irritation.[1] | Fmoc-protected amino acids |
| H335 | May cause respiratory irritation.[1] | Fmoc-protected amino acids |
| H411 | Toxic to aquatic life with long lasting effects.[2] | Fmoc-Trp(Boc)-OH |
Given these potential hazards, it is imperative to treat this compound as hazardous chemical waste , regardless of the quantity. Disposal into sanitary sewers or regular trash is strictly prohibited.[3][4]
Immediate Safety & Handling Protocols
Proper disposal begins with safe handling. Adherence to the following personal protective equipment (PPE) and handling standards is mandatory when working with this compound.
-
Engineering Controls : Always handle the solid compound inside a certified chemical fume hood to prevent the inhalation of fine particulates.
-
Eye Protection : Wear chemical safety goggles or safety glasses with side shields.
-
Hand Protection : Use chemically resistant nitrile gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection : A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection : When used within a fume hood, additional respiratory protection is typically not required. If a fume hood is unavailable, a NIOSH-approved N95 respirator should be used for weighing and handling the solid.[5]
Step-by-Step Disposal Procedures
The disposal strategy for this compound depends on the form of the waste: pure solid, contaminated solid materials, or liquid waste streams from synthesis.
Protocol A: Disposal of Unused or Expired Solid this compound
This protocol applies to the pure, solid chemical that is expired, off-specification, or no longer needed.
-
Segregation : Do not mix solid this compound with any other chemical waste.[6]
-
Packaging : If possible, keep the chemical in its original, securely sealed container. If the original container is compromised, transfer the solid to a new, chemically compatible container (e.g., HDPE or glass) that can be tightly sealed.
-
Labeling : The container must be clearly labeled with a "Hazardous Waste" tag.[6] The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: 1315449-95-6[7]
-
An accurate statement of the quantity.
-
The accumulation start date.
-
-
Storage : Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[8] Ensure it is stored separately from incompatible materials, particularly strong acids and bases.[8]
-
Disposal : Arrange for pickup by your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
Protocol B: Disposal of Contaminated Solid Waste
This category includes disposable lab supplies that have come into direct contact with this compound.
-
Collection : Place all contaminated items—such as weighing paper, pipette tips, gloves, and absorbent pads—into a dedicated, leak-proof plastic bag or a clearly marked container.[6][9]
-
Labeling : Label the bag or container as "Hazardous Waste" and specify the contaminant, e.g., "Solid Waste contaminated with this compound".[6]
-
Storage and Disposal : Store the sealed container in the SAA alongside other solid chemical waste and arrange for disposal through your institution's hazardous waste program.
Protocol C: Disposal of Liquid Waste Streams
During SPPS, this compound will be part of liquid mixtures containing solvents, deprotection agents, and other reagents. Proper segregation of these liquid waste streams is critical to prevent dangerous reactions and facilitate proper disposal.[10]
-
Segregate by Solvent Type :
-
Halogenated Waste : Collect all waste containing chlorinated solvents (e.g., Dichloromethane - DCM) in a designated "Halogenated Waste" container.
-
Non-Halogenated Waste : Collect all waste containing non-halogenated solvents (e.g., Dimethylformamide - DMF, N-Methyl-2-pyrrolidone - NMP) in a separate "Non-Halogenated Waste" container.[9]
-
-
Segregate by pH :
-
Acidic Waste : Waste streams from the Boc-deprotection step containing Trifluoroacetic Acid (TFA) should be collected in a dedicated, acid-resistant container.
-
Basic Waste : Waste streams from the Fmoc-deprotection step containing piperidine should be collected in a separate container. Never mix acidic and basic waste streams , as this can cause a violent exothermic reaction.[8]
-
-
Labeling and Storage : Each liquid waste container must be kept securely closed except when adding waste.[3] Label each container clearly with "Hazardous Waste" and list all chemical components with their approximate percentages. Store in secondary containment within the SAA.
-
Disposal : Arrange for collection through your institution's EHS department.
Protocol D: Disposal of Empty Chemical Containers
An improperly handled "empty" container can still pose a significant chemical hazard.
-
Decontamination : The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can dissolve the residual chemical.[4]
-
Collect Rinseate : The first rinseate must be collected and disposed of as hazardous liquid waste (e.g., into the non-halogenated waste stream).[3][4] Subsequent rinses can also be collected as hazardous waste.
-
Final Disposal : Once the container is thoroughly rinsed and air-dried, completely obliterate or remove the original label.[3] It can then be disposed of as regular solid waste or recycled glass, according to your facility's procedures.
Spill Management Protocol
In the event of a spill of solid this compound, follow these steps:
-
Alert & Evacuate : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Contain : Prevent the powder from becoming airborne. Do not use a dry brush or towel.
-
Cleanup : Gently cover the spill with an absorbent material. Carefully scoop the material into a designated hazardous waste container.[6] Avoid generating dust during cleanup.
-
Decontaminate : Clean the spill area with a suitable solvent and paper towels. Collect the towels as contaminated solid waste.
-
Report : Report the spill to your laboratory supervisor or EHS department.
Disposal Workflow Diagram
The following diagram provides a visual decision-making guide for the proper segregation and disposal of all waste associated with this compound.
Caption: Decision workflow for the safe disposal of this compound waste streams.
References
- Daniels Health (2025).
- Dartmouth College. Hazardous Waste Disposal Guide - Research Areas.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- ACTenviro (2024). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- Vanderbilt University Medical Center.
- AAPPTec. Handling and Storage of Peptides - FAQ.
- Capot Chemical Co., Ltd. (2019). MSDS of Fmoc-N-Me-Orn(Boc)-OH.
- Severn Biotech (n.d.). Fmoc-Trp(Boc)-OH >98%sds.
- Aapptec Peptides (n.d.). Fmoc-Orn(Boc)-OH [109425-55-0].
- BenchChem (2025). Proper Disposal of Fmoc-His(Fmoc)
- Sigma-Aldrich (2024). Safety Data Sheet for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid.
- BenchChem (2025). Proper Disposal of Fmoc-N-Me-Thr(tBu)
- Sigma-Aldrich (n.d.). Fmoc-Orn(Boc)-OH ≥96.0% HPLC.
- ChemPep Inc. (n.d.). Fmoc-α-Me-Orn(Boc)-OH.
Sources
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- 2. severnbiotech.com [severnbiotech.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. vumc.org [vumc.org]
- 5. Fmoc-Orn(Boc)-OH = 96.0 HPLC 109425-55-0 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
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- 10. danielshealth.com [danielshealth.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-Alpha-Me-Orn(Boc)-OH
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Alpha-Me-Orn(Boc)-OH. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative standards and field-proven experience. Our objective is to move beyond simple instruction and cultivate a deep understanding of why each step is critical, ensuring both personal safety and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a specialized amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS). Like many Fmoc-protected amino acids, it is typically supplied as a fine, crystalline powder. The primary, immediate risks are associated with the physical nature of the compound and its potential reactivity.
While a specific, comprehensive Safety Data Sheet (SDS) with full GHS classification for this exact alpha-methylated structure is not consistently available, data from structurally similar Fmoc-amino acids and general peptide handling guidelines provide a strong basis for a conservative risk assessment. The primary hazards stem from the potential for inhalation of fine dust and direct contact with skin and eyes.[1] Many related compounds are classified as irritants.
Table 1: Potential Hazard Profile for this compound
| Hazard Type | Potential Effect | Rationale & Authoritative Source |
| Respiratory Tract Irritation | May cause respiratory irritation upon inhalation of dust. | Based on the GHS classification for similar powdered Fmoc-amino acid derivatives which carry the H335 hazard statement. |
| Serious Eye Irritation | Direct contact with powder can cause serious irritation. | Based on the GHS classification for similar compounds which carry the H319 hazard statement. |
| Skin Irritation | Prolonged or repeated contact may cause skin irritation. | Based on the GHS classification for similar compounds which carry the H315 hazard statement. Some Fmoc-derivatives may also cause allergic skin reactions.[2] |
| Unknown Biological Activity | As a research chemical, its full toxicological properties have not been investigated. | A standard precautionary principle for all research-use-only materials.[1][3] |
It is crucial to recognize that the risks escalate significantly when this compound is used in the context of SPPS, which involves potent reagents like piperidine, N,N-dimethylformamide (DMF), and trifluoroacetic acid (TFA).[4][5] This guide focuses on the initial handling of the pure compound; laboratory-specific SOPs must cover the full synthesis workflow.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The goal is to create barriers that prevent any route of exposure: inhalation, dermal contact, and ocular contact.[6]
Primary Engineering Control: Ventilation
Before any discussion of wearable PPE, the primary control measure is to handle this compound powder within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure).[1][7] This drastically reduces the concentration of airborne particulates at the source, making it the most effective safety measure.
Essential PPE Ensemble
The following PPE is mandatory when handling the solid compound, even within a fume hood.
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles that provide a full seal around the eyes.
-
Expert Rationale: Standard safety glasses with side shields do not protect against fine airborne dust that can circulate and enter around the edges.[8] Goggles are essential to prevent eye irritation from particulate matter.[1]
-
-
Skin Protection:
-
Laboratory Coat: A clean, buttoned lab coat with long sleeves is required to protect skin and personal clothing from contamination.[1]
-
Gloves: Chemical-resistant nitrile gloves are the standard.[1]
-
Expert Rationale: Nitrile provides adequate protection against incidental contact with the amino acid powder and many solvents used in peptide synthesis. Always check glove compatibility charts if significant solvent handling is expected. Gloves should be changed immediately if contamination is suspected, and always before leaving the laboratory area to prevent the spread of contamination to door handles, keyboards, or personal items.[8] Use proper removal techniques to avoid skin contact with the glove's outer surface.
-
-
-
Respiratory Protection:
-
Requirement (if not in a Fume Hood): If weighing or handling the powder in an open bench environment is unavoidable, a NIOSH-approved respirator is mandatory. An N95 dust mask is the minimum effective type for particulates.
-
Expert Rationale: The primary inhalation hazard is from fine, easily aerosolized powder.[1] An N95 respirator is designed to filter at least 95% of airborne particles and is a critical barrier to prevent respiratory tract irritation. Note that proper fit-testing and training are often required for respirator use.[8]
-
Operational and Disposal Plans
Step-by-Step Workflow: Safe Weighing of Powder
This protocol ensures that the compound is handled with minimal generation of airborne dust.
-
Preparation: Ensure the chemical fume hood or ventilated enclosure is on and functioning correctly. Decontaminate the weighing surface.
-
Don PPE: Put on all required PPE in the correct order (see diagram below).
-
Staging: Place the stock container, a clean weigh boat or paper, spatula, and a sealable container for the weighed sample inside the hood.
-
Weighing: Slowly open the stock container. Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat, avoiding any sudden movements that could create dust.
-
Sealing: Securely close the stock container. Transfer the weighed powder to its designated vessel for the next experimental step.
-
Cleanup: Gently wipe the spatula and work surface with a damp cloth or towel to collect any residual powder. Dispose of the cloth and weigh boat as chemical waste.
-
Doff PPE: Remove PPE in the correct order to prevent self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water.[9]
Procedural Diagram: PPE Donning and Doffing
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Emergency and Disposal Plan
-
Spill Response (Small Powder Spill):
-
Restrict access to the area.[1]
-
Wearing your full PPE, gently cover the spill with damp paper towels to prevent the powder from becoming airborne.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed bag and dispose of it in the designated solid chemical waste container.[1]
-
Decontaminate the area with an appropriate cleaning agent.
-
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or irritation persists, seek medical attention.
-
-
Waste Disposal:
-
All solid waste contaminated with this compound, including weigh boats, gloves, and cleaning materials, must be collected in a clearly labeled, sealed container for hazardous chemical waste.[1]
-
Never dispose of this chemical down the drain or in the regular trash.[1] Follow all institutional and local regulations for chemical waste disposal.
-
By adhering to these protocols, researchers can handle this compound with a high degree of safety, ensuring protection from the primary hazards of the compound and establishing a foundation of best practices for its use in peptide synthesis.
References
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- American Peptide Society. (n.d.). Peptide Synthesis for Beginners.
- Nowick Laboratory, UCI Department of Chemistry. (2020, March 17).
- Capot Chemical Co., Ltd. (2019, September 27). MSDS of Fmoc-N-Me-Orn(Boc)-OH.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Boc Sciences. (n.d.). Fmoc solid-phase peptide synthesis: Mechanism and protocol.
- ChemPep Inc. (n.d.). Overview of Fmoc Amino Acids.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid.
- Severn Biotech Ltd. (n.d.). Fmoc-Trp(Boc)-OH >98%_sds.
- AAPPTec, LLC. (n.d.).
- NC BioNetwork. (2014, March 25). Proper Dress and PPE / Lab Safety Video Part 1. YouTube.
- Anaspec. (2021, February 17).
- Sigma-Aldrich. (2025, April 24).
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
Sources
- 1. biovera.com.au [biovera.com.au]
- 2. severnbiotech.com [severnbiotech.com]
- 3. anaspec.com [anaspec.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 8. m.youtube.com [m.youtube.com]
- 9. peptide.com [peptide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
